L-Altrose
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6?/m0/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-VSOAQEOCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomerische SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-Altrose: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Altrose, a rare L-sugar, presents a unique stereochemical arrangement that distinguishes it from more common hexoses. This document provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, a detailed look at its various structural representations, and an overview of a key synthetic pathway. This guide is intended to serve as a technical resource for professionals in research and drug development who are interested in the nuanced characteristics of this monosaccharide.
Physicochemical Properties of this compound
This compound is a white crystalline powder.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5,6-Pentahydroxyhexanal | [2] |
| CAS Number | 1949-88-8 | [3] |
| Molecular Formula | C6H12O6 | [3] |
| Molecular Weight | 180.16 g/mol | [3] |
| Melting Point | 107-109 °C | |
| Specific Rotation [α]D | -33.0 ± 2.0° (c = 1% in H2O) | |
| Solubility | Soluble in water; Slightly soluble in DMSO and methanol. |
Chemical Structure and Stereochemistry
This compound is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group at one end. It is the L-enantiomer of the unnatural monosaccharide D-Altrose. The stereochemistry of this compound is fundamental to its unique properties. It is a C-3 epimer of L-mannose.
Fischer Projection
The Fischer projection is a two-dimensional representation of a three-dimensional organic molecule. For this compound, the hydroxyl groups on carbons 2, 4, and 5 are on the left, while the hydroxyl group on carbon 3 is on the right.
Cyclic Forms: Haworth and Chair Conformations
In solution, this compound, like other monosaccharides, exists predominantly in cyclic hemiacetal forms. The hydroxyl group on carbon 5 attacks the aldehyde carbon (C1) to form a six-membered pyranose ring. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α-L-altropyranose and β-L-altropyranose.
The Haworth projection provides a perspective on the planar representation of the cyclic structure. In the more stable chair conformations, the substituents can be either axial or equatorial. Due to its stereochemistry, derivatives of altrose have been shown to be flexible and can occupy both the 4C1 and 1C4 conformations in solution.
Caption: Structural representations of this compound.
Note: The images in the DOT script are placeholders. For a functional diagram, these would be replaced with actual image files of the Haworth and Chair conformations.
Experimental Protocols: Synthesis of this compound
Several synthetic routes to this compound have been reported. One efficient method involves a three-step synthesis starting from D-galactose, which is readily available. This approach utilizes a Perlin aldehyde intermediate.
Key Steps in the Synthesis from D-Galactose
-
Formation of the Perlin Aldehyde: D-galactal is treated with a mercury(II) salt in the presence of an acid to yield the corresponding Perlin aldehyde.
-
Stereochemical Inversion at C5: The hydroxyl group at the C5 position of the Perlin aldehyde undergoes stereochemical inversion. This is a critical step to convert the D-configuration to the L-configuration at this center. This can be achieved via a Mitsunobu reaction or by conversion to a good leaving group (e.g., triflate) followed by an SN2 reaction with a nucleophile.
-
Dihydroxylation: The double bond in the resulting intermediate is then dihydroxylated to introduce the hydroxyl groups at C2 and C3, yielding the this compound backbone.
A detailed experimental protocol would require specific quantities of reagents, reaction times, temperatures, and purification methods which can be found in the cited literature.
Visualization of the Synthetic Pathway
The logical flow of the synthesis of this compound from D-galactose can be visualized as a workflow diagram.
Caption: Synthetic workflow from D-Galactose to this compound.
Conclusion
This compound remains a subject of interest for chemists and biochemists due to its rare natural occurrence and unique stereochemical properties. This guide provides a foundational understanding of its structure, stereochemistry, and a viable synthetic approach. The provided data and visualizations are intended to support further research and development involving this intriguing L-sugar.
References
Unveiling the Microbial Production of L-Altrose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Altrose, a rare L-hexose, has garnered interest within the scientific community due to its potential applications in various fields, including as a non-caloric sweetener and a precursor for the synthesis of novel pharmaceuticals. Unlike its D-counterpart, this compound is not commonly found in nature. However, pioneering research has identified a natural microbial source for this elusive sugar, opening avenues for its biotechnological production. This technical guide provides an in-depth overview of the natural sources of this compound in bacteria, focusing on the available data, experimental methodologies for its characterization, and a prospective view of its biosynthesis.
Natural Occurrence of this compound in Bacteria
The primary and thus far only confirmed natural source of this compound is the extracellular polysaccharide (EPS) produced by the anaerobic bacterium Butyrivibrio fibrisolvens.[1] This bacterium is a common inhabitant of the rumen of herbivores.
Producing Organism: Butyrivibrio fibrisolvens
Butyrivibrio fibrisolvens is a Gram-positive, butyrate-producing bacterium. Certain strains of this species have been shown to synthesize an EPS that contains this compound as one of its monosaccharide constituents.
Strain of Significance:
-
Butyrivibrio fibrisolvens strain CF3: Isolated from the ovine cecum, this strain is the most well-documented producer of this compound-containing EPS.[1]
Quantitative Analysis of this compound in Butyrivibrio fibrisolvens EPS
While the presence of this compound in the EPS of Butyrivibrio fibrisolvens is established, detailed quantitative data on its abundance remains limited in publicly available literature. Studies have confirmed its presence through chromatographic and spectroscopic methods, but precise percentages or molar ratios within the polysaccharide are not consistently reported across different studies and strains. The composition of the EPS can vary between different strains of B. fibrisolvens.[2]
Table 1: Monosaccharide Composition of Extracellular Polysaccharide from Butyrivibrio fibrisolvens Strains
| Strain | This compound | Other Monosaccharides | Reference |
| CF3 | Present | Glucose, 1,6-anhydroaltrose | [1] |
Note: The table indicates the presence of this compound. Specific quantitative data is not available in the cited sources.
Experimental Protocols
The identification and characterization of this compound from bacterial sources involve a series of meticulous experimental procedures. The following protocols are a composite of established methods for the analysis of bacterial extracellular polysaccharides.
Cultivation of Butyrivibrio fibrisolvens and EPS Production
-
Media Preparation: A suitable anaerobic growth medium for Butyrivibrio fibrisolvens is prepared. A defined medium containing glucose as the primary carbon source has been shown to support EPS production.[1]
-
Inoculation and Incubation: The medium is inoculated with a pure culture of Butyrivibrio fibrisolvens (e.g., strain CF3) and incubated under strict anaerobic conditions at 37°C.
-
Harvesting: After sufficient growth (typically 24-48 hours), the bacterial cells are removed from the culture broth by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C). The supernatant, containing the secreted EPS, is collected.
Extraction and Purification of Extracellular Polysaccharide
-
Precipitation: The EPS is precipitated from the cell-free supernatant by the addition of a cold organic solvent, such as ethanol (B145695) or acetone (B3395972) (typically 2-3 volumes). The mixture is left overnight at 4°C to allow for complete precipitation.
-
Collection and Re-dissolution: The precipitated EPS is collected by centrifugation and re-dissolved in distilled water.
-
Dialysis: The re-dissolved EPS solution is dialyzed extensively against distilled water using a dialysis membrane (e.g., 12-14 kDa MWCO) to remove low molecular weight contaminants such as salts and residual sugars.
-
Lyophilization: The purified EPS solution is frozen and lyophilized (freeze-dried) to obtain a dry powder.
Hydrolysis of Extracellular Polysaccharide
-
Acid Hydrolysis: The purified EPS is hydrolyzed to its constituent monosaccharides by treatment with a strong acid, such as trifluoroacetic acid (TFA) (e.g., 2 M TFA at 120°C for 2 hours) or sulfuric acid. The acid is subsequently removed by evaporation or neutralization.
Monosaccharide Analysis and Identification of this compound
-
Thin-Layer Chromatography (TLC): The hydrolyzed monosaccharides are separated by TLC on silica (B1680970) gel plates using a suitable solvent system (e.g., butanol:acetic acid:water, 2:1:1 v/v/v). The separated sugars are visualized by spraying with a reagent such as aniline (B41778) phthalate (B1215562) and heating. The spots are identified by comparing their retention factors (Rf) with those of authentic standards, including this compound.
-
Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS): For more definitive identification and quantification, the hydrolyzed monosaccharides are converted to volatile derivatives, such as alditol acetates. This is achieved by reduction with sodium borohydride (B1222165) followed by acetylation with acetic anhydride. The resulting alditol acetates are then analyzed by GLC-MS. The retention times and mass spectra are compared with those of authentic this compound standards.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an anion-exchange column) and detector (e.g., pulsed amperometric detection) can also be used for the separation and quantification of monosaccharides.
Structural Elucidation of the Polysaccharide
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful techniques for determining the structure of the polysaccharide, including the anomeric configurations and linkage positions of the monosaccharide units, including this compound.
-
Methylation Analysis: This technique is used to determine the glycosidic linkages between the monosaccharide residues. The polysaccharide is permethylated, hydrolyzed, reduced, and acetylated. The resulting partially methylated alditol acetates are analyzed by GLC-MS.
Biosynthetic Pathway of this compound in Bacteria
The precise biosynthetic pathway of this compound in Butyrivibrio fibrisolvens has not yet been elucidated. However, based on known pathways for the synthesis of other rare L-sugars in bacteria, a hypothetical pathway can be proposed. The biosynthesis of L-sugars often proceeds through nucleotide-activated intermediates and involves epimerization and reduction steps.
A plausible pathway could start from a common precursor like GDP-D-mannose and involve a series of enzymatic reactions catalyzed by epimerases and reductases to yield GDP-L-altrose, which would then be incorporated into the growing polysaccharide chain by a glycosyltransferase.
Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound from Butyrivibrio fibrisolvens.
Caption: A hypothetical biosynthetic pathway for this compound in bacteria, starting from a central metabolic precursor.
Conclusion and Future Directions
The discovery of this compound in the extracellular polysaccharide of Butyrivibrio fibrisolvens provides a unique natural source for this rare sugar. While qualitative evidence is strong, further research is required to quantify the yield of this compound from various strains and under different culture conditions. Elucidating the specific biosynthetic pathway of this compound in B. fibrisolvens is a critical next step. This knowledge will be instrumental for the metabolic engineering of this or other microorganisms for the enhanced and controlled production of this compound, thereby facilitating its broader application in the pharmaceutical and food industries. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to pursue these exciting avenues of investigation.
References
An In-depth Technical Guide to the Biosynthesis of L-Altrose in Butyrivibrio fibrisolvens
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthesis pathway of L-Altrose in Butyrivibrio fibrisolvens has not yet been fully elucidated experimentally. This guide presents a hypothetical pathway based on established principles of carbohydrate biochemistry and genomic data from B. fibrisolvens. The experimental protocols provided are designed to facilitate the validation of this proposed pathway.
Introduction
Butyrivibrio fibrisolvens is a prominent gram-positive anaerobic bacterium found in the rumen of herbivores, where it plays a crucial role in the digestion of plant fibers. A noteworthy characteristic of some B. fibrisolvens strains is the production of an extracellular polysaccharide (EPS) containing the rare L-sugar, this compound. The presence of this unusual monosaccharide in a bacterial EPS suggests a unique biosynthetic pathway, the understanding of which could have significant implications for glycobiology, bacterial physiology, and the development of novel therapeutics. This technical guide outlines a proposed biosynthesis pathway for this compound in B. fibrisolvens, provides quantitative data on its occurrence, and details the experimental protocols required for the elucidation and validation of the pathway.
Section 1: Quantitative Analysis of this compound in Butyrivibrio fibrisolvens EPS
This compound has been identified as a component of the extracellular polysaccharides of several Butyrivibrio fibrisolvens strains. The neutral sugar composition of the EPS varies considerably between different strains.
| Strain | Glucose (mol%) | Galactose (mol%) | Rhamnose (mol%) | This compound (mol%) | Other Sugars | Reference |
| CF3 | Present | Present | Not Detected | Present | 4-O-[(R)-1-carboxyethyl]-D-galactose | [1][2] |
| 49 | Present | Present | Present | Not Detected | Pentasaccharide repeating units | [3] |
| D1 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| A38 | Data not available | Data not available | Data not available | Data not available | Data not available |
Section 2: A Proposed Biosynthesis Pathway for UDP-L-Altrose
The biosynthesis of this compound is likely to proceed via a nucleotide-activated sugar precursor. A plausible pathway, based on the known biosynthesis of other 6-deoxy and L-sugars in bacteria, would start from a common intermediate such as UDP-glucose. This hypothetical pathway involves a series of enzymatic reactions including dehydration, epimerization, and reduction.
Hypothetical Pathway from UDP-Glucose to UDP-L-Altrose
The proposed pathway involves three key enzymatic steps:
-
Dehydration: The pathway is initiated by a UDP-glucose 4,6-dehydratase, which converts UDP-glucose to UDP-4-keto-6-deoxy-D-glucose. This is a common step in the biosynthesis of many 6-deoxy sugars.
-
Epimerization: A C3/C5 epimerase then acts on the UDP-4-keto-6-deoxy-D-glucose intermediate to produce UDP-4-keto-6-deoxy-L-mannose. This inversion of stereochemistry at C5 is crucial for the formation of an L-sugar.
-
Reduction: Finally, a reductase catalyzes the reduction of the keto group at C4 to a hydroxyl group, yielding UDP-L-Altrose. The stereospecificity of this reduction determines the final altrose configuration.
References
- 1. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sugar composition of extracellular polysaccharides produced by strains of Butyrivibrio fibrisolvens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain 49 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Altrose: A Rare Sugar Component of Exopolysaccharides - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Altrose is a rare aldohexose sugar, an epimer of L-mannose, that has been identified as a constituent of exopolysaccharides (EPS) produced by certain strains of the anaerobic gut bacterium, Butyrivibrio fibrisolvens.[1][2] Unlike its D-enantiomer, this compound is found in nature, albeit infrequently.[1] The presence of this unusual monosaccharide in bacterial EPS suggests unique biosynthetic pathways and potential for novel biological activities, making it a topic of interest for researchers in microbiology, immunology, and drug development. This technical guide provides an in-depth overview of this compound as a component of bacterial exopolysaccharides, including quantitative data, detailed experimental protocols for its analysis, and hypothetical models for its biosynthesis and interaction with host signaling pathways.
Quantitative Data: Monosaccharide Composition of Butyrivibrio fibrisolvens Exopolysaccharides
The neutral sugar composition of exopolysaccharides from various strains of Butyrivibrio fibrisolvens has been analyzed, revealing significant diversity. This compound has been identified as a key component in several strains. The following table summarizes the molar ratios of neutral sugars in the EPS of selected this compound-containing strains.
| Strain | This compound | L-Rhamnose | D-Glucose | D-Galactose |
| CF3 | 1 | 0 | 2 | 1 |
| D1 | 1 | 2 | 1 | 0 |
| A38 | 1 | 2 | 1 | 0 |
| 49 | 1 | 2 | 1 | 0 |
Data for strains D1, A38, and 49 are inferred from groupings based on EPS composition by Stack et al. (1993). The composition of strain CF3 is based on the determined repeating unit structure.[1][3]
Experimental Protocols
Cultivation of Butyrivibrio fibrisolvens and EPS Production
This protocol is based on methods for the anaerobic cultivation of Butyrivibrio fibrisolvens for the production of exopolysaccharides.
a. Media and Growth Conditions:
-
Medium: Use a chemically defined medium for anaerobic bacteria, supplemented with a primary carbon source such as glucose (1% w/v). The medium should contain necessary minerals, vitamins, and a reducing agent (e.g., cysteine-HCl).
-
Anaerobic Conditions: Culture the bacteria under strictly anaerobic conditions (e.g., in an anaerobic chamber or using Hungate tubes with an oxygen-free gas phase, such as a mixture of N₂/CO₂/H₂).
-
Temperature: Incubate at 37°C.
-
Growth Monitoring: Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀). EPS production is typically maximal during the late exponential to early stationary phase of growth.
b. EPS Isolation and Purification:
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted EPS.
-
Protein Removal: Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 4% (w/v). Incubate on ice for 1-2 hours and then centrifuge to remove the precipitated protein.
-
EPS Precipitation: Add three volumes of cold ethanol (B145695) to the supernatant and incubate overnight at -20°C to precipitate the crude EPS.
-
Crude EPS Collection: Centrifuge to collect the precipitated EPS. Wash the pellet with 70% ethanol to remove residual salts and other small molecules.
-
Dialysis: Re-dissolve the crude EPS in deionized water and dialyze extensively against deionized water for 48-72 hours at 4°C using a dialysis membrane with a suitable molecular weight cut-off (e.g., 12-14 kDa) to remove low molecular weight contaminants.
-
Lyophilization: Freeze-dry the dialyzed EPS solution to obtain a purified, solid sample.
Monosaccharide Composition Analysis by GC-MS of Alditol Acetates
This protocol outlines the steps for the hydrolysis of the purified EPS and the derivatization of the resulting monosaccharides to alditol acetates for analysis by gas chromatography-mass spectrometry (GC-MS).
a. Acid Hydrolysis of EPS:
-
Weigh approximately 5-10 mg of lyophilized EPS into a screw-cap tube.
-
Add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the tube tightly and heat at 121°C for 2 hours in a heating block.
-
Cool the tube to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or by lyophilization.
b. Reduction to Alditols:
-
Re-dissolve the hydrolyzed monosaccharides in 1 mL of deionized water.
-
Add 50 µL of 2 M ammonium (B1175870) hydroxide.
-
Add 1 mL of a freshly prepared solution of 20 mg/mL sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO).
-
Incubate at 40°C for 90 minutes.
-
Stop the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
c. Acetylation:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 1 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times to remove borate (B1201080) salts.
-
Add 1 mL of acetic anhydride (B1165640) and 100 µL of 1-methylimidazole.
-
Incubate at room temperature for 10 minutes.
-
Add 5 mL of deionized water to stop the reaction.
-
Extract the alditol acetates by adding 1 mL of dichloromethane (B109758) (DCM) and vortexing. Centrifuge to separate the phases.
-
Carefully collect the lower DCM layer containing the alditol acetates. Repeat the extraction twice more.
-
Pool the DCM extracts and wash with deionized water.
-
Evaporate the DCM to dryness and re-dissolve the alditol acetates in a suitable volume of acetone (B3395972) for GC-MS analysis.
d. GC-MS Analysis:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for sugar analysis (e.g., a VF-23ms or similar polar column).
-
Injection: Inject 1 µL of the sample.
-
Temperature Program: A typical temperature program would be an initial temperature of 160°C, held for 1 minute, followed by a ramp to 240°C at a rate of 5°C/minute, and a final hold at 240°C for 5 minutes.
-
Mass Spectrometer: Operate the MS in electron impact (EI) mode.
-
Identification: Identify the monosaccharides by comparing their retention times and mass spectra to those of authentic standards that have been subjected to the same derivatization procedure.
Visualizations: Pathways and Workflows
Putative Biosynthetic Pathway of UDP-L-Altrose
As the definitive biosynthetic pathway for this compound in Butyrivibrio fibrisolvens has not been elucidated, a putative pathway is proposed based on known enzymatic reactions in sugar nucleotide metabolism. This hypothetical pathway starts from the common precursor UDP-D-glucose.
Caption: A hypothetical biosynthetic pathway for UDP-L-Altrose.
Experimental Workflow for this compound Analysis in Exopolysaccharides
The following diagram illustrates the key steps involved in the isolation, purification, and analysis of this compound from bacterial exopolysaccharides.
Caption: Workflow for this compound analysis in EPS.
Hypothetical Signaling Pathway of this compound-Containing EPS
The immunomodulatory effects of exopolysaccharides from gut bacteria are often mediated through pattern recognition receptors such as Toll-like receptors (TLRs) on the surface of immune cells. This diagram presents a hypothetical model of how an this compound-containing EPS could initiate a signaling cascade in a macrophage.
Caption: Hypothetical signaling of this compound-containing EPS.
Conclusion
This compound remains a rare and intriguing component of bacterial exopolysaccharides. The quantitative data and analytical methods presented in this guide provide a foundation for further research into its distribution, biosynthesis, and biological functions. The proposed biosynthetic and signaling pathways, while hypothetical, offer a framework for future experimental investigation. A deeper understanding of this compound-containing EPS could lead to the development of novel prebiotics, immunomodulatory agents, or other therapeutic compounds derived from the gut microbiome.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Neutral sugar composition of extracellular polysaccharides produced by strains of Butyrivibrio fibrisolvens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of L-Altrose
For Researchers, Scientists, and Drug Development Professionals
L-Altrose, a rare aldohexose sugar, serves as a crucial subject of research in glycobiology and synthetic chemistry. As an L-sugar, its unique stereochemistry offers potential applications in drug development and as a tool for studying enzymatic pathways. This document provides a comprehensive overview of the core physical and chemical properties of this compound, details on its synthesis and analysis, and visual guides to its relationships and experimental workflows.
Core Physical and Chemical Properties
This compound is the C-3 epimer of L-mannose and an enantiomer of the unnatural D-Altrose.[1][2] Its physical and chemical characteristics are fundamental to its application in research.
This compound typically presents as a white to off-white crystalline powder.[3][4] Key physical data are summarized for efficient reference in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [5] |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 103-105 °C | |
| 107-109 °C | ||
| Boiling Point | 527.1 °C at 760 mmHg (Estimate) | |
| Specific Optical Rotation | [α]/D = -32.0 ±1° (c=2, H₂O, 20°C) | |
| [α]/D = -33.0 ±2.0° (c=1, H₂O) | ||
| Solubility | Soluble in water. Practically insoluble in methanol. Slightly soluble in DMSO (sonicated), Methanol (heated), and Water. | |
| Appearance | White crystalline powder. | |
| Density | 1.581 g/cm³ | |
| Refractive Index | 1.5730 (Estimate) |
This compound is an aldohexose, meaning it possesses an aldehyde group in its open-chain form and has six carbon atoms. The open-chain form is specifically named aldehydo-L-altrose. It is stable under recommended storage conditions, which typically involve refrigeration (2-8°C) in a well-closed container, often under an inert atmosphere, due to its hygroscopic nature.
This compound has been isolated from strains of the bacterium Butyrivibrio fibrisolvens. In research, it is utilized as a substrate to identify, differentiate, and characterize aldose C-2 epimerases.
Chemical Synthesis and Analysis
The rarity of this compound in nature necessitates its production through chemical or chemoenzymatic synthesis for research purposes.
Several synthetic routes have been developed, often starting from more common sugars.
A. Synthesis from L-Ribose via Cyanohydrin Reaction: This classical method of chain lengthening can be used to prepare L-Allose and this compound from L-Ribose. The cyanohydrin reaction adds a carbon atom to the aldehyde of L-Ribose, forming two epimeric cyanohydrins. These are then hydrolyzed to carboxylic acids and subsequently reduced to form the corresponding aldohexoses, L-Allose and this compound.
B. Chemoenzymatic and Chemical Synthesis from D-Sugars: Versatile routes to this compound have been established starting from abundant D-sugar precursors like D-galactose or D-fucose. A key step in these syntheses often involves an epimerization at a specific carbon center. One notable strategy is the Mitsunobu inversion of an open-chain D-hexose to achieve the required L-configuration at C-5.
C. Synthesis of this compound Derivatives from L-Fucose: An efficient synthesis for 2,4-di-N-acetyl-L-altrose has been reported starting from L-fucose. A key intermediate step involves the displacement of a mesylate group with an azide (B81097), a common strategy for introducing nitrogen.
-
Protocol Step Example (Azide Displacement): To a mixture of a dimesylate precursor (e.g., Benzyl 2-O-acetyl-3,4-di-O-mesyl-α-L-fucopyranoside) in anhydrous dimethylformamide (DMF), sodium azide (NaN₃) is added. The reaction mixture is heated to 90-100°C for an extended period (e.g., 40+ hours) to facilitate the nucleophilic substitution. The product is then worked up by partitioning between ethyl acetate (B1210297) and brine.
Caption: Generalized workflow for the synthesis of an this compound derivative from L-fucose.
Confirming the purity and stereochemistry of this compound is critical.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing purity. An assay of ≥97.0% purity is commonly reported for commercial this compound. Chiral columns can be employed to separate enantiomers and confirm stereochemical integrity.
-
Nuclear Magnetic Resonance (NMR): High-resolution ¹H and ¹³C NMR spectroscopy are essential for verifying the precise stereochemical arrangement of the hydroxyl groups that define this compound.
-
Polarimetry: The specific optical rotation is a key physical constant used to characterize chiral molecules like this compound and to determine enantiomeric purity.
-
Purification: For purification post-synthesis, ions can be removed by passing an aqueous solution of the sugar through ion-exchange resin columns. The purified sugar is then typically recovered by evaporation and recrystallization from a solvent system like aqueous ethanol.
Biochemical Context and Relationships
This compound exists within a network of isomeric and epimeric relationships to other hexose (B10828440) sugars. Understanding these relationships is vital for glycobiology research.
Caption: Key stereochemical relationships and the natural source of this compound.
This compound's structural similarity to other sugars allows it to interact with various enzymes, though often with different kinetics or outcomes. For example, it can serve as a substrate for ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum and is a tool for studying cellobiose (B7769950) 2-epimerase. Its relative rarity in most biological systems makes it a valuable probe for investigating the specificity of carbohydrate-binding proteins and enzymes.
References
L-Altrose: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This technical guide provides an in-depth overview of L-Altrose, a rare monosaccharide with emerging significance in biochemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, synthesis, and biological relevance.
Core Chemical and Physical Data
This compound is an aldohexose, a stereoisomer of the more common D-glucose. Its fundamental properties are summarized below for quick reference.
| Property | Value | Citation |
| CAS Number | 1949-88-8 | [1] |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in water, practically insoluble in methanol. | [1] |
Synthesis of this compound: Chemical and Enzymatic Approaches
The rarity of this compound in nature necessitates its synthesis for research purposes. Both chemical and enzymatic methods have been developed, each with distinct advantages.
Chemical Synthesis
Chemical synthesis of this compound often involves multi-step procedures starting from more abundant sugars. One documented approach utilizes D-galactose as a starting material. The key steps typically involve stereospecific inversions of chiral centers to achieve the altrose configuration. While versatile, these methods can be complex and may require extensive use of protecting groups.
Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often higher-yielding alternative. Aldose C-2 epimerases are a class of enzymes that can be utilized for the production of this compound.[1] For instance, cellobiose (B7769950) 2-epimerase from Caldicellulosiruptor saccharolyticus can use L-glucose as a substrate to produce this compound.
A detailed experimental protocol for the enzymatic synthesis of a related compound, 6-deoxy-L-altrose, provides valuable insights into the potential for this compound production.
Experimental Protocol: Enzymatic Synthesis of 6-deoxy-L-altrose
This protocol is adapted from a study on the enzymatic production of 6-deoxy-aldohexoses.
Materials:
-
Purified 6-deoxy-L-psicose
-
Toluene-treated E. aerogenes L-AI (TT-EaLAI) as biocatalyst
-
50 mM Glycine-NaOH buffer (pH 10.0)
-
1 M MnCl₂
Procedure:
-
Prepare a reaction mixture containing 1% (w/v) purified 6-deoxy-L-psicose in 50 mM glycine-NaOH buffer (pH 10.0).
-
Add TT-EaLAI to a final concentration of 3.5 U/mL.
-
Add MnCl₂ to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Monitor the reaction progress by analyzing the ratio of 6-deoxy-L-psicose to 6-deoxy-L-altrose over time. The reaction is expected to reach equilibrium.
Biological Significance and Putative Pathways
This compound has been identified as a component of the extracellular polysaccharides (EPS) of the bacterium Butyrivibrio fibrisolvens.[1] These polysaccharides play crucial roles in the bacterium's interaction with its environment, including adhesion and biofilm formation. The presence of this compound in these structures suggests a specific biosynthetic pathway for its production and incorporation.
While a complete signaling pathway directly involving this compound as a signaling molecule has yet to be fully elucidated, its role as a structural component of bacterial surfaces implies its involvement in host-pathogen or microbe-environment interactions. The biosynthesis of such unique sugars is often encoded by specific gene clusters. A generalized workflow for the identification of such a gene cluster is proposed below.
Conclusion
This compound remains a fascinating and relatively underexplored area of carbohydrate chemistry and biology. The development of efficient synthetic routes is crucial for enabling further research into its biological functions. Future investigations into the biosynthetic pathway of this compound in organisms like Butyrivibrio fibrisolvens will not only provide fundamental insights into microbial metabolism but may also open avenues for the biotechnological production of this rare sugar and the development of novel therapeutics targeting bacterial polysaccharide synthesis.
References
L-Altrose: A Comprehensive Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Altrose is a rare, naturally occurring aldohexose monosaccharide. As an epimer of D-glucose, it presents a unique stereochemistry that has garnered interest within the scientific community, particularly in the fields of glycobiology and synthetic chemistry. Unlike its more common hexose (B10828440) counterparts, the biological roles and potential therapeutic applications of this compound are still largely unexplored, making it a fascinating subject for ongoing research. This technical guide provides an in-depth overview of the discovery, history, and chemical synthesis of this compound, with a focus on detailed experimental protocols and quantitative data to support further investigation and application in drug development and other scientific endeavors.
Discovery and Natural Occurrence
The first and to-date only confirmed natural source of this compound is the bacterium Butyrivibrio fibrisolvens.
Initial Identification
In 1987, Robert J. Stack at the Northern Regional Research Center, U.S. Department of Agriculture, reported the groundbreaking discovery of this compound as a constituent of the extracellular polysaccharide (EPS) produced by Butyrivibrio fibrisolvens strain CF3.[1] This strictly anaerobic bacterium was originally isolated from the ovine cecum.[1] Prior to this finding, this compound was considered an unnatural sugar, only accessible through chemical synthesis. D-Altrose, its enantiomer, is not known to occur naturally.[2]
Characterization in Butyrivibrio fibrisolvens
Subsequent research by Stack and colleagues further characterized the neutral sugar composition of EPS from 37 isolates of Butyrivibrio species.[3] These studies revealed that this compound was a common, though not universal, component of the EPS in various strains of B. fibrisolvens.[3] The presence and relative abundance of this compound, along with other novel sugars, were proposed as potential markers for the taxonomic classification of these bacteria.[3]
The L-configuration of the isolated altrose was confirmed through polarimetry.[1] The structure of the repeating unit of the EPS from strain CF3 was later elucidated and shown to be a complex pentasaccharide containing β-L-Altropyranose residues.
While the precise biological function of the this compound-containing EPS in Butyrivibrio fibrisolvens remains an area of active investigation, it is hypothesized to play a role in protecting the bacterium from environmental stressors and mediating interactions with its host.
Chemical Synthesis of this compound
The rarity of this compound in nature necessitates its production through chemical synthesis for research and potential commercial applications. Several synthetic routes have been developed, starting from more readily available monosaccharides.
Synthesis from L-Ribose via the Cyanohydrin Reaction
One of the earliest successful syntheses of this compound was achieved by Austin and Humoller in 1934, starting from L-Ribose.[4] This method utilizes the cyanohydrin synthesis to extend the carbon chain of L-Ribose, followed by hydrolysis and epimerization to yield a mixture of L-Allose and this compound.
Experimental Protocol: Synthesis of this compound from L-Ribose
-
Step 1: Cyanohydrin Formation. A solution of L-Ribose in water is treated with an aqueous solution of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN or KCN) followed by acidification. The reaction mixture is stirred at room temperature to allow for the formation of the corresponding cyanohydrins.
-
Step 2: Hydrolysis of the Nitrile. The resulting cyanohydrin mixture is then hydrolyzed under acidic conditions (e.g., with sulfuric acid) at elevated temperatures. This converts the nitrile groups into carboxylic acid groups, forming a mixture of L-allonic and L-altronic acids.
-
Step 3: Lactonization and Reduction. The acidic solution is concentrated to promote the formation of the corresponding γ-lactones (L-allonolactone and L-altronolactone). These lactones are then reduced to the corresponding aldoses. A common method for this reduction is the use of sodium amalgam in a slightly acidic solution.
-
Step 4: Separation of Epimers. The final step involves the separation of the epimeric L-Allose and this compound. This can be achieved through fractional crystallization or chromatographic techniques.
Quantitative Data for Synthesis from L-Ribose
| Parameter | Value |
| Starting Material | L-Ribose |
| Key Reaction | Cyanohydrin Synthesis |
| Product | This compound |
| Reported Yield | Varies depending on separation |
| Specific Rotation [α]D | Reported for crystalline this compound |
Synthesis from D-Galactose via Perlin Aldehyde
A more contemporary approach involves a three-step synthesis of protected this compound starting from D-galactose-derived Perlin aldehyde.[3][5] This method offers a practical and efficient route to this rare sugar.
Experimental Protocol: Synthesis of Protected this compound from D-Galactose
-
Step 1: Preparation of Perlin Aldehyde. D-galactal is treated with a mercuric salt (e.g., mercuric sulfate) in the presence of a catalytic amount of acid to yield the corresponding Perlin aldehyde.
-
Step 2: Stereoinversion at C-5. The hydroxyl group at the C-5 position of the Perlin aldehyde is converted to a good leaving group, such as a triflate. Subsequent treatment with a nucleophile results in an SN2 inversion of configuration at this center.
-
Step 3: Dihydroxylation. The resulting α,β-unsaturated aldehyde is then subjected to dihydroxylation, for example using osmium tetroxide, to introduce the C-2 and C-3 hydroxyl groups with the desired stereochemistry, yielding the protected this compound derivative.
Workflow for the Synthesis of this compound from D-Galactose
Caption: Synthesis of this compound from D-Galactose.
A Versatile Route from L-Glyceraldehyde
A flexible synthetic strategy for producing various L-hexoses, including this compound, has been developed starting from 2,3-O-isopropylidene-L-glyceraldehyde.[6] This approach provides access to orthogonally protected L-sugars, which are valuable building blocks for more complex carbohydrate synthesis.
Experimental Protocol: Synthesis of L-Altro-pyranoside from L-Glyceraldehyde
-
Step 1: Chain Elongation. 2,3-O-isopropylidene-L-glyceraldehyde is reacted with a suitable heterocyclic homologating agent to construct the six-carbon backbone.
-
Step 2: Formation of an Unsaturated Pyranoside. The elongated product is then cyclized to form a 2,3-unsaturated-L-pyranoside intermediate.
-
Step 3: Epoxidation and Ring Opening. The double bond in the pyranoside ring is epoxidized. Subsequent regioselective ring-opening of the epoxide with a nucleophile, such as water or an alcohol, introduces the hydroxyl groups at C-2 and C-3 with the altro configuration.
Quantitative Data for this compound Synthesis
| Starting Material | Synthetic Route | Key Intermediates | Reported Overall Yield |
| L-Ribose | Cyanohydrin Reaction | L-Allonic/L-Altronic acids, Lactones | Not specified in abstracts |
| D-Galactose | Perlin Aldehyde | Perlin Aldehyde, C-5 Triflate | Good |
| L-Glyceraldehyde | Heterocyclic Homologation | 2,3-Unsaturated-L-pyranoside, Epoxide | Not specified in abstracts |
Biological Activity and Potential Signaling Pathways
The biological significance of this compound is an emerging area of research. While its precise roles are not yet fully understood, its presence in bacterial polysaccharides and the growing interest in rare sugars for therapeutic applications suggest several avenues for investigation.
Role in Butyrivibrio fibrisolvens
As a component of the extracellular polysaccharide, this compound likely contributes to the structural integrity of the bacterial capsule. This capsule can protect the bacterium from harsh conditions in the gut environment, such as enzymatic degradation and phagocytosis. It may also play a role in cell-cell recognition and adhesion to host tissues or other bacteria within the gut microbiome. The unique structure conferred by this compound could be a key determinant of these interactions.
This compound as a Potential Signaling Molecule
While there is currently no direct evidence for this compound acting as a signaling molecule in mammalian systems, the broader field of glycobiology has established that monosaccharides can modulate cellular processes. For instance, other rare sugars like D-Allose (B117823) have been shown to induce defense responses in plants and exhibit cryoprotective effects on mammalian cells.[7][8]
It is plausible that this compound or its derivatives could interact with specific cellular receptors or metabolic pathways. Given its unusual stereochemistry, this compound may not be readily metabolized by mammalian cells, which could lead to its accumulation and potential off-target effects on cellular signaling cascades.
Hypothetical Signaling Interaction
Caption: Hypothetical this compound Signaling Pathway.
Further research is warranted to explore the effects of this compound on various cell types, including immune cells, cancer cells, and neurons, to uncover any potential therapeutic activities.
Future Directions
The study of this compound is still in its infancy, with numerous opportunities for further research and development. Key areas for future exploration include:
-
Elucidation of the biosynthetic pathway of this compound in Butyrivibrio fibrisolvens : Understanding the enzymatic machinery responsible for the synthesis of this rare sugar could enable its biotechnological production.
-
Investigation of the biological functions of the this compound-containing EPS : This could reveal novel mechanisms of host-microbe interactions.
-
Screening for biological activities of this compound and its derivatives : A systematic evaluation of its effects on various cellular models could identify potential therapeutic applications, for example, as an anti-inflammatory, anti-cancer, or immunomodulatory agent.
-
Development of more efficient and scalable synthetic routes : This will be crucial for making this compound more accessible for research and potential commercialization.
Conclusion
This compound stands as a unique and intriguing molecule at the intersection of microbiology, chemistry, and glycobiology. Its discovery as a natural product has opened up new avenues of research into the biology of gut bacteria and the potential applications of rare sugars. The synthetic methodologies outlined in this guide provide a foundation for producing this compound for further investigation. As our understanding of the biological roles of rare sugars continues to expand, this compound holds the promise of becoming a valuable tool for researchers and a potential lead compound for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. Journal articles: 'Perlin aldehyde' – Grafiati [grafiati.com]
- 4. Full Text - Production of natural and rare pentoses using microorganisms and their enzymes [ejbiotechnology.info]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Intracellular Protective Functions and Therapeutical Potential of Trehalose [mdpi.com]
- 7. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryoprotective effects of D-allose on mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Altrose and its Enantiomer: Properties, Significance, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the rare sugar L-Altrose and its enantiomer, D-Altrose. It details their chemical and physical properties, natural occurrence, and biological significance. The guide explores the emerging therapeutic potential of D-Altrose as an antioxidant and the structural role of this compound in microbial polysaccharides. Detailed experimental protocols for the chemical synthesis of both enantiomers and methods for evaluating the biological activity of D-Altrose are provided. Additionally, this document includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the science underpinning these rare sugars.
Introduction
Altrose is an aldohexose sugar that exists as two enantiomers: D-Altrose and this compound. While D-Altrose is an unnatural monosaccharide, this compound has been identified in nature as a component of the extracellular polysaccharide of the bacterium Butyrivibrio fibrisolvens.[1][2] As rare sugars, both L- and D-Altrose are of growing interest to the scientific community for their unique properties and potential applications in biotechnology and medicine. This guide serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the characteristics, biological roles, and experimental methodologies associated with these enantiomers.
Physicochemical Properties
This compound and D-Altrose share the same chemical formula (C₆H₁₂O₆) and molecular weight but differ in their stereochemistry, which results in distinct optical activities. Their physical and chemical properties are summarized in the table below.
| Property | This compound | D-Altrose | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [3][4] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [3] |
| CAS Number | 1949-88-8 | 1990-29-0 | |
| Appearance | White crystalline powder | White to off-white powder | |
| Melting Point | 107-109 °C | 103-105 °C | |
| Solubility | Soluble in water | Soluble in water, slightly in methanol | |
| Optical Rotation [α]D | -33.0° ± 2.0° (c=1 in H₂O) | +32.6° (c=7.6 in H₂O) |
Biological Significance
This compound: A Microbial Structural Component
The primary known biological role of this compound is as a structural constituent of the extracellular polysaccharide (EPS) of the bacterium Butyrivibrio fibrisolvens. This bacterium is a common inhabitant of the rumen in herbivores and plays a role in the digestion of plant fibers. The presence of this compound in the EPS may contribute to the polysaccharide's physical properties and its interaction with the host's immune system or other microorganisms in the gut microbiome. This compound also serves as a substrate for certain enzymes, such as ribose-5-phosphate (B1218738) isomerase from Clostridium thermocellum.
D-Altrose: An Antioxidant with Therapeutic Potential
D-Altrose has garnered attention for its antioxidant properties. Unlike many antioxidants that directly scavenge free radicals, D-Altrose appears to exert its effect by competing with D-glucose for cellular uptake. This competition leads to a reduction in intracellular glucose metabolism and, consequently, a decrease in the production of reactive oxygen species (ROS) by the mitochondria. This mechanism of action suggests potential therapeutic applications for D-Altrose in conditions associated with oxidative stress. Furthermore, Maillard reaction products of D-Altrose with proteins have shown significant antioxidant activity.
Signaling Pathways and Mechanisms of Action
This compound in the Extracellular Polysaccharide of Butyrivibrio fibrisolvens
The following diagram illustrates the role of this compound as a component of the extracellular polysaccharide of Butyrivibrio fibrisolvens.
D-Altrose and the Competitive Inhibition of Glucose Uptake
The antioxidant effect of D-Altrose is primarily attributed to its competition with D-glucose for cellular uptake, leading to reduced mitochondrial ROS production. The following diagram illustrates this proposed mechanism.
Experimental Protocols
Chemical Synthesis of this compound from D-Galactose
This protocol outlines a three-step synthesis of a protected form of this compound from D-galactose derived Perlin aldehyde.
Step 1: Synthesis of Perlin Aldehyde Derivatives from D-Galactal
-
Protect the hydroxyl groups of D-galactal.
-
Perform ozonolysis on the protected D-galactal to cleave the double bond and form the Perlin aldehyde.
Step 2: SN2 Inversion of the Perlin Aldehyde Triflate
-
Convert the hydroxyl group of the Perlin aldehyde to a triflate leaving group using triflic anhydride.
-
Displace the triflate with a nucleophile (e.g., acetate) via an SN2 reaction to invert the stereochemistry at that carbon, a key step in converting the D-sugar precursor to an L-sugar derivative.
Step 3: Dihydroxylation and Deprotection
-
Perform a dihydroxylation reaction on the resulting alkene to introduce two new hydroxyl groups.
-
Remove the protecting groups to yield this compound.
Enzymatic Production and Purification of this compound from Butyrivibrio fibrisolvens
This protocol is based on the method described for microbial production of this compound.
Step 1: Cultivation of Butyrivibrio fibrisolvens
-
Inoculate a suitable growth medium with a strain of Butyrivibrio fibrisolvens known to produce an this compound-containing extracellular polysaccharide.
-
Cultivate the bacterium under appropriate anaerobic conditions to promote growth and EPS production.
Step 2: Isolation of Extracellular Polysaccharide (EPS)
-
Separate the bacterial cells from the culture medium by centrifugation.
-
Precipitate the EPS from the supernatant, for example, by adding ethanol.
-
Collect the precipitated EPS by centrifugation and dry it.
Step 3: Hydrolysis of EPS
-
Hydrolyze the purified EPS to its constituent monosaccharides using a strong acid (e.g., trifluoroacetic acid) or specific glycosidase enzymes.
Step 4: Purification of this compound
-
Neutralize the hydrolysate.
-
Separate this compound from other monosaccharides in the hydrolysate using chromatographic techniques, such as cation exchange chromatography.
Chemical Synthesis of D-Altrose from Levoglucosenone (B1675106)
D-Altrose can be prepared from levoglucosenone via a D-altrosan intermediate.
Step 1: Stereoselective Reduction of Levoglucosenone
-
Perform a stereoselective reduction of the ketone group in levoglucosenone to introduce a hydroxyl group with the desired stereochemistry.
Step 2: cis-Hydroxylation
-
Carry out a cis-hydroxylation of the double bond to form the D-altrosan intermediate.
Step 3: Hydrolysis of D-altrosan
-
Hydrolyze the anhydro bridge of D-altrosan under acidic conditions to yield D-Altrose.
Determination of Antioxidant Activity of D-Altrose
The antioxidant activity of D-Altrose can be assessed using various standard assays. Below are generalized protocols for the DPPH and FRAP assays.
5.4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of D-Altrose in a suitable solvent.
-
Mix the D-Altrose solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
5.4.2 FRAP (Ferric Reducing Antioxidant Power) Assay
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and ferric chloride solution.
-
Prepare a series of dilutions of D-Altrose.
-
Add the D-Altrose solutions to the FRAP reagent in a 96-well plate or cuvettes.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes).
-
Measure the absorbance of the blue-colored product at a specific wavelength (typically around 593 nm).
-
Construct a standard curve using a known concentration of Fe(II) and determine the FRAP value of the D-Altrose solutions.
Conclusion
This compound and D-Altrose, while enantiomers, exhibit distinct and significant roles in the biological realm. This compound's function as a structural component in bacteria opens avenues for research into microbial physiology and host-microbe interactions. D-Altrose's unique mechanism of antioxidant activity through competition with glucose presents a promising strategy for the development of novel therapeutics for oxidative stress-related diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the synthesis, properties, and applications of these intriguing rare sugars. Further research is warranted to fully elucidate the biological functions of this compound and to translate the therapeutic potential of D-Altrose into clinical applications.
References
Methodological & Application
Application Notes and Protocols: Chemical Synthesis of L-Altrose from D-Galactose
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Altrose, a rare L-hexose, is a valuable chiral building block in the synthesis of biologically active molecules, including certain antibiotics and immunosuppressive agents. Its limited natural availability necessitates efficient chemical synthesis routes. This document provides detailed application notes and protocols for the chemical synthesis of this compound from the readily available D-galactose. The described methodology follows a practical three-step sequence starting from a D-galactose-derived Perlin aldehyde, involving a key stereochemical inversion. This process offers a reliable pathway for obtaining protected this compound in good yields.
Introduction
The conversion of abundant D-sugars into their rare L-enantiomers is a significant challenge and a sought-after transformation in carbohydrate chemistry. L-sugars are components of various natural products with important biological activities. This compound, in particular, is a constituent of the extracellular polysaccharides from Butyrivibrio fibrisolvens. Due to its high cost and scarcity, efficient synthetic routes from inexpensive starting materials like D-galactose are of high interest.
The strategy detailed herein focuses on a three-step synthesis from a protected D-galactose derivative, the Perlin aldehyde. The core of this synthesis is the inversion of stereochemistry at a key carbon center through an SN2 reaction. Subsequent dihydroxylation of the resulting intermediate furnishes the L-altro-configured product. This method avoids lengthy protection-deprotection sequences often associated with carbohydrate synthesis.
Overall Synthesis Pathway
The synthesis begins with the preparation of the starting material, tri-O-benzyl-D-galactal, from D-galactose. This is then converted to the D-galactose-derived Perlin aldehyde. The key three-step conversion to protected this compound then proceeds as follows:
-
Triflation: The free hydroxyl group of the Perlin aldehyde is converted to a triflate, an excellent leaving group.
-
SN2 Inversion: The triflate is displaced by a nitrite (B80452) nucleophile with inversion of configuration.
-
Dihydroxylation: The double bond in the resulting unsaturated aldehyde is dihydroxylated to introduce the remaining hydroxyl groups, yielding the protected this compound.
Experimental Protocols
Part 1: Preparation of the Starting Material - D-Galactose Derived Perlin Aldehyde
Step 1.1: Synthesis of Tri-O-benzyl-D-galactal
A detailed protocol for the benzylation of D-galactal is a prerequisite for the synthesis of the Perlin aldehyde. Standard procedures involve the reaction of D-galactal with benzyl (B1604629) bromide in the presence of a base such as sodium hydride in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
Step 1.2: Synthesis of (4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-4,5-dihydro-2H-pyran-2-ol (Perlin Aldehyde)
This protocol is adapted from the work of Halder et al.[1]
-
Materials:
-
Tri-O-benzyl-D-galactal (1.0 g, 2.4 mmol)
-
Tetrahydrofuran (THF)
-
0.01 M Sulfuric acid (H₂SO₄) (5 mL)
-
Mercuric sulfate (B86663) (HgSO₄) (0.02 g, 3 mol%)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tri-O-benzyl-D-galactal (1.0 g, 2.4 mmol) in THF.
-
Add 0.01 M sulfuric acid (5 mL), followed by mercuric sulfate (0.02 g, 3 mol%) at room temperature.
-
Stir the reaction mixture overnight.
-
Upon completion of the reaction (monitored by TLC), evaporate the THF under reduced pressure.
-
Extract the crude residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Perlin aldehyde.
-
Part 2: Three-Step Synthesis of Protected this compound
Step 2.1: Triflation of the Perlin Aldehyde
-
Materials:
-
D-Galactose derived Perlin aldehyde
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
-
Procedure:
-
Dissolve the Perlin aldehyde in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add anhydrous pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.
-
Stir the reaction mixture at -20 °C and allow it to slowly warm to 0 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude triflate by flash column chromatography.
-
Step 2.2: SN2 Inversion of the Triflate
The Lattrell-Dax method is a common and effective procedure for the epimerization of hydroxyl groups in carbohydrates via their sulfonate esters.[2][3]
-
Materials:
-
Perlin aldehyde triflate
-
Anhydrous solvent (e.g., DMF or Acetone)
-
Tetrabutylammonium (B224687) nitrite (TBANO₂)
-
-
Procedure:
-
Dissolve the purified triflate in the chosen anhydrous solvent under an inert atmosphere.
-
Add tetrabutylammonium nitrite to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting product with the inverted stereocenter by flash column chromatography.
-
Step 2.3: Dihydroxylation of the Unsaturated Aldehyde
The Upjohn dihydroxylation is a standard method for the cis-dihydroxylation of alkenes using a catalytic amount of osmium tetroxide.
-
Materials:
-
Product from Step 2.2
-
Water
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
-
Procedure:
-
Dissolve the unsaturated aldehyde from the previous step in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Add a catalytic amount of osmium tetroxide solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as indicated by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the protected this compound derivative.
-
Step 2.4: Acetylation of the Diol
To facilitate characterization, the resulting diol is often acetylated.
-
Materials:
-
Protected this compound diol
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Acetic anhydride
-
-
Procedure:
-
Dissolve the diol (0.1 g, 0.28 mmol) in dry DCM.
-
Add pyridine (0.09 mL, 1.12 mmol) followed by acetic anhydride (0.11 mL, 1.12 mmol) at 0 °C.[1]
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with saturated copper sulfate solution, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the acetylated protected this compound.
-
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield |
| 1.2 | Perlin Aldehyde Synthesis | Tri-O-benzyl-D-galactal | (4S,5R)-4-(benzyloxy)-5-((benzyloxy)methyl)-4,5-dihydro-2H-pyran-2-ol | HgSO₄, 0.01 M H₂SO₄, THF, rt, overnight | Not specified in snippet |
| 2.1 | Triflation | Perlin Aldehyde | Perlin Aldehyde Triflate | Tf₂O, Pyridine, DCM, -20 °C to 0 °C | Good (exact value not specified) |
| 2.2 | SN2 Inversion | Perlin Aldehyde Triflate | Inverted Aldehyde | TBANO₂, DMF, rt | 43% (overall for 3 steps)[1] |
| 2.3 | Dihydroxylation | Inverted Aldehyde | Protected this compound Diol | OsO₄ (cat.), NMO, Acetone/H₂O, rt | Good (exact value not specified) |
| 2.4 | Acetylation | Protected this compound Diol | Acetylated Protected this compound | Ac₂O, Pyridine, DCM, 0 °C to rt | Not specified in snippet |
Visualizations
Chemical Synthesis Pathway
Caption: Synthetic pathway from D-Galactose to protected this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of L-Altrose using Epimerases
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Altrose, a rare L-hexose, holds significant potential in glycobiology and as a building block for novel therapeutics. However, its scarcity in nature necessitates efficient synthetic methods. This document details an enzymatic approach for the synthesis of this compound, leveraging the catalytic activity of isomerases, which function as epimerases in this context. The protocol is adapted from the established synthesis of 6-deoxy-L-altrose and provides a robust starting point for the production and purification of this compound from the more accessible rare sugar, L-psicose.
Introduction
The enzymatic synthesis of rare sugars offers a highly specific and environmentally benign alternative to complex chemical methods. Isomerases, a class of enzymes that catalyze the interconversion of isomers, can be employed to convert ketoses to aldoses, effectively acting as epimerases at specific carbon centers. This application note describes a method for the synthesis of this compound from L-psicose using L-arabinose isomerase. While direct literature on this specific conversion is limited, the protocol is based on the well-documented enzymatic synthesis of 6-deoxy-L-altrose from 6-deoxy-L-psicose, a closely related substrate. This suggests a high probability of success with appropriate optimization.
Principle of the Method
The synthesis of this compound is achieved through the isomerization of L-psicose, catalyzed by L-arabinose isomerase. This enzyme facilitates the conversion of the ketose (L-psicose) to its aldose isomer (this compound). The reaction is reversible and will reach an equilibrium between the substrate and the product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the enzymatic synthesis of 6-deoxy-L-altrose, which serves as a proxy for the synthesis of this compound. Researchers should consider these as starting points for the optimization of this compound synthesis.
| Parameter | Value | Reference |
| Substrate | 6-deoxy-L-psicose | [1] |
| Enzyme | L-arabinose isomerase (from Enterobacter aerogenes) | [1] |
| Substrate Concentration | 1% (w/v) | [1] |
| Enzyme Concentration | 3.5 U/mL | [1] |
| pH | 10.0 | [1] |
| Temperature | 37°C | |
| Equilibrium Ratio (6-deoxy-L-psicose:6-deoxy-L-altrose) | 60:40 | |
| Reaction Time to Reach Equilibrium | 120 hours | |
| Production Yield of purified 6-deoxy-L-altrose from 6-deoxy-L-psicose | 16.8% |
Experimental Protocols
Materials and Reagents
-
L-psicose (substrate)
-
L-arabinose isomerase (e.g., from Enterobacter aerogenes or a recombinant source)
-
Sodium phosphate (B84403) buffer (50 mM, for enzyme preparation)
-
Glycine-NaOH buffer (50 mM, pH 10.0, for reaction)
-
Manganese chloride (MnCl₂)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector
-
Aminex HPX-87H column or equivalent carbohydrate analysis column
-
Deionized water
-
Standard laboratory glassware and equipment (e.g., incubator, shaker, centrifuge, pH meter)
Protocol 1: Enzymatic Synthesis of this compound
-
Enzyme Preparation:
-
If using a commercial enzyme, dissolve it in 50 mM sodium phosphate buffer (pH 7.5) to the desired stock concentration.
-
If using a cell lysate containing the enzyme, prepare the lysate from a culture of the appropriate microorganism (e.g., Enterobacter aerogenes).
-
-
Reaction Setup:
-
Prepare the reaction mixture in a sterile container:
-
1% (w/v) L-psicose in 50 mM Glycine-NaOH buffer (pH 10.0).
-
Add L-arabinose isomerase to a final concentration of approximately 3.5 U/mL.
-
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 12, 24, 48, 72, 96, 120 hours), withdraw a small aliquot of the reaction mixture.
-
Terminate the enzymatic reaction in the aliquot by heat inactivation (e.g., boiling for 10 minutes).
-
Centrifuge the aliquot to remove any precipitated protein.
-
Analyze the supernatant by HPLC to determine the concentrations of L-psicose and this compound.
-
-
Reaction Termination:
-
Once the reaction has reached equilibrium (i.e., the ratio of L-psicose to this compound is stable), terminate the entire reaction by heat inactivation.
-
Centrifuge the bulk reaction mixture to clarify the solution.
-
Protocol 2: Purification of this compound
-
Column Chromatography:
-
The primary method for separating this compound from the reaction mixture is preparative HPLC.
-
Use a suitable carbohydrate analysis column (e.g., Aminex HPX-87 series) with deionized water as the mobile phase.
-
Inject the clarified supernatant from the terminated reaction onto the column.
-
Collect fractions based on the elution profile of this compound, which should be determined using a standard if available, or by analyzing the fractions of the main peaks.
-
-
Solvent Removal:
-
Pool the fractions containing pure this compound.
-
Remove the solvent (water) by lyophilization (freeze-drying) or rotary evaporation to obtain the purified this compound as a solid.
-
Protocol 3: Quantitative Analysis of this compound
-
HPLC Analysis:
-
System: HPLC with a refractive index (RI) detector.
-
Column: Aminex HPX-87H column (300 mm x 7.8 mm) or equivalent.
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Injection Volume: 10-20 µL.
-
Detection: Refractive Index.
-
-
Quantification:
-
Prepare standard solutions of L-psicose and this compound (if available) at known concentrations.
-
Generate a calibration curve for each sugar by plotting peak area against concentration.
-
Determine the concentration of L-psicose and this compound in the reaction samples by comparing their peak areas to the respective calibration curves.
-
Visualizations
Caption: Enzymatic conversion of L-psicose to this compound.
Caption: Experimental workflow for this compound synthesis and purification.
Troubleshooting
-
Low Conversion Rate:
-
Optimize pH and Temperature: The optimal conditions for L-psicose may differ slightly from those for 6-deoxy-L-psicose. Perform a matrix of experiments with varying pH (e.g., 8-11) and temperature (e.g., 30-50°C).
-
Increase Enzyme Concentration: A higher enzyme concentration may be required to achieve a reasonable reaction rate.
-
Check Enzyme Activity: Ensure the enzyme is active. Run a positive control with its known substrate if possible.
-
-
Poor Separation during Purification:
-
Optimize HPLC Conditions: Adjust the mobile phase composition and flow rate. Consider a different type of chromatography resin if co-elution is a significant issue.
-
Sample Pre-treatment: Ensure the sample is free of particulates before injecting it into the HPLC system.
-
Conclusion
The enzymatic synthesis of this compound from L-psicose using L-arabinose isomerase presents a promising and viable production method. The protocols provided, based on the synthesis of a close analog, offer a solid foundation for researchers to develop and optimize the production of this rare and valuable sugar for applications in research and drug development. Careful monitoring and optimization of reaction and purification conditions will be key to achieving high yields and purity.
References
Application Notes and Protocols for the Purification of L-Altrose from Bacterial Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Altrose, a rare monosaccharide, has garnered significant interest in the pharmaceutical and biotechnology sectors due to its potential biological activities. Unlike its D-enantiomer, this compound is not commonly found in nature. However, certain bacterial strains, notably from the genus Butyrivibrio, are known to produce extracellular polysaccharides (EPS) rich in this compound. This document provides a comprehensive guide to the purification of this compound from bacterial fermentation broth, detailing the necessary protocols from initial cell harvesting to final crystallization and purity analysis. The described methods are intended to provide a robust framework for researchers to obtain high-purity this compound for further investigation and application.
Overall Purification Workflow
The purification of this compound from bacterial fermentation broth is a multi-step process that involves the separation of the desired sugar from a complex mixture of cellular components, residual media, and other monosaccharides. The general workflow is depicted below.
Caption: Overall workflow for this compound purification.
Experimental Protocols
Cell Separation from Fermentation Broth
Objective: To remove bacterial cells and other insoluble materials from the fermentation broth to obtain a cell-free supernatant containing the this compound-rich extracellular polysaccharide (EPS).
Protocol:
-
Transfer the bacterial fermentation broth into appropriately sized centrifuge tubes.
-
Perform centrifugation at 10,000 x g for 20 minutes at 4°C. This will pellet the bacterial cells and other insoluble debris.
-
Carefully decant the supernatant, which contains the soluble EPS, into a clean collection vessel.
-
For highly viscous broths, a second centrifugation step may be necessary to ensure complete removal of cellular debris.
-
The resulting cell-free supernatant is the starting material for the subsequent hydrolysis step.
Quantitative Data (Illustrative):
| Parameter | Value | Unit |
| Initial Broth Volume | 10 | L |
| Centrifugation Speed | 10,000 | x g |
| Centrifugation Time | 20 | min |
| Temperature | 4 | °C |
| Supernatant Volume | ~9.5 | L |
| Estimated EPS Concentration | 1-5 | g/L |
Hydrolysis of Extracellular Polysaccharide (EPS)
Objective: To cleave the glycosidic bonds of the EPS to release the constituent monosaccharides, including this compound.
Protocol (Acid Hydrolysis):
-
To the cell-free supernatant, add concentrated sulfuric acid (H₂SO₄) to a final concentration of 2 M. Perform this step in a fume hood with appropriate personal protective equipment.
-
Transfer the acidified solution to a sealed, acid-resistant container.
-
Incubate the mixture at 100°C for 4 hours with occasional stirring.
-
After incubation, cool the hydrolysate to room temperature.
-
Neutralize the hydrolysate by the slow addition of a saturated barium hydroxide (B78521) (Ba(OH)₂) solution until the pH reaches 7.0. This will precipitate barium sulfate (B86663) (BaSO₄).
-
Remove the BaSO₄ precipitate by centrifugation at 5,000 x g for 15 minutes.
-
Collect the supernatant, which now contains the mixture of monosaccharides.
Quantitative Data (Illustrative):
| Parameter | Value | Unit |
| Supernatant Volume | 9.5 | L |
| Final H₂SO₄ Concentration | 2 | M |
| Hydrolysis Temperature | 100 | °C |
| Hydrolysis Time | 4 | h |
| Neutralized Hydrolysate Volume | ~10.5 | L |
| Estimated Total Monosaccharide Conc. | 0.9-4.5 | g/L |
Anion Exchange Chromatography
Objective: To separate this compound from other neutral and charged monosaccharides in the hydrolysate. Neutral sugars can be separated as anions at high pH.
Caption: Anion exchange chromatography workflow.
Protocol:
-
Column Preparation: Pack a chromatography column with a strong anion exchange resin (e.g., a quaternary ammonium-based resin). Equilibrate the column with 50 mM sodium hydroxide (NaOH) until the pH of the eluate is stable.
-
Sample Loading: Load the neutralized hydrolysate onto the equilibrated column at a flow rate of 1 mL/min.
-
Washing: Wash the column with 2-3 column volumes of 50 mM NaOH to remove any unbound or weakly bound molecules.
-
Elution: Elute the bound monosaccharides using a linear gradient of NaOH from 50 mM to 500 mM over 10 column volumes at a flow rate of 1 mL/min. The separation is based on the different pKa values of the sugar hydroxyl groups.
-
Fraction Collection: Collect fractions of 5 mL and monitor the eluate for the presence of sugars using a suitable method (e.g., phenol-sulfuric acid assay or pulsed amperometric detection).
-
Fraction Pooling and Neutralization: Identify the fractions containing this compound based on a pre-determined elution profile or by analyzing individual fractions (e.g., by TLC or HPLC). Pool the this compound-containing fractions and neutralize them to pH 7.0 with hydrochloric acid (HCl).
Quantitative Data (Illustrative):
| Parameter | Value | Unit |
| Column Resin | Strong Anion Exchange | - |
| Column Dimensions | 2.5 x 30 | cm |
| Equilibration Buffer | 50 mM NaOH | - |
| Sample Load Volume | 500 | mL |
| Flow Rate | 1 | mL/min |
| Elution Gradient | 50-500 mM NaOH | - |
| This compound Fraction Volume | ~150 | mL |
| Estimated this compound Recovery | 80-90 | % |
| Estimated Purity | >90 | % |
Size Exclusion Chromatography (Desalting)
Objective: To remove the salts (NaCl) introduced during the neutralization step of the anion exchange eluate and to further polish the this compound fraction.
Caption: Size exclusion chromatography workflow.
Protocol:
-
Column Preparation: Pack a chromatography column with a size exclusion resin suitable for separating small molecules (e.g., Sephadex G-25). Equilibrate the column with deionized water.
-
Sample Loading: Concentrate the pooled and neutralized this compound fraction to a small volume (e.g., 10-20 mL) using a rotary evaporator. Load the concentrated sample onto the equilibrated column.
-
Elution: Elute the column with deionized water at a flow rate of 2 mL/min.
-
Fraction Collection: Collect fractions and monitor for the presence of this compound (which will elute in the void volume) and salt (which will be retarded and elute later). A conductivity meter can be used to track the salt elution.
-
Pooling: Pool the salt-free fractions containing this compound.
Quantitative Data (Illustrative):
| Parameter | Value | Unit |
| Column Resin | Sephadex G-25 | - |
| Column Dimensions | 5 x 50 | cm |
| Mobile Phase | Deionized Water | - |
| Flow Rate | 2 | mL/min |
| Final Desalted Volume | ~50 | mL |
| Estimated this compound Recovery | >95 | % |
| Purity | >98 | % |
Crystallization
Objective: To obtain high-purity crystalline this compound.
Protocol:
-
Concentration: Concentrate the desalted this compound solution under vacuum using a rotary evaporator at 40°C until a viscous syrup is formed.
-
Solvent Addition: To the syrup, add a small amount of a solvent in which this compound is less soluble, such as ethanol (B145695) or isopropanol, until slight turbidity is observed.
-
Seeding (Optional): If available, add a few seed crystals of this compound to induce crystallization.
-
Incubation: Cover the container and allow it to stand undisturbed at 4°C. Crystal formation may take several hours to days.
-
Harvesting: Collect the crystals by filtration or centrifugation.
-
Washing: Wash the crystals with a small volume of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum.
Quantitative Data (Illustrative):
| Parameter | Value | Unit |
| Starting this compound Amount | ~1 | g |
| Crystallization Temperature | 4 | °C |
| Crystalline this compound Yield | 70-85 | % |
| Final Purity | >99 | % |
Purity Analysis by HPLC
Objective: To determine the final purity of the crystalline this compound.
Protocol:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in deionized water.
-
Sample Preparation: Dissolve a known mass of the crystalline this compound in deionized water to a concentration within the range of the standards.
-
HPLC Analysis:
-
Column: A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).
-
Detector: Refractive Index Detector (RID).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Compare the retention time of the sample peak with that of the this compound standard. Calculate the purity based on the peak area of this compound relative to the total area of all peaks in the chromatogram.
Quantitative Data (Illustrative):
| Parameter | Value |
| HPLC Column | Amino-propyl bonded silica |
| Mobile Phase | 75:25 Acetonitrile:Water |
| Detector | Refractive Index (RI) |
| This compound Retention Time | Varies with column and exact conditions |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantification (LOQ) | ~0.3 |
| Linearity (R²) | >0.999 |
Summary of Purification and Yields
The following table provides an illustrative summary of the purification process, highlighting the expected yield and purity at each major step. Actual results may vary depending on the bacterial strain, fermentation conditions, and specific laboratory practices.
| Purification Step | Starting Material | Product | Estimated Yield (%) | Estimated Purity (%) |
| Cell Separation | Fermentation Broth | Cell-Free Supernatant | ~95 (Volume) | N/A |
| EPS Hydrolysis | Cell-Free Supernatant | Monosaccharide Hydrolysate | ~90 | N/A |
| Anion Exchange | Monosaccharide Hydrolysate | This compound Fraction | 80-90 | >90 |
| Size Exclusion | This compound Fraction | Desalted this compound | >95 | >98 |
| Crystallization | Desalted this compound | Crystalline this compound | 70-85 | >99 |
| Overall | Fermentation Broth | Crystalline this compound | ~45-60 | >99 |
Conclusion
The protocols outlined in this document provide a detailed and systematic approach for the purification of this compound from bacterial fermentation broth. By following these steps, researchers can obtain high-purity this compound suitable for a wide range of research and development applications. The provided quantitative data and workflows serve as a valuable guide for planning and executing the purification process. It is recommended that each step be optimized for the specific bacterial strain and fermentation conditions used to maximize the final yield and purity of this compound.
Application Notes and Protocols for L-Altrose Analysis by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Altrose, a rare aldohexose sugar, is an epimer of L-Mannose and has garnered interest in various fields of biochemical and pharmaceutical research. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique well-suited for the qualitative and semi-quantitative analysis of carbohydrates like this compound.[1] This document provides detailed application notes and protocols for the analysis of this compound using TLC, covering stationary phase selection, mobile phase optimization, visualization techniques, and a general workflow. While specific Rf values for this compound are not widely reported in the literature, this guide provides a robust starting point for developing and validating a TLC method for this rare sugar. One study has confirmed the use of TLC for the analysis of altrose in an exopolysaccharide (EPS) hydrolysate, where it was separated from glucose and 1,6-anhydroaltrose.[2]
Data Presentation
| Mobile Phase Composition (v/v/v) | This compound Rf Value | Glucose Rf Value | Galactose Rf Value | Mannose Rf Value | Observations (Spot Shape, Separation) |
| n-Butanol:Acetic Acid:Water (2:1:1) | Record Here | Record Here | Record Here | Record Here | e.g., Good separation, some tailing |
| Ethyl Acetate:Pyridine:Water (8:2:1) | Record Here | Record Here | Record Here | Record Here | e.g., Compact spots, poor separation |
| Chloroform:Methanol (B129727):Water (65:35:5) | Record Here | Record Here | Record Here | Record Here | e.g., High Rf values, requires less polar system |
| Acetonitrile:Water (85:15) | Record Here | Record Here | Record Here | Record Here | e.g., Effective for separating aldoses and alditols[3] |
Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments in the TLC analysis of this compound.
Preparation of TLC Plates and Samples
a. Stationary Phase:
-
Plate Type: Standard silica (B1680970) gel 60 F254 plates are recommended for the separation of polar compounds like carbohydrates.[4]
-
Activation: Activate the TLC plates by heating them in an oven at 110°C for 30-60 minutes immediately before use to remove adsorbed water, which can affect reproducibility.
b. Sample Preparation:
-
Standard Solutions: Prepare standard solutions of this compound and other reference sugars (e.g., D-glucose, D-galactose, D-mannose) in a suitable solvent, such as a mixture of water and a volatile organic solvent (e.g., methanol or ethanol) to aid in spotting and drying. A concentration of 1-5 mg/mL is typically appropriate.[4]
-
Unknown Samples: Dissolve the sample containing this compound in a suitable solvent at a similar concentration to the standard solutions. If the sample is in a complex matrix, a sample cleanup step (e.g., solid-phase extraction) may be necessary.
TLC Plate Spotting and Development
a. Spotting:
-
Using a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the TLC plate.
-
Apply 1-5 µL of each standard and sample solution as small, discrete spots on the origin using a capillary tube or a micropipette.
-
Ensure the spots are small and concentrated to achieve better separation. Allow the spots to dry completely before developing the plate.
b. Development:
-
Pour the chosen mobile phase into a TLC developing chamber to a depth of about 0.5-1 cm.
-
Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere, which improves the reproducibility of Rf values. Allow the chamber to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level. Cover the chamber.
-
Allow the solvent front to ascend the plate by capillary action.
-
Remove the plate when the solvent front has traveled to approximately 1 cm from the top of the plate.
-
Immediately mark the position of the solvent front with a pencil.
-
Dry the plate in a fume hood. Gentle heating may be required to completely evaporate the solvent.
Visualization of this compound Spots
Since sugars are typically not UV-active, a chemical visualization reagent is required.
a. Common Visualization Reagents for Sugars:
-
p-Anisaldehyde-Sulfuric Acid Reagent:
-
Preparation: A freshly prepared solution of 0.5 mL of p-anisaldehyde in 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.
-
Procedure: Spray the dried TLC plate with the reagent. Heat the plate at 105-110°C until colored spots appear.
-
Expected Results: Sugars typically yield violet, blue, red, grey, or green spots.
-
-
Aniline-Phthalate Reagent:
-
Preparation: Dissolve 0.93 g of aniline (B41778) and 1.66 g of o-phthalic acid in 100 mL of n-butanol saturated with water.
-
Procedure: Spray the dried plate with the reagent and heat at 105°C for about 10 minutes.
-
Expected Results: Different sugars produce spots of various colors on an almost colorless background. Hexoses typically appear as greenish-brown spots.
-
-
Naphthoresorcinol-Sulfuric Acid Reagent:
-
Preparation: A solution of 0.2 g of naphthoresorcinol in 100 mL of ethanol, mixed with 10 mL of 20% sulfuric acid.
-
Procedure: Spray the plate and heat at 100-110°C for 5-10 minutes.
-
Expected Results: Sugars generally appear as colored spots (e.g., pink, blue, or grey).
-
b. Documentation:
-
After visualization, immediately circle the spots with a pencil and record the colors.
-
Calculate the Rf value for each spot.
-
Photograph or scan the plate for a permanent record.
Mandatory Visualizations
Caption: Experimental workflow for the TLC analysis of this compound.
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for establishing a reliable TLC method for the analysis of this compound. Due to the rarity of this compound, empirical optimization of the mobile phase and a comparative analysis with other hexoses are crucial for achieving successful separation and identification. The structured approach to data recording and the detailed experimental procedures will aid researchers in developing a robust analytical method for their specific research needs. For quantitative analysis, densitometry or image analysis software can be employed after proper validation.
References
Application Note: Quantitative Analysis of L-Altrose using Gas-Liquid Chromatography (GLC)
Abstract
L-Altrose, a rare monosaccharide, is of increasing interest in glycobiology and drug development due to its unique stereochemistry and potential biological activities. Accurate quantification of this compound is crucial for research and development in these fields. This application note describes a detailed protocol for the quantitative analysis of this compound in various sample matrices using Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID). The method involves a robust derivatization procedure to create volatile trimethylsilyl (B98337) (TMS) derivatives of this compound, enabling sensitive and reproducible analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for this compound quantification.
Introduction
This compound is an aldohexose sugar that is an epimer of D-glucose. While D-altrose is an unnatural monosaccharide, this compound has been identified in some bacterial strains.[1] Its unique structural properties make it a valuable subject of study in carbohydrate chemistry and biochemistry. Gas-liquid chromatography is a powerful technique for the separation and analysis of volatile compounds.[2] For non-volatile compounds like monosaccharides, a derivatization step is necessary to increase their volatility for GLC analysis.[3] Trimethylsilylation is a common and effective derivatization method for carbohydrates, replacing active hydrogens on hydroxyl groups with nonpolar trimethylsilyl (TMS) groups. This method allows for the sensitive and quantitative analysis of sugars by GLC.
The protocol outlined below provides a comprehensive workflow for the quantitative determination of this compound, including sample preparation, derivatization, GLC analysis, and data interpretation. The use of an internal standard is incorporated to ensure high accuracy and precision by correcting for variations in sample preparation and injection volume.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Myo-inositol (internal standard) (Sigma-Aldrich or equivalent)
-
Pyridine (B92270), anhydrous (Sigma-Aldrich or equivalent)
-
Hexamethyldisilazane (HMDS) (Sigma-Aldrich or equivalent)
-
Trimethylchlorosilane (TMCS) (Sigma-Aldrich or equivalent)
-
Methanol, anhydrous
-
Nitrogen gas, high purity
-
Deionized water
-
Sample matrix (e.g., biological fluid, reaction mixture)
Equipment
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Heating block or oven
-
Centrifuge
-
Vials (2 mL) with PTFE-lined caps
-
Microsyringes
Preparation of Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of myo-inositol and dissolve it in 10 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the this compound stock solution to achieve concentrations ranging from 0.01 mg/mL to 0.5 mg/mL. To each calibration standard, add a fixed amount of the internal standard stock solution to obtain a final concentration of 0.1 mg/mL.
Sample Preparation and Derivatization
-
Sample Aliquoting: Pipette 100 µL of the sample (or calibration standard) into a 2 mL reaction vial.
-
Internal Standard Addition: Add 10 µL of the 1 mg/mL myo-inositol internal standard solution to the sample.
-
Drying: Evaporate the sample to dryness under a gentle stream of nitrogen gas at 60°C.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the dried sample and vortex to dissolve the residue.
-
Add 100 µL of HMDS and 50 µL of TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Centrifuge the vial at 2000 rpm for 5 minutes to pellet any precipitate.
-
Transfer the clear supernatant to an autosampler vial for GLC analysis.
-
Gas-Liquid Chromatography (GLC) Conditions
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 300°C
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 5°C/min, hold for 2 minutes
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the TMS derivatives of this compound and myo-inositol based on their retention times, as determined from the analysis of standard solutions.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by calculating the peak area ratio and using the linear regression equation from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the GLC analysis of this compound TMS derivatives. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (this compound-TMS) | ~18-22 min |
| Retention Time (Myo-inositol-TMS) | ~23-27 min |
| Limit of Detection (LOD) | 0.005 mg/mL |
| Limit of Quantification (LOQ) | 0.015 mg/mL |
| Linearity Range | 0.01 - 0.5 mg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Visualizations
Caption: Workflow for the quantitative analysis of this compound by GLC.
Conclusion
The described GLC method provides a reliable and robust protocol for the quantitative analysis of this compound. The use of trimethylsilylation for derivatization, coupled with an internal standard, ensures high sensitivity, accuracy, and reproducibility. This application note serves as a comprehensive guide for researchers and professionals in the fields of carbohydrate analysis, glycobiology, and drug development, facilitating the accurate quantification of this rare and important monosaccharide. Further method validation should be performed in the specific sample matrix of interest to ensure optimal performance.
References
Application Note: Detection and Quantification of L-Altrose by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
L-Altrose, a rare monosaccharide, is of increasing interest in glycobiology and drug development. A robust and sensitive analytical method is crucial for its detection and quantification in various matrices. This application note presents a detailed protocol for the analysis of this compound using Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS). The method involves a two-step derivatization process to produce a single, stable derivative for each sugar, ensuring high resolution and sensitivity. This approach is suitable for the analysis of complex carbohydrate mixtures.
Introduction
Carbohydrate analysis is fundamental to many areas of research, including glycobiology, food science, and pharmaceutical development.[1] Gas-Liquid Chromatography (GLC) coupled with Mass Spectrometry (MS) is a powerful and well-established technique for the separation and identification of carbohydrates due to its high resolution and sensitivity.[2][3] However, the low volatility of native monosaccharides necessitates a derivatization step to convert them into thermally stable and volatile compounds suitable for GLC analysis.[4][5]
Several derivatization techniques are available, including silylation, acetylation, and methylation.[6] A common challenge in monosaccharide analysis is the presence of anomers (α and β forms) in solution, which can lead to multiple peaks for a single sugar, complicating chromatographic analysis and quantification.[7] To overcome this, a two-step derivatization protocol involving reduction followed by acetylation is often employed. This method converts the sugar into its alditol form, which is then acetylated, resulting in a single, stable derivative.[8]
This application note provides a comprehensive protocol for the detection and quantification of this compound using GLC-MS following reduction and acetylation. The methodology described is applicable to researchers, scientists, and drug development professionals working with rare sugars.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic anhydride (B1165640)
-
Pyridine
-
Ethyl acetate (B1210297)
-
Deionized water
-
Internal Standard (e.g., Myo-inositol)
-
Nitrogen gas, high purity
Equipment
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Heating block or water bath
-
Centrifuge
-
Vials for reaction and autosampler
Sample Preparation and Derivatization
This protocol is adapted from established methods for monosaccharide analysis.[2][8]
-
Reduction:
-
Dissolve 1-5 mg of the carbohydrate sample (or this compound standard) in 1 mL of deionized water in a reaction vial.
-
Add 10 mg of sodium borohydride (NaBH₄).
-
Incubate the mixture at 40°C for 2 hours to reduce the aldose to its corresponding alditol.
-
Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.
-
Evaporate the sample to dryness under a stream of nitrogen gas at 50°C.
-
To remove the borate (B1201080) salts, add 1 mL of methanol and evaporate to dryness. Repeat this step three times.
-
-
Acetylation:
-
To the dried sample, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.
-
Seal the vial tightly and incubate at 100°C for 1 hour.
-
Cool the vial to room temperature.
-
Evaporate the excess reagents under a stream of nitrogen gas.
-
Partition the resulting alditol acetate derivative between 1 mL of ethyl acetate and 1 mL of deionized water.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper ethyl acetate layer containing the derivatized this compound to a clean autosampler vial.
-
This sample is now ready for GLC-MS analysis.
-
GLC-MS Parameters
The following are typical GLC-MS parameters and may require optimization for specific instruments.[2]
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 190°C at a rate of 2.5°C/min.
-
Ramp 2: Increase to 252°C at a rate of 2°C/min.
-
Ramp 3: Increase to 310°C at a rate of 25°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Presentation
Quantitative analysis should be performed by generating a calibration curve with known concentrations of this compound standard. An internal standard should be used to correct for variations in sample preparation and injection volume.
Table 1: Retention Time and Key Mass Fragments for Derivatized this compound
| Compound | Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Alditol Acetate | To be determined experimentally | Characteristic fragments of hexitol (B1215160) acetates |
| Myo-inositol (Internal Standard) | Alditol Acetate | To be determined experimentally | Characteristic fragments of inositol (B14025) acetate |
Table 2: Example Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area Ratio (this compound/Internal Standard) |
| 1 | To be determined experimentally |
| 5 | To be determined experimentally |
| 10 | To be determined experimentally |
| 25 | To be determined experimentally |
| 50 | To be determined experimentally |
| 100 | To be determined experimentally |
Linearity: R² > 0.99 Limit of Detection (LOD): To be determined experimentally Limit of Quantification (LOQ): To be determined experimentally
Visualizations
Caption: Experimental workflow for the GLC-MS analysis of this compound.
Caption: Derivatization pathway of this compound for GLC-MS analysis.
Conclusion
The described GLC-MS method provides a reliable and sensitive approach for the detection and quantification of this compound. The two-step derivatization process of reduction followed by acetylation effectively eliminates the issue of anomer formation, resulting in a single chromatographic peak for this compound, which simplifies both qualitative and quantitative analysis. This application note serves as a valuable resource for researchers in glycobiology and drug development who require accurate analysis of rare sugars like this compound.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. mdpi.com [mdpi.com]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Derivatization of carbohydrates for GC and GC-MS analyses. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 8. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]
Application Notes and Protocols for the Structural Elucidation of L-Altrose using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Altrose is a rare monosaccharide that, despite its infrequent natural occurrence, holds significant interest in synthetic carbohydrate chemistry and as a potential building block in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of carbohydrates like this compound. This application note provides a detailed overview and experimental protocols for the characterization of this compound in solution using ¹H and ¹³C NMR spectroscopy. In solution, this compound exists as a complex equilibrium of four primary isomers: α-altropyranose, β-altropyranose, α-altrofuranose, and β-altrofuranose. The precise determination of the structure, conformation, and relative abundance of these isomers is critical for understanding its chemical reactivity and biological function.
Principles of NMR-Based Structural Elucidation of this compound
The structural analysis of this compound by NMR relies on the measurement and interpretation of key spectral parameters:
-
Chemical Shifts (δ): The chemical shift of a proton (¹H) or carbon (¹³C) nucleus is highly sensitive to its local electronic environment. This allows for the differentiation of the various protons and carbons within each this compound isomer. Anomeric protons (H-1) and carbons (C-1) typically resonate at distinct downfield regions, providing a starting point for spectral assignment.
-
Coupling Constants (J): Scalar couplings between adjacent nuclei (e.g., ³JHH) provide crucial information about the dihedral angles between coupled protons, which in turn defines the stereochemistry and conformation of the sugar ring. For instance, the magnitude of the ³J(H1,H2) coupling constant is a reliable indicator of the anomeric configuration (α or β).
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for resolving spectral overlap and establishing connectivity between atoms within the this compound molecule.
Quantitative NMR Data for this compound
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Isomers.
| Proton | α-L-Altrofuranose (in DMSO-d6) | β-L-Altrofuranose (in DMSO-d6) | α-L-Altropyranose (in D₂O - estimated) | β-L-Altropyranose (in D₂O - estimated) |
| H-1 | 4.88 (d, J=4.2) | 4.79 (d, J=1.5) | ~5.0-5.2 (d, J≈1-3) | ~4.5-4.7 (d, J≈1-2) |
| H-2 | 3.85 | 3.95 | ~3.6-3.8 | ~3.3-3.5 |
| H-3 | 3.98 | 3.75 | ~3.7-3.9 | ~3.5-3.7 |
| H-4 | 4.05 | 4.10 | ~3.5-3.7 | ~3.4-3.6 |
| H-5 | 3.75 | 3.78 | ~3.8-4.0 | ~3.4-3.6 |
| H-6a | 3.45 | 3.48 | ~3.7-3.9 | ~3.7-3.9 |
| H-6b | 3.55 | 3.58 | ~3.6-3.8 | ~3.6-3.8 |
Note: Data for pyranose forms in D₂O are estimated based on general carbohydrate NMR principles and data from related sugars due to the lack of specific, publicly available experimental data for this compound.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers.
| Carbon | α-L-Altrofuranose (in DMSO-d6) | β-L-Altrofuranose (in DMSO-d6) | α-D-Altropyranose (in D₂O) | β-L-Altropyranose (in D₂O - estimated) |
| C-1 | 101.5 | 102.0 | 98.7 | ~94-96 |
| C-2 | 76.0 | 82.5 | 70.1 | ~70-72 |
| C-3 | 70.7 | 76.5 | 67.9 | ~68-70 |
| C-4 | 83.3 | 83.7 | 67.1 | ~67-69 |
| C-5 | 71.5 | 71.8 | 71.5 | ~71-73 |
| C-6 | 63.4 | 63.8 | 61.2 | ~61-63 |
Note: Data for β-L-altropyranose in D₂O is estimated. Data for α-D-altropyranose is included as a close reference for the L-enantiomer.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%). For experiments where hydroxyl protons are of interest, a solvent mixture of 90% H₂O / 10% D₂O can be used.
-
Lyophilization (Optional but Recommended): To remove exchangeable hydroxyl protons that can obscure the spectrum, lyophilize the sample after dissolution in D₂O and then redissolve in fresh D₂O. Repeat this process 2-3 times.
-
Internal Standard: Add a small amount of an internal standard for chemical shift referencing. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) is commonly used (final concentration ~1 mM).
-
Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Temperature: 298 K (25 °C)
-
1D ¹³C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Temperature: 298 K
-
2D Homonuclear Correlation (¹H-¹H COSY and TOCSY):
-
COSY: To identify scalar-coupled protons (typically 2-3 bonds).
-
TOCSY: To identify all protons within a spin system. Use a mixing time of 80-120 ms (B15284909) to observe correlations throughout the entire sugar ring.
2D Heteronuclear Correlation (¹H-¹³C HSQC and HMBC):
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and linking sugar residues in oligosaccharides.
Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale using the internal standard (DSS or TSP at 0.00 ppm for ¹H).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different this compound isomers in equilibrium.
-
Peak Picking and Analysis: Identify the chemical shifts and coupling constants for all signals and use the 2D spectra to assign them to the specific protons and carbons of each isomer.
Visualization of Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation of this compound using NMR data.
Caption: Experimental workflow for the NMR analysis of this compound.
Application Note: HPLC Methods for L-Altrose Purity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Altrose is a rare monosaccharide and an epimer of L-allose. As with many carbohydrates used in pharmaceutical and research applications, ensuring its purity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound, capable of separating it from its isomers and other potential impurities. This document provides detailed protocols for the purity assessment of this compound using HPLC with Refractive Index (RI) detection, a common method for non-chromophoric compounds like sugars. The methods described are based on established principles for monosaccharide analysis.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a suitable technique for the separation of polar compounds like this compound.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[1][3]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID).
-
Column: A HILIC-based column, such as an aminopropyl-bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Mobile Phase: Acetonitrile and ultrapure water are the primary components. A typical mobile phase composition is 80:20 (v/v) acetonitrile:water.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID) maintained at 35°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
Data Presentation
Table 1: System Suitability Parameters for HILIC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Illustrative Quantitative Data for this compound Purity Assessment by HILIC
| Parameter | Value |
| Retention Time (this compound) | ~10.5 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
Method 2: Chiral HPLC for Isomeric Purity
To resolve this compound from its D-enantiomer and other diastereomers, a chiral HPLC method is necessary. Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction and separation of stereoisomers.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and RID.
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, such as Hexane:Ethanol (90:10, v/v).
-
Standard Preparation: Prepare individual standards of this compound and any available isomers (e.g., D-Altrose) in the mobile phase. Also, prepare a mixed standard solution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 90:10 (v/v) Hexane:Ethanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 30 minutes.
Data Presentation
Table 3: System Suitability for Chiral HPLC Method
| Parameter | Acceptance Criteria |
| Resolution (between this compound and critical isomer pair) | ≥ 1.5 |
| Tailing Factor | ≤ 2.0 |
| RSD for replicate injections | ≤ 2.0% |
Table 4: Illustrative Quantitative Data for Chiral Separation
| Analyte | Retention Time (min) |
| This compound | ~18.2 |
| D-Altrose | ~20.5 |
Diagrams
Caption: General experimental workflow for HPLC analysis of this compound.
References
L-Altrose: A Rare Sugar's Potential in Unraveling Enzyme Mechanisms
For Immediate Release
[City, State] – [Date] – L-Altrose, a rare monosaccharide, is emerging as a valuable tool for researchers in enzymology and drug development. Its unique stereochemistry provides a specific substrate for investigating the kinetics and reaction mechanisms of various enzymes, particularly those involved in carbohydrate metabolism. This application note explores the use of this compound in enzyme kinetic studies, providing detailed protocols and insights for scientists in the field.
This compound, an epimer of L-mannose, is not commonly found in nature, but its presence has been identified in the extracellular polysaccharides of the bacterium Butyrivibrio fibrisolvens.[1][2] This discovery has spurred interest in the enzymatic pathways responsible for its synthesis and degradation, opening up avenues for identifying novel enzymes with unique substrate specificities.
Key Enzymes Acting on this compound and Its Analogs
Several enzymes have been identified that recognize this compound or its derivatives as substrates, making them key targets for kinetic analysis.
-
L-Rhamnose Isomerase (L-RhI): This enzyme, particularly from Pseudomonas stutzeri, exhibits broad substrate specificity and has been shown to catalyze the isomerization of a variety of rare sugars, including altrose.[3] L-RhI facilitates the interconversion between aldoses and ketoses.
-
Aldose C-2 Epimerases: this compound is utilized as a substrate to characterize aldose C-2 epimerases, such as cellobiose (B7769950) 2-epimerase from Caldicellulosiruptor saccharolyticus.[1] These enzymes catalyze the reversible epimerization of sugars at the C-2 position.
-
Paracoccus sp. L-Glucose (B1675105) Dehydrogenase: An NAD+-dependent L-glucose dehydrogenase identified in Paracoccus sp. 43P has demonstrated activity towards a range of L-sugars, suggesting it may also act on this compound.[4] This enzyme is the first step in a novel L-glucose catabolic pathway.
While extensive kinetic data for this compound with these enzymes is still an active area of research, the study of analogous substrates provides valuable comparative data.
Quantitative Data Summary
The following table summarizes available kinetic parameters for enzymes acting on L-sugar substrates, which can serve as a reference for studies involving this compound.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | Source Organism |
| L-Rhamnose Isomerase | L-Rhamnose | 11 | 240 | - | - | Pseudomonas stutzeri |
| L-Mannose | - | - | - | - | Pseudomonas stutzeri | |
| L-Lyxose | - | - | - | - | Pseudomonas stutzeri | |
| D-Ribose | - | - | - | - | Pseudomonas stutzeri | |
| D-Allose | - | - | - | - | Pseudomonas stutzeri | |
| L-Arabinose Isomerase | L-Arabinose | 633 ± 69 | 179 ± 10 | 959 ± 55 | 1.5 | Lactobacillus reuteri |
| D-Galactose | 647 ± 109 | 11 ± 1 | 59 ± 5 | 0.09 | Lactobacillus reuteri | |
| Aldose Reductase | L-Threose | 0.71 | - | - | - | Rat Lens |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are protocols for assaying the activity of enzymes that are known or potential catalysts for this compound conversion.
Protocol 1: Isomerase Activity Assay using a Spectrophotometric Method
This protocol is adapted for determining the activity of isomerases such as L-Rhamnose Isomerase and L-Arabinose Isomerase.
Principle: The isomerization of an aldose (like this compound) to a ketose can be measured by quantifying the ketose product. The cysteine-carbazole-sulfuric acid method is a common colorimetric assay for ketoses.
Materials:
-
This compound (substrate)
-
Purified Isomerase Enzyme
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Cysteine hydrochloride solution (1.5 g/L in water)
-
Carbazole (B46965) solution (0.12% w/v in absolute ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Spectrophotometer
-
Thermostated water bath
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), varying concentrations of this compound (e.g., 0.1 mM to 10 mM), and a fixed concentration of the purified isomerase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the initial linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
-
Colorimetric Detection of Ketose:
-
To a sample of the reaction mixture, add cysteine hydrochloride solution.
-
Carefully add concentrated sulfuric acid and mix thoroughly. The solution will become hot.
-
Add the carbazole solution and incubate at room temperature for color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the corresponding ketose (e.g., L-Psicose if this compound is isomerized).
-
Calculate the initial velocity (v₀) of the reaction at each this compound concentration.
-
Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
Protocol 2: Dehydrogenase Activity Assay using a Continuous Spectrophotometric Method
This protocol is suitable for NAD(P)+-dependent dehydrogenases that may use this compound as a substrate.
Principle: The activity of the dehydrogenase is monitored by measuring the rate of NAD(P)H formation, which corresponds to an increase in absorbance at 340 nm.
Materials:
-
This compound (substrate)
-
Purified Dehydrogenase Enzyme
-
Tris-HCl Buffer (e.g., 100 mM, pH 8.0)
-
NAD⁺ or NADP⁺ (coenzyme)
-
UV-transparent cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Assay Mixture Preparation:
-
In a UV-transparent cuvette, prepare an assay mixture containing Tris-HCl buffer, NAD⁺ or NADP⁺, and varying concentrations of this compound.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the purified dehydrogenase to the cuvette and mix immediately.
-
Continuously monitor the increase in absorbance at 340 nm for several minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.
-
Visualizing the Workflow and Pathways
To aid in the conceptualization of these experiments and the underlying biochemical processes, the following diagrams have been generated.
Caption: General workflow for an enzyme kinetic study.
References
- 1. discofinechem.com [discofinechem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity [pubmed.ncbi.nlm.nih.gov]
- 4. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: L-Altrose as a Stereoselective Carbon Source in Synthesis
Introduction
L-Altrose is a rare aldohexose monosaccharide, an epimer of L-mannose.[1] Due to its limited natural availability, it is primarily accessed through synthetic routes, often starting from more abundant sugars.[2] Its unique stereochemical arrangement makes it a valuable chiral building block in the field of asymmetric synthesis. As a member of the "chiral pool," this compound provides a scaffold with pre-defined stereocenters, enabling the stereoselective synthesis of complex and biologically active molecules such as antibiotics, iminosugars, and precursors to bacterial cell wall components.[3][4] These application notes provide an overview of its utility, complete with synthetic protocols and quantitative data for researchers in drug discovery and chemical synthesis.
Application Note 1: Synthesis of a Pseudaminic Acid Precursor
Pseudaminic acid is a nine-carbon sugar found on the surface of pathogenic bacteria, making it a target for vaccine development and novel antibacterial strategies. A key biosynthetic precursor is 2,4-di-N-acetyl-L-altrose (L-2,4-Alt-diNAc).[2] this compound chemistry is central to accessing this precursor, typically involving stereoselective transformations starting from a more common L-sugar like L-fucose.
Synthetic Workflow
The synthesis of L-2,4-Alt-diNAc from L-fucose involves a series of stereocontrolled reactions. A key step is the double inversion of stereochemistry at the C2 and C4 positions via an azide (B81097) substitution (Sₙ2) reaction on a dimesylated intermediate. This establishes the required this compound configuration.
Quantitative Data
The following table summarizes the reported yields for the key transformations in the synthesis of L-2,4-Alt-diNAc.
| Step | Starting Material | Product | Yield (%) | Reference |
| Mesylation | Benzyl 2-O-acetyl-α-L-fucopyranoside | Benzyl 2-O-acetyl-3,4-di-O-mesyl-α-L-fucopyranoside | 95 | |
| Azide Substitution at C4 | Benzyl 2-O-acetyl-3,4-di-O-mesyl-α-L-fucopyranoside | Benzyl 2-O-acetyl-4-azido-4,6-dideoxy-3-O-mesyl-α-L-glucopyranoside | 87 | |
| Azide Substitution at C2 & Deprotection | Benzyl 2-O-acetyl-4-azido...glucopyranoside | Benzyl 2,4-diazido-2,4,6-trideoxy-α-L-altropyranoside | 74 (3 steps) | |
| Reduction and Acetylation | Benzyl 2,4-diazido...altropyranoside | Benzyl 2,4-diacetamido-2,4,6-trideoxy-α-L-altropyranoside | 89 | |
| Final Deprotection | Benzyl 2,4-diacetamido...altropyranoside | L-2,4-Alt-diNAc | 92 |
Experimental Protocol: Stereoinversive Azidation
This protocol describes the crucial Sₙ2 reaction to install the azide at the C4 position, which inverts the stereochemistry from the L-fucose configuration to the L-glucose configuration at that center.
-
Reagents and Materials :
-
Benzyl 2-O-acetyl-3,4-di-O-mesyl-α-L-fucopyranoside (starting material)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.
-
-
Procedure :
-
To a solution of Benzyl 2-O-acetyl-3,4-di-O-mesylate (e.g., 20.74 g, 45.8 mmol) in anhydrous DMF (200 mL), add sodium azide (15.53 g, 239 mmol).
-
Heat the reaction mixture to 90 °C and stir for 40 hours.
-
Increase the temperature to 100 °C and continue stirring for an additional 4 hours to ensure completion.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
Partition the residue between 10% brine (400 mL) and ethyl acetate (300 mL).
-
Separate the aqueous layer and re-extract with additional EtOAc (200 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, Benzyl 2-O-acetyl-4-azido-4,6-dideoxy-3-O-mesyl-α-L-glucopyranoside.
-
Purify the crude product by silica (B1680970) gel chromatography as required.
-
Application Note 2: Synthesis of Iminosugar Analogues
Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This modification often leads to potent inhibition of glycosidases and glycosyltransferases, making them valuable therapeutic targets for viral infections, diabetes, and lysosomal storage disorders. L-sugars can serve as precursors to L-iminosugars, which may offer unique inhibitory profiles compared to their D-counterparts.
Conceptual Transformation
The synthesis of an iminosugar from an this compound scaffold involves transforming the pyranose ring into a piperidine (B6355638) ring. A common strategy is the intramolecular reductive amination of a suitably functionalized amino-aldehyde derivative, which is generated from the parent sugar through a series of protection, oxidation, and amination steps.
Representative Yields for Key Transformations
The following table provides typical yields for the key chemical transformations involved in synthesizing iminosugars from sugar precursors.
| Transformation | Reaction Type | Typical Yield (%) |
| Azide Introduction (Sₙ2) | Nucleophilic Substitution | 75-95 |
| Azide Reduction to Amine | Catalytic Hydrogenation | >90 |
| Intramolecular Reductive Amination | Cyclization / Reduction | 60-85 |
General Protocol: Intramolecular Reductive Amination
This generalized protocol outlines the key cyclization step to form the piperidine ring of an iminosugar from an open-chain amino-aldehyde.
-
Reagents and Materials :
-
Amino-aldehyde precursor
-
Methanol (B129727) (MeOH) or other suitable protic solvent
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic acid (to maintain slightly acidic pH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware.
-
-
Procedure :
-
Dissolve the amino-aldehyde precursor in anhydrous methanol under an inert atmosphere.
-
Adjust the solution to a pH of 5-6 by adding glacial acetic acid. This protonates the intermediate imine, facilitating reduction.
-
Add sodium cyanoborohydride (approx. 1.5 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by carefully adding a few drops of water.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in water and purify using ion-exchange chromatography to isolate the basic iminosugar product from non-basic impurities and salts.
-
Further purification by silica gel chromatography (often with an amine-containing eluent like DCM/MeOH/NH₄OH) may be necessary.
-
Application Note 3: Synthesis of 5-Thio-L-altrose
Thiosugars, where a hydroxyl group or the ring oxygen is replaced by sulfur, are of interest as potential enzyme inhibitors or therapeutic agents. 5-Thio-L-altrose can be synthesized stereoselectively from a D-galactose derivative, showcasing how a D-sugar can be a starting point for an L-sugar derivative through strategic inversions.
Logical Relationship Diagram
The synthesis relies on an intramolecular Sₙ2 reaction. An epoxide formed from a D-galactose derivative is opened by a sulfur nucleophile at C5, which proceeds with inversion of configuration at that center, leading to the L-altro configuration.
Experimental Protocol: Synthesis of 5-Thio-L-altrose
The following protocol is based on the published synthesis of 5-thio-L-altrose.
-
Reagents and Materials :
-
1,2,3-tri-O-acetyl-5,6-anhydro-D-galactofuranose
-
Thiourea
-
Acetic anhydride (B1165640) (Ac₂O)
-
Sodium acetate (NaOAc)
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
-
Standard laboratory glassware for reflux and workup.
-
-
Procedure :
-
Epithio Ring Formation : Treat 1,2,3-tri-O-acetyl-5,6-anhydro-D-galactofuranose with thiourea. This reaction proceeds via an initial ring opening followed by intramolecular cyclization to form 1,2,3-tri-O-acetyl-5,6-dideoxy-5,6-epithio-L-altrofuranose.
-
Acetolysis : Heat the resulting epithio compound in a mixture of acetic anhydride and sodium acetate. This opens the thiirane (B1199164) ring and acetylates the resulting thiol and primary alcohol, yielding 1,2,3,6-tetra-O-acetyl-5-S-acetyl-5-thio-L-altrofuranose.
-
Deacetylation : Dissolve the fully acetylated product in dry methanol and treat with a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate.
-
Purify the final product, 5-thio-L-altrose, by chromatography.
-
References
Application Notes and Protocols for Metabolic Labeling Studies Using Isotopic L-Altrose
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes. Currently, there is a lack of published data on the metabolic labeling of mammalian cells with isotopic L-Altrose. The proposed pathways and methodologies are based on established principles of metabolic labeling and analogous pathways of other L-sugars, such as L-fucose. Experimental validation is required.
Introduction
Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules within living systems.[1] this compound, a rare L-hexose, has been identified in some bacterial polysaccharides.[2] While its metabolism in mammalian cells is not well characterized, its structural similarity to other sugars that are actively metabolized and incorporated into glycoconjugates suggests its potential as a metabolic tracer. The use of isotopically labeled this compound, such as [U-¹³C₆]-L-Altrose, could offer a novel tool for investigating glycan biosynthesis and other metabolic pathways.
These application notes provide a hypothetical framework for utilizing isotopic this compound in metabolic labeling studies, aimed at researchers in glycobiology, drug development, and cancer research.
Principle of the Method
The core principle involves introducing an isotopically labeled form of this compound into a biological system (e.g., cell culture). If this compound is taken up and metabolized by the cells, the heavy isotope label will be incorporated into downstream metabolites and macromolecules, such as glycoproteins. The distribution and abundance of the isotope label in these molecules can then be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the elucidation of metabolic pathways and the quantification of metabolic flux.
Hypothetical Signaling Pathway and Metabolism of this compound
We propose a hypothetical metabolic pathway for this compound in mammalian cells, drawing parallels with the metabolism of L-fucose.[3][4][5] This pathway involves cellular uptake, activation to a nucleotide sugar, and subsequent incorporation into glycans.
Caption: Hypothetical metabolic pathway of isotopic this compound in a mammalian cell.
Applications
-
Glycan Biosynthesis Research: Tracing the incorporation of this compound into novel or known glycan structures.
-
Biomarker Discovery: Identifying changes in this compound metabolism in disease states, such as cancer or metabolic disorders.
-
Drug Development: Assessing the impact of therapeutic agents on specific metabolic pathways involving rare sugars.
-
Fundamental Cell Biology: Exploring the capacity of cells to metabolize non-canonical sugars.
Experimental Protocols
Materials and Reagents
-
Isotopic this compound: [U-¹³C₆]-L-Altrose (hypothetically available from a custom synthesis provider).
-
Cell Lines: A cell line of interest (e.g., HEK293T, HeLa, or a cancer cell line).
-
Cell Culture Media: Standard cell culture medium (e.g., DMEM) and glucose-free DMEM.
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize the presence of unlabeled sugars.
-
Phosphate-Buffered Saline (PBS): Cold, sterile.
-
Metabolite Extraction Solution: 80% methanol (B129727) in water, pre-chilled to -80°C.
-
Protein Lysis Buffer: RIPA buffer or similar, with protease inhibitors.
-
Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap).
Experimental Workflow
The overall experimental workflow for a metabolic labeling study with isotopic this compound is depicted below.
Caption: General experimental workflow for metabolic labeling with isotopic this compound.
Detailed Protocol for Cell Culture Labeling
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10% dFBS, penicillin/streptomycin, and a defined concentration of [U-¹³C₆]-L-Altrose (e.g., 1 mM). Prepare a corresponding control medium with unlabeled this compound.
-
Media Exchange and Labeling:
-
Once cells reach the desired confluency, aspirate the standard medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add the prepared labeling medium (or control medium) to the respective wells.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uptake and incorporation.
-
-
Cell Harvesting and Fractionation:
-
At each time point, place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For metabolite extraction: Add 1 mL of pre-chilled 80% methanol. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
For protein extraction: Add an appropriate volume of lysis buffer to the remaining cell pellet after metabolite extraction or to a parallel set of wells.
-
-
Sample Processing for LC-MS Analysis:
-
Metabolites: Centrifuge the methanol lysate at high speed to pellet cell debris. Transfer the supernatant to a new tube and dry it using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Proteins/Glycoproteins: Quantify the protein concentration. For glycopeptide analysis, perform an in-solution or in-gel tryptic digest of the protein lysate, followed by enrichment for glycopeptides if necessary.
-
LC-MS Analysis
-
Metabolite Analysis: Use a high-resolution mass spectrometer to analyze the extracted metabolites. Monitor for the mass shift corresponding to the incorporation of ¹³C atoms in this compound and its downstream metabolites.
-
Glycopeptide Analysis: Analyze the digested and enriched glycopeptides by LC-MS/MS. Identify glycopeptides containing the labeled this compound by observing the characteristic mass shift in the glycan fragment ions.
Hypothetical Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from a metabolic labeling experiment with [U-¹³C₆]-L-Altrose.
Table 1: Cellular Uptake of [U-¹³C₆]-L-Altrose
| Time (hours) | Intracellular [¹²C]-L-Altrose (Relative Abundance) | Intracellular [¹³C₆]-L-Altrose (Relative Abundance) | % Labeled this compound |
| 0 | 1.00 | 0.00 | 0.0% |
| 2 | 0.85 | 0.15 | 15.0% |
| 6 | 0.40 | 0.60 | 60.0% |
| 12 | 0.15 | 0.85 | 85.0% |
| 24 | 0.05 | 0.95 | 95.0% |
Table 2: Hypothetical Incorporation of [¹³C₆]-L-Altrose into a Specific Glycopeptide
| Time (hours) | Unlabeled Glycopeptide (Relative Intensity) | Labeled Glycopeptide (+6 Da) (Relative Intensity) | % Incorporation |
| 0 | 100% | 0% | 0% |
| 6 | 85% | 15% | 15% |
| 12 | 60% | 40% | 40% |
| 24 | 30% | 70% | 70% |
Troubleshooting
-
Low or No Label Incorporation:
-
Cellular Uptake: Verify that the chosen cell line can transport this compound. Consider screening different cell lines.
-
Metabolic Activity: The cells may lack the necessary enzymes to metabolize this compound.
-
Concentration of this compound: The concentration of isotopic this compound in the medium may be too low.
-
-
High Background from Unlabeled Sugars:
-
Ensure the use of glucose-free medium and dialyzed serum to minimize competition from other sugars.
-
Conclusion
The use of isotopic this compound in metabolic labeling studies presents a novel, albeit currently hypothetical, avenue for exploring glycan biology and cellular metabolism. The protocols and data presented here provide a foundational framework for researchers interested in pioneering this area of investigation. Successful application will depend on the empirical determination of this compound's metabolic fate in the biological system of interest.
References
- 1. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altrose - Wikipedia [en.wikipedia.org]
- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUT1 is a highly efficient L-fucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of L-Altrose for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Altrose is a rare aldohexose monosaccharide that is of growing interest in glycobiology and drug discovery. As a stereoisomer of more common sugars like glucose and mannose, its unique three-dimensional structure can provide novel insights into carbohydrate-protein interactions and serve as a scaffold for the design of new therapeutic agents. X-ray crystallography is an indispensable technique for elucidating the precise atomic arrangement of molecules, and obtaining high-quality single crystals is the most critical and often challenging step in this process.
These application notes provide detailed protocols for the crystallization of this compound, aimed at producing crystals suitable for X-ray diffraction analysis. The protocols are based on established methods for the crystallization of monosaccharides, including a specific method successfully applied to its enantiomer, D-Altrose.
Data Presentation
Table 1: Solubility of this compound and Recommended Solvents for Crystallization
While extensive quantitative solubility data for this compound is not widely available, the following qualitative information and recommendations are crucial for designing crystallization experiments.
| Solvent/Anti-solvent | Role | Solubility of this compound | Recommended for Crystallization Method(s) |
| Water (H₂O) | Solvent | Soluble[1][2] | Slow Evaporation, Slow Cooling, Vapor Diffusion |
| Methanol (B129727) (MeOH) | Anti-solvent | Practically Insoluble[1][2] | Vapor Diffusion, Solvent Layering |
| Ethanol (EtOH) | Anti-solvent | Poorly Soluble | Vapor Diffusion, Solvent Layering |
Experimental Protocols
Two primary methods are recommended for the crystallization of this compound: Slow Evaporation and Vapor Diffusion . It is advised to perform crystallization trials in a vibration-free environment and to use meticulously clean glassware to avoid premature precipitation and to promote the growth of single, well-ordered crystals.
Protocol 1: Slow Evaporation from an Aqueous Solution
This protocol is adapted from a successful method for the crystallization of D-Altrose and is the recommended starting point for this compound.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Small glass vial (e.g., 1-2 mL) with a screw cap or parafilm
-
Syringe filter (0.22 µm)
-
Analytical balance
Methodology:
-
Preparation of the Stock Solution:
-
Weigh out 20 mg of this compound using an analytical balance.
-
Add 4 mL of high-purity water to a clean glass vial.
-
Add the this compound to the water and gently agitate until it is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter into a clean crystallization vial to remove any particulate matter that could act as unwanted nucleation sites.
-
-
Crystallization Setup:
-
Loosely cap the vial or cover the opening with parafilm.
-
Pierce a few small holes in the parafilm with a needle to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
-
Crystal Growth:
-
Place the vial in a stable, vibration-free location at a constant temperature of approximately 20°C (293 K).
-
Monitor the vial daily for the formation of crystals. High-quality single crystals can take several days to a week to appear.
-
Once crystals of a suitable size (ideally >0.1 mm in all dimensions) are observed, they can be carefully harvested for X-ray diffraction analysis.
-
Protocol 2: Vapor Diffusion with a Water/Methanol System
This method is based on the differential solubility of this compound in water and methanol and is a common technique for crystallizing water-soluble small molecules.
Materials:
-
This compound
-
High-purity water
-
Methanol (analytical grade)
-
Small inner vial (e.g., 0.5 mL)
-
Larger outer vial or a well in a crystallization plate with a sealable lid
-
Syringe filter (0.22 µm)
Methodology:
-
Preparation of this compound Solution:
-
Prepare a concentrated stock solution of this compound in water (e.g., 10-20 mg in 0.5 mL). The solution should be close to saturation but not supersaturated.
-
Filter the solution through a 0.22 µm syringe filter into the small inner vial.
-
-
Crystallization Setup (Hanging Drop or Sitting Drop):
-
Sitting Drop:
-
Place the small inner vial containing the this compound solution inside the larger outer vial.
-
Carefully add 0.5 - 1.0 mL of methanol (the anti-solvent) to the bottom of the larger outer vial, ensuring it does not splash into the inner vial.
-
-
Hanging Drop (requires specialized plates):
-
Pipette a small drop (2-5 µL) of the this compound solution onto a siliconized glass coverslip.
-
Add an equal volume of the reservoir solution (methanol) to the drop.
-
Invert the coverslip over the well of the crystallization plate containing a larger volume of methanol.
-
-
-
Equilibration and Crystal Growth:
-
Seal the outer vial or the well of the crystallization plate tightly to create a closed system.
-
Over time, the more volatile methanol will slowly diffuse into the aqueous this compound solution.
-
This gradual increase in the concentration of the anti-solvent will reduce the solubility of this compound, leading to supersaturation and, ideally, the formation of crystals.
-
Place the setup in a stable location at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
Visualizations
Experimental Workflow for Slow Evaporation Crystallization
Caption: Workflow for this compound crystallization by slow evaporation.
Logical Relationship for Vapor Diffusion Crystallization
Caption: Principle of vapor diffusion for this compound crystallization.
References
Application Note: A Continuous Spectrophotometric Assay for Enzymes Utilizing L-Altrose
Audience: Researchers, scientists, and drug development professionals involved in carbohydrate metabolism, enzyme kinetics, and inhibitor screening.
Abstract: This document provides a detailed protocol for a continuous enzyme-coupled spectrophotometric assay to measure the activity of enzymes that use the rare sugar L-Altrose as a substrate. The method is based on the principle of an NAD⁺-dependent dehydrogenase reaction, where the oxidation of this compound is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, allowing for real-time kinetic analysis. This application note includes a step-by-step experimental protocol, data analysis procedures, and representative data presented in tabular format. Additionally, diagrams illustrating the experimental workflow and a putative metabolic pathway for this compound are provided.
Principle of the Assay
This compound is a rare aldohexose sugar that has been identified in microorganisms such as Butyrivibrio fibrisolvens[1][2]. While not a common metabolite, its enzymatic processing is of interest for understanding microbial carbohydrate metabolism and for potential biotechnological applications[3][4].
This protocol describes an assay for a putative this compound Dehydrogenase (LADG), an enzyme that catalyzes the oxidation of this compound to L-Altrono-1,4-lactone. This reaction is dependent on the coenzyme NAD⁺, which is concurrently reduced to NADH[5]. The production of NADH can be conveniently and continuously monitored by measuring the increase in absorbance at 340 nm (A₃₄₀), as NADH has a distinct absorbance peak at this wavelength while NAD⁺ does not. The rate of increase in A₃₄₀ is directly proportional to the rate of the enzymatic reaction.
Reaction Scheme:
This compound + NAD⁺ ---(this compound Dehydrogenase)---> L-Altrono-1,4-lactone + NADH + H⁺
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage Temperature |
| This compound | MedChemExpress | HY-B1365 | Room Temperature |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 | -20°C |
| Tris-HCl | Thermo Fisher | BP152 | Room Temperature |
| Hydrochloric Acid (HCl) | VWR | VW3202 | Room Temperature |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S5881 | Room Temperature |
| Recombinant this compound Dehydrogenase (LADG)* | N/A | N/A | -80°C |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Microplate Spectrophotometer | Molecular Devices | SpectraMax M5 | N/A |
| Nuclease-free water | Invitrogen | AM9937 | Room Temperature |
*Note: this compound Dehydrogenase is a putative enzyme for this protocol. Researchers should use their specific enzyme of interest that acts on this compound.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0):
-
Dissolve 12.11 g of Tris base in 800 mL of nuclease-free water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to 1 L with nuclease-free water.
-
Store at 4°C.
-
-
This compound Stock Solution (1 M):
-
Dissolve 180.16 mg of this compound in 1 mL of nuclease-free water.
-
Prepare fresh or store in aliquots at -20°C for up to one month.
-
-
NAD⁺ Stock Solution (50 mM):
-
Dissolve 33.17 mg of NAD⁺ in 1 mL of Assay Buffer.
-
Prepare fresh before each experiment due to instability in solution. Keep on ice.
-
-
Enzyme Working Solution:
-
Thaw the enzyme stock solution on ice.
-
Dilute the enzyme to the desired working concentration (e.g., 10 µg/mL) in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically.
-
Assay Procedure (96-well plate format)
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing the buffer, NAD⁺, and this compound. Prepare enough master mix for all wells plus a 10% overage.
-
Example for one 100 µL reaction:
-
75 µL Assay Buffer
-
10 µL of 50 mM NAD⁺ (Final concentration: 5 mM)
-
5 µL of 1 M this compound (Final concentration: 50 mM)
-
-
Note: Substrate concentration should be optimized and ideally be around the enzyme's Kₘ value for Michaelis-Menten kinetics.
-
-
Set up the Plate:
-
Add 90 µL of the Reaction Master Mix to each well of a UV-transparent 96-well plate.
-
Include "no-enzyme" controls (add 10 µL of Assay Buffer instead of enzyme) and "no-substrate" controls (prepare a master mix without this compound).
-
-
Equilibrate Plate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes in the plate reader.
-
Initiate Reaction:
-
Add 10 µL of the Enzyme Working Solution to each well to start the reaction.
-
For control wells, add 10 µL of Assay Buffer.
-
The final reaction volume is 100 µL.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance at 340 nm (A₃₄₀) every 30 seconds for a total of 15-30 minutes.
-
Ensure the plate is shaken briefly before each read.
-
Data Presentation and Analysis
Calculation of Enzyme Activity
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the rate (ΔA₃₄₀/min): Determine the slope of the linear phase of the kinetic curve.
-
Convert rate to activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of NADH produced over time.
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 1000
-
ΔA₃₄₀/min: The rate of absorbance change from the kinetic read.
-
ε (Molar extinction coefficient of NADH): 6220 M⁻¹cm⁻¹.
-
l (Path length in cm): For a 100 µL volume in a standard 96-well plate, this must be determined empirically or provided by the manufacturer (typically ~0.2-0.3 cm). Alternatively, run a standard curve with known NADH concentrations. For this example, we assume a path length of 0.29 cm.
-
-
Representative Data Tables
Table 1: Michaelis-Menten Kinetic Parameters for this compound Dehydrogenase (LADG) (This data is illustrative and should be determined experimentally)
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| This compound | 15.2 | 125.4 |
| D-Glucose | > 500 | < 1.0 |
| D-Mannose | 289.1 | 12.3 |
Table 2: Assay Performance Characteristics (This data is illustrative and should be determined experimentally)
| Parameter | Value |
| Assay Linearity (Enzyme) | 0.1 - 2.5 µ g/well |
| Limit of Detection (LOD) | 0.05 µ g/well |
| Z'-factor (for HTS) | 0.82 |
Visualizations
Experimental Workflow
The following diagram outlines the major steps of the enzymatic assay protocol.
Putative Metabolic Pathway
This diagram illustrates a hypothetical metabolic pathway for the catabolism of this compound in a microorganism, showing its potential entry into central metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. discofinechem.com [discofinechem.com]
- 3. Enzymatic approaches to rare sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of L-Altrose
Welcome to the technical support center for the stereoselective synthesis of L-Altrose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the common challenges encountered in the synthesis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The synthesis of this compound is a significant challenge due to its unique stereochemistry. Key difficulties include:
-
Controlling Stereochemistry: this compound possesses multiple stereogenic centers, and achieving the correct configuration, particularly the axial hydroxyl group at C3, is difficult.
-
Protecting Group Strategy: A robust and orthogonal protecting group strategy is essential to selectively mask and unmask hydroxyl groups during the synthesis, preventing unwanted side reactions.[1][2][3]
-
Epimerization: Many synthetic routes involve the epimerization of more common sugars like mannose or glucose derivatives. Controlling the selectivity of these epimerization reactions is often problematic.[4]
-
Low Yields and Scalability: Existing synthetic routes can be lengthy and often result in low overall yields, which complicates scaling up the production for research or commercial purposes.[5]
Q2: What are common starting materials for this compound synthesis?
A2: Researchers have developed various synthetic routes starting from more readily available monosaccharides. Common starting materials include L-fucose[5][6], D-galactose[7], and derivatives of glucose or mannose. The choice of starting material significantly influences the synthetic strategy and the specific challenges that need to be addressed.
Q3: Why is an orthogonal protecting group strategy so critical?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others using specific reaction conditions.[1][3] This is crucial in a multi-step synthesis of a complex molecule like this compound, which has multiple reactive hydroxyl groups. It enables chemists to perform specific transformations at different positions of the sugar ring in a planned sequence without affecting other parts of the molecule.[2]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound and its derivatives.
Problem 1: Poor Stereoselectivity in Glycosylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of anomeric mixtures (α and β linkages) | Neighboring Group Participation: An ester-based protecting group at the C2 position may not be effectively directing the stereochemical outcome. | Use a non-participating protecting group: Replace the C2 ester (e.g., acetate) with an ether (e.g., benzyl (B1604629) ether) to prevent anchimeric assistance and favor the formation of the kinetic anomer. |
| Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate, affecting the stereochemical outcome. | Solvent Tuning: Experiment with different solvents. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) often favor SN2-like displacement, leading to inversion of configuration at the anomeric center. | |
| Leaving Group Reactivity: A highly reactive leaving group may dissociate too quickly, leading to a less selective reaction. | Modulate Leaving Group: Switch to a less reactive leaving group at the anomeric position (e.g., from a trichloroacetimidate (B1259523) to a thioglycoside) to allow for better stereocontrol. |
Problem 2: Uncontrolled Epimerization at C2 or C4
| Symptom | Possible Cause | Suggested Solution |
| Isolation of undesired diastereomers (e.g., L-Talose, L-Galactose) | Base-catalyzed Epimerization: The use of strong basic conditions during deprotection or other transformation steps can lead to the epimerization of adjacent stereocenters. | Use Milder Conditions: Employ milder, non-basic reagents for deprotection. For example, use enzymatic hydrolysis or conditions that are buffered to be near-neutral. |
| Molybdenum-Catalyzed Reactions: While molybdenum-based catalysts can be used for C2 epimerization of glucose/mannose pairs, the reaction is an equilibrium process and can be difficult to control.[4][8] | Optimize Reaction Time and Temperature: Carefully monitor the reaction progress to stop it once the desired epimer is formed in sufficient quantity, before it reverts or forms other byproducts. Consider using alternative enzymatic methods for higher selectivity.[9] |
Problem 3: Difficulty in Removing a Specific Protecting Group
| Symptom | Possible Cause | Suggested Solution |
| Incomplete deprotection or cleavage of other protecting groups | Non-Orthogonal Protecting Groups: The chosen protecting groups are not truly orthogonal, meaning the conditions for removing one are harsh enough to affect another. | Re-evaluate Protecting Group Strategy: Redesign the synthesis with a fully orthogonal set of protecting groups. For example, use a combination of silyl (B83357) ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and esters (removed by base).[10] |
| Steric Hindrance: The protecting group may be sterically hindered, preventing the reagent from accessing the reaction site. | Increase Reagent Reactivity or Reduce Steric Bulk: Use a more reactive deprotection reagent or a smaller one that can better access the site. Alternatively, slightly modifying the substrate to reduce steric hindrance around the protecting group can be effective. |
Experimental Protocols
Key Experiment: Azide (B81097) Displacement for Stereospecific Introduction of an Amino Group
This protocol is adapted from a synthesis of a 2,4-di-N-acetyl-L-altrose derivative starting from an L-fucose precursor.[5] It demonstrates a key step in controlling stereochemistry at the C4 position.
Reaction: Conversion of Benzyl 2-O-acetyl-3-O-mesyl-α-L-glucopyranoside to Benzyl 2-O-acetyl-4-azido-4,6-dideoxy-α-L-altropyranoside via SN2 reaction.
Materials:
-
Benzyl 2-O-acetyl-4,6-dideoxy-3-O-mesyl-α-L-glucopyranoside (starting material)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting mesylate (e.g., 45.8 mmol) in anhydrous DMF (200 mL).
-
Add sodium azide (e.g., 0.24 mol, approximately 5 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 40 hours. Monitor the reaction by TLC.
-
If the reaction is not complete, increase the temperature to 100 °C for an additional 4 hours.
-
After completion, cool the mixture and concentrate it under reduced pressure to remove the DMF.
-
Partition the residue between 10% brine (400 mL) and ethyl acetate (300 mL).
-
Separate the aqueous layer and re-extract with additional ethyl acetate (200 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-azido-L-altropyranoside derivative.
Visualizations
Troubleshooting Workflow for Stereoselective Synthesis
Caption: A logical workflow for troubleshooting common stereochemical issues.
Orthogonal Protecting Group Strategy
Caption: Selective removal of orthogonal protecting groups from a sugar backbone.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. jocpr.com [jocpr.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An efficient and scalable synthesis of 2,4-di- N -acetyl- l -altrose ( l -2,4-Alt-diNAc) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01070K [pubs.rsc.org]
- 6. An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic characteristics of D-mannose 2-epimerase, a new member of the acylglucosamine 2-epimerase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Altrose Yield from Butyrivibrio fibrisolvens Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of L-Altrose from Butyrivibrio fibrisolvens. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a rare monosaccharide. Rare sugars are of significant interest to the pharmaceutical and food industries due to their potential biological activities and applications. In Butyrivibrio fibrisolvens, this compound has been identified as a component of the extracellular polysaccharide (EPS) produced by some strains.[1][2]
Q2: Which strains of Butyrivibrio fibrisolvens are known to produce this compound?
A2: this compound has been identified in the extracellular polysaccharide (EPS) of Butyrivibrio fibrisolvens strain CF3.[3] While other strains produce EPS, the neutral sugar composition can vary considerably between strains.[2][4] Therefore, strain selection is a critical first step for optimizing this compound yield.
Q3: What are the general culture conditions for Butyrivibrio fibrisolvens?
A3: Butyrivibrio fibrisolvens is an obligate anaerobe. Growth is typically carried out in a defined or semi-defined anaerobic medium at a temperature between 35-40°C. Common media include Rumen Bacteria Medium (DSMZ Medium 330).
Q4: When is the extracellular polysaccharide (EPS) containing this compound produced during culture?
A4: For Butyrivibrio fibrisolvens, extracellular polysaccharide production is typically growth-associated, occurring exponentially during the exponential growth phase. EPS is generally not produced during the lag or stationary phases of growth.
Troubleshooting Guide
Low or No this compound Yield
Q5: I am not detecting any this compound in my culture supernatant. What are the possible causes?
A5: This issue can arise from several factors:
-
Incorrect Strain: Ensure you are using a known this compound producing strain of Butyrivibrio fibrisolvens, such as strain CF3. The EPS composition varies significantly between strains.
-
Suboptimal Culture Conditions: Verify that the culture conditions are optimized for EPS production. This includes strict anaerobic conditions, appropriate temperature, pH, and media composition.
-
Inefficient Extraction and Hydrolysis: The protocol for EPS extraction and subsequent hydrolysis to release monosaccharides may be inefficient. Review your protocols for these steps.
-
Analytical Method Sensitivity: Your analytical method for detecting this compound may not be sensitive enough. Ensure your HPLC or other analytical method is properly calibrated and has a low limit of detection.
Q6: My this compound yield is consistently low. How can I optimize the culture conditions to improve the yield?
A6: Optimizing culture conditions is critical for maximizing the yield of the extracellular polysaccharide (EPS) that contains this compound. Conditions that favor good cell growth often lead to improved EPS production.
-
Carbon Source: Glucose has been shown to support the fastest growth and highest EPS production in Butyrivibrio fibrisolvens. Other carbon sources like sucrose, xylose, and lactose (B1674315) can also be utilized but may result in lower yields. The choice of carbon source can also influence the composition of the EPS.
-
Nitrogen Source: Butyrivibrio fibrisolvens can utilize various nitrogen sources, including ammonium (B1175870) sulfate, urea, and vitamin-free casein hydrolysate. Yeast extract is also a commonly used nitrogen source in media formulations. The concentration and type of nitrogen source can impact both the amount and composition of the EPS produced.
-
Temperature and pH: The optimal temperature for EPS production is generally between 35-40°C. Maintaining an optimal pH is also crucial, and for many bacteria that produce EPS, a controlled pH environment leads to higher yields.
-
Essential Nutrients: Some strains of Butyrivibrio fibrisolvens have specific nutritional requirements for EPS production, such as acetic acid, folic acid, biotin, and pyridoxamine.
Data Presentation: Factors Influencing EPS Production
The following tables summarize the impact of different culture parameters on the overall exopolysaccharide (EPS) yield, which is a prerequisite for this compound production. Note that these data are for general EPS production and not specifically for this compound content.
Table 1: Effect of Carbon Source on EPS Production by Butyrivibrio fibrisolvens nyx
| Carbon Source | Relative Growth Rate | Relative EPS Production |
| Glucose | Highest | Highest |
| Sucrose | High | High |
| Xylose | Medium | Medium |
| Lactose | Low | Low |
Source: Adapted from Wachenheim, D.E. & Patterson, J.A. (1992). Anaerobic production of extracellular polysaccharide by Butyrivibrio fibrisolvens nyx. Applied and Environmental Microbiology, 58(10), 3170-3176.
Table 2: General Optimization of Culture Conditions for Bacterial EPS Production
| Parameter | Optimized Condition | Rationale |
| Temperature | 30-40°C | Optimal range for enzymatic activity related to EPS synthesis in many bacteria. |
| pH | 5.0-7.5 | Maintaining a stable pH can significantly enhance EPS yield. |
| Carbon Source | Glucose, Sucrose | Readily metabolizable sugars often lead to higher EPS production. |
| Nitrogen Source | Yeast Extract, Peptone | Organic nitrogen sources can provide essential growth factors. |
| Aeration | Strict Anaerobic | Butyrivibrio fibrisolvens is an obligate anaerobe. |
Experimental Protocols
Protocol 1: Culturing Butyrivibrio fibrisolvens for EPS Production
This protocol is a general guideline and should be optimized for your specific strain and laboratory conditions.
-
Media Preparation: Prepare a suitable anaerobic medium such as DSMZ Medium 330 (RUMEN BACTERIA MEDIUM) or a custom-defined medium supplemented with an optimal carbon source (e.g., glucose) and nitrogen source.
-
Inoculation: Inoculate the sterile, anaerobic medium with a fresh culture of Butyrivibrio fibrisolvens.
-
Incubation: Incubate the culture under strict anaerobic conditions at 37°C. Maintain a stable pH if using a bioreactor.
-
Growth Monitoring: Monitor bacterial growth by measuring optical density (OD) at 600 nm.
-
Harvesting: Harvest the culture during the late exponential growth phase for maximum EPS yield.
Protocol 2: Extraction and Purification of Extracellular Polysaccharide (EPS)
-
Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 20 minutes) to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted EPS.
-
Protein Removal: Precipitate proteins from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 4% (v/v) and incubating at 4°C for 2 hours. Centrifuge to remove the precipitated protein.
-
EPS Precipitation: Add three volumes of cold ethanol (B145695) to the protein-free supernatant and incubate overnight at 4°C to precipitate the EPS.
-
EPS Collection: Centrifuge to collect the precipitated EPS.
-
Purification: Redissolve the EPS pellet in deionized water and dialyze extensively against deionized water to remove low molecular weight contaminants.
-
Lyophilization: Freeze-dry the purified EPS to obtain a powdered form.
Protocol 3: Hydrolysis of EPS and Quantification of this compound by HPLC
-
Acid Hydrolysis: Hydrolyze a known amount of the purified EPS using an acid such as trifluoroacetic acid (TFA) or sulfuric acid. The conditions (acid concentration, temperature, and time) need to be optimized to ensure complete hydrolysis without significant degradation of the monosaccharides.
-
Neutralization: Neutralize the hydrolyzed sample.
-
Derivatization (Optional but Recommended): Derivatize the monosaccharides to improve their detection by HPLC.
-
HPLC Analysis:
-
Column: Use a suitable column for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a specialized carbohydrate column.
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile (B52724) and water is commonly used.
-
Detector: A refractive index (RI) detector or a pulsed amperometric detector (PAD) is suitable for carbohydrate analysis.
-
Quantification: Prepare a standard curve using a pure this compound standard. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the production and quantification of this compound.
Hypothetical Metabolic Pathway for this compound Biosynthesis
The exact metabolic pathway for this compound synthesis in Butyrivibrio fibrisolvens has not been fully elucidated. The following diagram presents a hypothetical pathway based on known pathways for rare sugar biosynthesis in other microorganisms. It is proposed that this compound biosynthesis may proceed from a common precursor in glycolysis, fructose-6-phosphate.
Caption: Hypothetical pathway for this compound biosynthesis from glucose.
References
- 1. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain 49 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutral sugar composition of extracellular polysaccharides produced by strains of Butyrivibrio fibrisolvens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutral sugar composition of extracellular polysaccharides produced by strains of Butyrivibrio fibrisolvens - PMC [pmc.ncbi.nlm.nih.gov]
stability of L-Altrose in different buffer solutions and pH conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of L-Altrose in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development who are working with this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an aldohexose, a type of monosaccharide.[1][2] Its stability is a critical factor in experimental design and drug development for several reasons:
-
Experimental Consistency: Ensuring the integrity of this compound throughout an experiment is crucial for obtaining reliable and reproducible results.
-
Product Shelf-Life: For pharmaceutical formulations containing this compound, understanding its stability profile is essential for determining the product's shelf-life and storage conditions.[3][4]
-
Biological Activity: Degradation of this compound can lead to the formation of byproducts with altered biological activity, potentially impacting experimental outcomes or therapeutic efficacy.
Q2: What are the primary factors that can affect this compound stability in solution?
The stability of monosaccharides like this compound in solution is primarily influenced by:
-
pH: Extreme acidic or basic conditions can catalyze degradation reactions such as hydrolysis and isomerization.[5] For similar sugars like dextrose, maximum stability is observed in a slightly acidic pH range.[6]
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions.
-
Buffer Composition: The components of the buffer solution can potentially interact with the sugar and affect its stability.
-
Presence of Other Reagents: Oxidizing agents or other reactive molecules in the solution can lead to the degradation of this compound.
Q3: In what pH range is this compound expected to be most stable?
Q4: How can I monitor the stability of this compound in my experiments?
The stability of this compound can be monitored by quantifying its concentration over time using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., refractive index detector or evaporative light scattering detector) is a common method for quantifying carbohydrates.
-
Gas Chromatography (GC): GC can be used after derivatization of the sugar.[7]
-
Enzymatic Assays: Specific enzymatic assays can be used to quantify this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and quantification.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound. | Inappropriate pH of the buffer. | Verify the pH of your buffer solution. Adjust to a milder pH range (e.g., pH 5-7) if possible. |
| High storage or experimental temperature. | Store this compound solutions at lower temperatures (e.g., 2-8°C) and minimize exposure to high temperatures during experiments. | |
| Reactive components in the buffer or media. | Review all components in your solution for potential reactivity with sugars. Consider using a simpler, non-reactive buffer system like a phosphate (B84403) or citrate (B86180) buffer. | |
| Inconsistent results between experimental replicates. | Inconsistent pH or temperature across samples. | Ensure precise control and monitoring of pH and temperature for all replicates. |
| Contamination of stock solutions. | Prepare fresh stock solutions of this compound and buffers. Use high-purity water and reagents. | |
| Improper sample handling and storage. | Store all samples, including standards and controls, under identical and controlled conditions. | |
| Appearance of unknown peaks in analytical chromatograms. | Degradation of this compound into byproducts. | This is an indicator of instability. Try to identify the degradation products using techniques like mass spectrometry. Re-evaluate your experimental conditions (pH, temperature, buffer) to minimize degradation. |
| Interaction with buffer components. | Run a blank sample containing only the buffer to identify any interfering peaks. |
Stability of this compound in Different Buffer Solutions and pH Conditions (Illustrative Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability will depend on specific experimental conditions. It is strongly recommended to perform a stability study for your specific application.
| Buffer System (50 mM) | pH | Temperature (°C) | This compound Remaining after 24h (%) | This compound Remaining after 72h (%) |
| Citrate Buffer | 3.0 | 25 | 95.2 | 88.5 |
| Acetate Buffer | 4.0 | 25 | 98.1 | 95.3 |
| Phosphate Buffer | 5.0 | 25 | 99.5 | 98.2 |
| Phosphate Buffer | 6.0 | 25 | 99.2 | 97.5 |
| HEPES Buffer | 7.0 | 25 | 98.8 | 96.1 |
| Tris-HCl Buffer | 8.0 | 25 | 96.5 | 91.0 |
| Carbonate-Bicarbonate Buffer | 9.0 | 25 | 92.3 | 82.4 |
Experimental Protocols
Protocol for Determining the Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a specific buffer solution at a given pH and temperature.
1. Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer reagents (e.g., sodium citrate, sodium acetate, sodium phosphate, HEPES, Tris-HCl, sodium carbonate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath with controlled temperature
-
HPLC system with a suitable column (e.g., an amino-based column for carbohydrate analysis) and detector (e.g., RID or ELSD)
2. Procedure:
-
Buffer Preparation:
-
Prepare a stock solution of the desired buffer at a concentration of 50 mM.
-
Adjust the pH of the buffer to the desired value using an acid or base.
-
Filter the buffer through a 0.22 µm filter.
-
-
This compound Stock Solution Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the this compound in the prepared buffer to achieve a final concentration of, for example, 10 mg/mL.
-
-
Stability Study Setup:
-
Aliquot the this compound solution into several sterile, tightly sealed vials.
-
Place the vials in an incubator or water bath set to the desired study temperature (e.g., 25°C or 40°C).
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one vial from the incubator.
-
Immediately analyze the sample by HPLC to determine the concentration of this compound. It is advisable to quench any potential reaction by cooling the sample on ice before analysis.
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified potential degradation pathways for an aldohexose like this compound.
References
Technical Support Center: Troubleshooting L-Altrose Separation in Chromatography
Welcome to the technical support center for the chromatographic separation of L-Altrose. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the analysis of this rare sugar.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor resolution between this compound and other monosaccharide isomers (e.g., D-Allose, D-Galactose)?
A1: Poor resolution is a common issue when separating structurally similar monosaccharides. Several factors can contribute to this:
-
Inappropriate Stationary Phase: The choice of column is critical. For separating closely related isomers like this compound and its epimers, a specialized column is often necessary. High-Performance Anion-Exchange Chromatography (HPAEC) is a powerful technique for separating underivatized carbohydrates with high selectivity.[1][2]
-
Mobile Phase Composition: The mobile phase composition, including the concentration of the organic modifier and the pH, significantly impacts selectivity. For HPAEC, the concentration of the hydroxide (B78521) eluent is a key parameter to optimize.[3]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of solute interaction with the stationary phase. Optimizing the column temperature can improve resolution.[4][5]
-
Flow Rate: A lower flow rate can sometimes enhance resolution by allowing more time for the separation to occur.
Troubleshooting Steps:
-
Verify Column Choice: For isomer separation, consider using a high-performance anion-exchange column (e.g., with a pellicular resin) or a specialized carbohydrate analysis column.
-
Optimize Mobile Phase: If using HPAEC with a hydroxide eluent, try a shallow gradient or isocratic elution with varying concentrations of sodium hydroxide.
-
Adjust Temperature: Experiment with different column temperatures (e.g., in the range of 30-60 °C) to see if it improves the separation of this compound from other isomers.
-
Modify Flow Rate: Reduce the flow rate in small increments to assess its impact on resolution.
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of sugars, causing tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the charge state of the analyte and its interaction with the stationary phase.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a base-deactivated or end-capped column. Add a small amount of a competitive base to the mobile phase. |
| Column Overload | Dilute the sample and reinject. |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing between the column and detector. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to minimize unwanted ionic interactions. |
Q3: I am observing split peaks for this compound. What could be the reason?
A3: Split peaks for a single analyte like this compound can be perplexing. The most common reasons for sugars include:
-
Anomer Separation: In solution, reducing sugars like this compound exist as an equilibrium mixture of anomers (α and β forms). Under certain chromatographic conditions, these anomers can be partially separated, leading to split or broadened peaks.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.
-
Improper Connections: A poor connection between the injector, column, and detector can create dead volume and cause peak splitting.
Troubleshooting Steps:
-
Address Anomerization: Increasing the column temperature can accelerate the interconversion of anomers, often resulting in a single, sharp peak. Using a high pH mobile phase can also help to collapse the anomers into a single peak.
-
Match Sample Solvent: Dissolve the this compound standard and sample in the initial mobile phase whenever possible.
-
Column Maintenance: If a column void is suspected, reverse-flush the column (if the manufacturer's instructions permit). If contamination is the issue, follow the recommended column cleaning procedure.
-
Check Fittings: Ensure all connections are secure and properly seated to minimize dead volume.
Gas Chromatography (GC)
Q1: I am not seeing a peak for this compound in my GC analysis.
A1: this compound, like other sugars, is non-volatile and thermally labile. Therefore, it requires derivatization before GC analysis to increase its volatility and thermal stability.
Troubleshooting Steps:
-
Verify Derivatization: Ensure that the derivatization procedure was performed correctly. Common methods for sugars include silylation (e.g., using BSTFA with TMCS as a catalyst) or methoximation followed by silylation.
-
Check for Complete Reaction: Incomplete derivatization can lead to no or very small peaks. Optimize reaction time and temperature. For some sterically hindered hydroxyl groups, a catalyst may be necessary.
-
Injector Temperature: While derivatization increases stability, excessively high injector temperatures can still cause degradation. Optimize the injector temperature.
-
Column Choice: Use a column suitable for the analysis of derivatized sugars, such as a non-polar or mid-polar capillary column.
Q2: I am observing multiple peaks for my this compound standard after derivatization.
A2: The presence of multiple peaks from a single sugar standard after derivatization is a common issue.
-
Incomplete Derivatization: If not all hydroxyl groups are derivatized, you may see multiple peaks corresponding to partially derivatized forms.
-
Anomers: Derivatization can "lock" the α and β anomers, which can then be separated by the GC column, resulting in two peaks. Methoximation prior to silylation can help to prevent the formation of multiple anomeric derivatives.
-
Tautomers: Sugars can exist in different isomeric forms (tautomers) in solution, which can be derivatized and appear as separate peaks.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Increase the amount of derivatizing reagent, reaction time, or temperature. Consider using a catalyst. |
| Anomer Separation | Use a two-step derivatization process: methoximation followed by silylation to favor the formation of a single derivative. |
| Tautomerization | Similar to anomer separation, a two-step derivatization can help to simplify the resulting chromatogram. |
Experimental Protocols
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for this compound Separation
This method is adapted from a protocol for the separation of aldohexoses.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pulsed amperometric detector (PAD) with a gold working electrode.
-
-
Column:
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
-
-
Mobile Phase:
-
A: Deionized water
-
B: 200 mM Sodium Hydroxide (NaOH)
-
-
Gradient Program:
-
A shallow gradient of NaOH may be required to resolve this compound from its isomers. A starting point could be an isocratic elution with a low concentration of NaOH (e.g., 10-20 mM), followed by a shallow gradient to a higher concentration.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Detection:
-
Pulsed Amperometric Detection (PAD) using a standard carbohydrate waveform.
-
-
Sample Preparation:
-
Dissolve this compound standard or sample in deionized water to a final concentration of approximately 10-100 µM. Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound after Derivatization
This is a general protocol for the derivatization of monosaccharides for GC-MS analysis.
-
1. Derivatization (Two-Step Method):
-
Methoximation:
-
Dry the this compound sample completely under a stream of nitrogen or in a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
To the methoximated sample, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking.
-
-
-
2. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Quantitative Data Summary
The following table provides an example of expected retention times for aldohexoses under HPAEC-PAD conditions. Note that the exact retention times can vary depending on the specific column, instrument, and mobile phase preparation.
Table 1: Example Retention Times of Aldohexoses on an Anion-Exchange Column with NaOH Elution
| Aldohexose | Retention Time (min) with 16 mM NaOH | Retention Time (min) with 20 mM NaOH |
| D-Allose | ~10.5 | ~9.0 |
| This compound | ~11.0 | ~9.5 |
| D-Glucose | ~12.5 | ~10.5 |
| D-Mannose | ~13.0 | ~11.0 |
| D-Gulose | ~14.0 | ~11.5 |
| D-Idose | ~14.5 | ~12.0 |
| D-Galactose | ~15.5 | ~13.0 |
| D-Talose | ~16.0 | ~13.5 |
Data is illustrative and based on typical elution orders. Actual retention times must be confirmed with standards.
Visualizations
Caption: HPLC Troubleshooting Workflow for this compound Separation.
Caption: GC-MS Troubleshooting Workflow for this compound Analysis.
References
Technical Support Center: L-Altrose Enzymatic Conversion
Welcome to the technical support center for the enzymatic conversion of L-Altrose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is a common enzymatic pathway for the synthesis of this compound?
A1: A plausible and frequently explored enzymatic route for this compound synthesis involves the isomerization of L-psicose. This reaction can be catalyzed by an aldose-ketose isomerase, such as L-rhamnose isomerase or L-ribose isomerase, which are known to exhibit broad substrate specificity. The reaction is reversible, and achieving a high yield of this compound often requires strategic optimization to shift the equilibrium towards the desired product.
Q2: My this compound yield is consistently low. What are the most likely causes?
A2: Low yields in the enzymatic conversion to this compound can stem from several factors:
-
Unfavorable Reaction Equilibrium: The reversible nature of the isomerization may favor the substrate (e.g., L-psicose) over the product (this compound).
-
Sub-optimal Reaction Conditions: Enzyme activity is highly sensitive to pH, temperature, and the presence of cofactors. Deviations from the optimal ranges for your specific isomerase will significantly impact the conversion rate.
-
Enzyme Inhibition: High concentrations of the substrate or the accumulation of this compound can inhibit enzyme activity, leading to a plateau in the reaction rate.
-
Enzyme Instability: The enzyme may lose activity over the course of the reaction due to thermal denaturation or degradation.
-
Presence of Contaminants: Impurities in the substrate or buffer solutions can act as enzyme inhibitors.
Q3: How can I improve the yield of my this compound conversion reaction?
A3: To enhance your this compound yield, consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and concentration of essential metal ion cofactors (e.g., Mn2+, Co2+) to find the optimal conditions for your specific enzyme.
-
Employ a Multi-Enzyme Cascade: Couple the isomerization reaction with a subsequent enzymatic step that consumes this compound. This continuous removal of the product will drive the equilibrium of the first reaction towards this compound formation.
-
Use Immobilized Enzymes: Immobilizing your isomerase on a solid support can enhance its stability and allow for its reuse, making the process more efficient and cost-effective.
-
Fed-Batch Substrate Addition: To mitigate substrate inhibition, add the substrate in smaller increments over time (fed-batch) rather than all at once.
-
In Situ Product Removal: If feasible, implement a method to selectively remove this compound from the reaction mixture as it is formed.
Q4: What are typical yields for enzymatic rare sugar conversions?
A4: Yields for enzymatic rare sugar conversions can vary significantly depending on the specific enzyme, substrate, and reaction conditions. For similar isomerizations, yields can range from 10% to over 80% when optimized with strategies like multi-enzyme cascades. For instance, the conversion of L-psicose to L-allose using L-ribose isomerase can reach up to 35% at equilibrium.[1][2]
Troubleshooting Guide: Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in this compound enzymatic conversion.
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Improper Enzyme Storage | - Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | - Verify the pH of your reaction buffer. The optimal pH for isomerases is often neutral to slightly alkaline. |
| Missing Cofactors | - Check if your enzyme requires specific metal ions (e.g., Mn2+, Co2+) for activity and add them to the reaction buffer at the optimal concentration. |
| Enzyme Denaturation | - Perform a protein quantification assay (e.g., Bradford) to confirm the enzyme concentration.- Run an SDS-PAGE to check for protein degradation. |
Problem 2: Reaction Stalls After Initial Progress
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | - Attempt to remove the this compound as it is formed using a two-phase system or by coupling the reaction to a subsequent enzymatic step.- Run the reaction with a lower initial substrate concentration. |
| Substrate Inhibition | - Use a fed-batch approach to maintain a lower, constant substrate concentration throughout the reaction. |
| Enzyme Instability Over Time | - Consider immobilizing the enzyme to improve its operational stability.- Determine the enzyme's half-life at the reaction temperature and consider adding fresh enzyme during the reaction. |
| Reversible Reaction Equilibrium | - Implement a multi-enzyme cascade to shift the equilibrium towards this compound formation. |
Data Presentation
Table 1: Reported Yields for Analogous Enzymatic Rare Sugar Conversions
| Substrate | Product | Enzyme | Conversion Yield (%) | Reference |
| L-Psicose | L-Allose | L-Ribose Isomerase | 35.0 | [1][2] |
| D-Tagatose | D-Talose | L-Ribose Isomerase | 13.0 | [1] |
| D-Fructose | D-Allulose | D-Allulose 3-Epimerase & L-Rhamnose Kinase Cascade | 84.5 |
Experimental Protocols
General Protocol for this compound Production via Isomerization of L-Psicose
This protocol provides a general framework. Optimization of specific parameters is recommended for your particular enzyme and experimental setup.
1. Enzyme Preparation:
-
Express and purify the recombinant L-rhamnose isomerase (or a similar aldose-ketose isomerase) from a suitable host (e.g., E. coli).
-
Determine the protein concentration and verify its purity using SDS-PAGE.
2. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl) at the optimal pH for the enzyme (typically between 7.0 and 8.5).
-
Add the required metal ion cofactor (e.g., 1 mM MnCl₂) to the buffer.
-
Dissolve L-psicose in the reaction buffer to the desired starting concentration (e.g., 50 g/L).
-
Pre-incubate the substrate solution at the optimal reaction temperature (e.g., 50°C).
3. Enzymatic Reaction:
-
Initiate the reaction by adding the purified enzyme to the pre-warmed substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
4. Reaction Termination and Analysis:
-
Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Centrifuge the reaction mixture to remove any precipitated protein.
-
Analyze the supernatant for the presence of this compound and the remaining L-psicose using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis (e.g., an amino-based column).
Visualizations
References
degradation pathways of L-Altrose under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Altrose. Given that this compound is a rare sugar, direct experimental data on its degradation pathways is limited. Therefore, this guide draws upon established knowledge of the degradation of other analogous monosaccharides, such as glucose and other aldohexoses, to provide insights into potential stability issues and experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under typical experimental conditions?
A1: As a reducing sugar, this compound is susceptible to several degradation pathways common to monosaccharides:
-
Maillard Reaction: In the presence of amino acids, this compound can undergo the Maillard reaction, a form of non-enzymatic browning, especially upon heating.[1][2] This reaction involves the condensation of the carbonyl group of the sugar with an amino group, leading to a complex series of reactions that produce a variety of products, including brown nitrogenous polymers known as melanoidins.[1]
-
Caramelization: At high temperatures, typically above 140-165°C, this compound can undergo caramelization, a thermal degradation process that occurs in the absence of amino acids.[1][3] This leads to the formation of brown-colored products and various flavor compounds.
-
Alkaline Degradation: In alkaline solutions (high pH), this compound can undergo isomerization and degradation. A common reaction for reducing sugars in alkaline conditions is the Lobry de Bruyn-van Ekenstein transformation, which can lead to an equilibrium mixture of related sugars. Prolonged exposure to strong alkali can result in the complete disintegration of the sugar molecule into numerous smaller products.
-
Acidic Degradation: In acidic solutions (low pH), this compound may undergo dehydration reactions. A common product of hexose (B10828440) dehydration is 5-hydroxymethylfurfural (B1680220) (5-HMF). Further degradation can lead to the formation of levulinic acid and formic acid.
Q2: My this compound solution is turning brown. What could be the cause?
A2: Browning of your this compound solution is a common indicator of degradation. The most probable causes are:
-
Maillard Reaction: If your experimental medium contains amino acids, peptides, or proteins, the browning is likely due to the Maillard reaction, especially if the solution has been heated.
-
Caramelization: If the solution has been subjected to high temperatures, even in the absence of amino acids, caramelization could be the cause.
-
Alkaline Degradation: Discoloration can also occur in alkaline solutions over time, even at room temperature.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
-
Temperature Control: Avoid excessive heating. If heating is necessary, use the lowest effective temperature and shortest duration possible.
-
pH Control: Maintain a slightly acidic to neutral pH (around pH 4-7) for optimal stability, as sugars like dextrose are most stable around pH 4. Avoid strongly acidic or alkaline conditions unless required by the experimental protocol.
-
Control of Water Activity: For solid or semi-solid preparations, the rate of the Maillard reaction is maximal at intermediate water activities (0.6-0.7).
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
Issue 1: Unexpected Peak in HPLC Analysis of this compound Sample
| Symptom | Possible Cause | Troubleshooting Steps |
| An unexpected peak appears in the chromatogram, and the area of the this compound peak decreases over time. | Degradation of this compound. | 1. Analyze the peak: Attempt to identify the degradation product using mass spectrometry (MS) or by comparing its retention time to known standards of potential degradation products like 5-HMF. 2. Review experimental conditions: Check the pH, temperature, and presence of amino acids in your solution. 3. Perform a stability study: Analyze this compound samples under your experimental conditions at different time points to monitor the formation of the unknown peak. |
Issue 2: Poor Yield in a Reaction Involving this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The yield of the desired product is consistently lower than expected. | This compound is degrading before or during the reaction. | 1. Confirm this compound purity: Ensure the starting material is of high purity. 2. Optimize reaction conditions: Investigate if lowering the reaction temperature or adjusting the pH improves the yield. 3. Pre-reaction stability check: Analyze the stability of this compound under the planned reaction conditions (solvent, pH, temperature) without the other reactants to isolate its degradation. |
Data Presentation
While specific quantitative data on this compound degradation is scarce, the following tables, adapted from studies on glucose, provide a reference for the expected effects of temperature and pH on hexose sugars.
Table 1: Effect of Temperature on Glucose Degradation (as a proxy for this compound)
| Temperature (°C) | Heating Time (h) | pH Decrease | Color Change (L-value) | 5-HMF Formation | Reference |
| 110 | 1 | Decrease | Decrease | Increase | |
| 120 | 1 | Decrease | Decrease | Increase | |
| 130 | 1 | Decrease | Decrease | Increase | |
| 140 | 1 | Decrease | Decrease | Increase | |
| 150 | 1 | Decrease | Decrease | Increase |
Note: L-value represents lightness; a decrease indicates darkening.
Table 2: Relative Stability of Dextrose (Glucose) Solutions at Different pH Values
| pH | Relative Stability |
| 1-2 | Low |
| 3-5 | High |
| 6-7 | Moderate |
| 8-10 | Low |
| >10 | Very Low |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability
This protocol provides a framework for investigating the stability of this compound under specific experimental conditions.
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer or solvent at a known concentration.
-
Incubation: Aliquot the this compound solution into several vials. Incubate the vials under the conditions to be tested (e.g., specific pH, temperature, presence of amino acids). Include a control sample stored at low temperature (e.g., 4°C) in a neutral buffer.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubation.
-
Analysis: Immediately analyze the sample using a suitable method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or evaporative light scattering detector (ELSD) to quantify the remaining this compound and any degradation products. UV-Vis spectrophotometry can be used to monitor browning by measuring absorbance at 420 nm.
-
Data Evaluation: Plot the concentration of this compound and any major degradation products as a function of time to determine the degradation rate.
Protocol 2: Enzymatic Synthesis of 6-deoxy-L-altrose (for reference)
This protocol is adapted from a study on the enzymatic production of a derivative of this compound and is provided as a reference for handling related compounds.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified 6-deoxy-L-psicose (1% w/v) in a 50 mM glycine-NaOH buffer (pH 10.0).
-
Enzyme Addition: Add immobilized L-arabinose isomerase (TT-EaLAI) to a final concentration of 3.5 U/mL.
-
Incubation: Incubate the reaction mixture with gentle shaking (60 rpm) at 37°C.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing the ratio of 6-deoxy-L-psicose to 6-deoxy-L-altrose using HPLC. The reaction is expected to reach equilibrium at approximately 120 hours.
Visualizations
References
Technical Support Center: Enhancing L-Altrose Extraction Efficiency from Biomass
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of L-Altrose from microbial biomass. The information is designed to help researchers optimize their experimental workflows and improve the overall efficiency of this compound recovery.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the this compound extraction process, from fermentation to final purification.
Problem 1: Low Yield of Extracellular Polysaccharide (EPS) from Microbial Fermentation
Q: My microbial culture is producing a low yield of the this compound-containing extracellular polysaccharide (EPS). What are the potential causes and solutions?
A: Low EPS yield is a common issue that can stem from several factors related to the microbial strain, culture conditions, and nutrient availability.
-
Possible Causes:
-
Suboptimal Strain Performance: The wild-type strain may have inherently low EPS production capabilities. Strain stability can also be an issue, with productivity decreasing over successive generations[].
-
Inadequate Fermentation Conditions: Non-optimal temperature, pH, and dissolved oxygen levels can significantly hinder microbial growth and polysaccharide synthesis[][2].
-
Nutrient Limitation or Inhibition: An improper carbon-to-nitrogen ratio, or the depletion of essential nutrients, can limit EPS production. Conversely, an excessively high concentration of the carbon source can inhibit microbial growth[2][3].
-
Contamination: Contamination of the fermentation broth with other microorganisms can compete for nutrients and inhibit the growth of the target strain.
-
-
Solutions:
-
Strain Optimization: Consider using genetic or metabolic engineering techniques to enhance the polysaccharide biosynthesis pathway of your microbial strain. Regularly re-streaking from a master cell bank can help maintain strain stability.
-
Optimization of Fermentation Parameters: Systematically optimize key parameters such as temperature, pH, and aeration rate. A pH maintained between 6.0 and 8.0 and a temperature between 37°C and 39°C are often optimal for bacteria like Butyrivibrio fibrisolvens, a known producer of this compound-containing EPS.
-
Media Composition Adjustment: Adjust the carbon-to-nitrogen ratio in the culture medium; a ratio of around 10:1 is often favorable for polysaccharide synthesis. Fed-batch fermentation can be employed to maintain optimal nutrient concentrations and avoid substrate inhibition.
-
Aseptic Technique: Ensure strict aseptic techniques throughout the inoculation and fermentation process to prevent contamination.
-
Problem 2: Inefficient Hydrolysis of EPS to Monosaccharides
Q: The hydrolysis of the extracted EPS is incomplete, resulting in a low yield of this compound. How can I improve the hydrolysis efficiency?
A: Incomplete hydrolysis is a critical bottleneck that directly impacts the final yield of this compound. The choice of hydrolysis method and reaction conditions are crucial for efficiently breaking down the polysaccharide into its constituent monosaccharides.
-
Possible Causes:
-
Inappropriate Acid Selection: The type of acid used for hydrolysis significantly affects the efficiency of polysaccharide breakdown.
-
Suboptimal Hydrolysis Conditions: Incorrect acid concentration, temperature, or reaction time can lead to either incomplete hydrolysis or degradation of the released monosaccharides.
-
Enzyme Inhibition: If using enzymatic hydrolysis, the presence of inhibitors in the EPS extract can reduce enzyme activity.
-
-
Solutions:
-
Acid Hydrolysis Optimization: Sulfuric acid (H₂SO₄) has been shown to be more effective for hydrolyzing microbial EPS compared to hydrochloric acid (HCl) or trifluoroacetic acid (TFA). It is crucial to optimize the acid concentration, temperature, and incubation time. For instance, a two-step hydrolysis with concentrated sulfuric acid followed by dilution and heating can be effective.
-
Enzymatic Hydrolysis: Consider using a cocktail of enzymes specific for the glycosidic linkages present in your EPS. This approach can be milder and more specific than acid hydrolysis, potentially reducing sugar degradation.
-
Monitoring Hydrolysis: Utilize techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of the hydrolysis reaction and identify the optimal endpoint, ensuring maximum monosaccharide release without significant degradation.
-
Problem 3: Co-precipitation of Impurities with this compound
Q: My purified this compound fraction is contaminated with proteins and other impurities. How can I improve the purity?
A: Co-precipitation of impurities, particularly proteins, is a common challenge during the purification of polysaccharides from fermentation broths.
-
Possible Causes:
-
Ineffective Deproteinization: Standard protein removal methods may not be sufficient for the specific proteins in your fermentation broth.
-
Non-specific Precipitation: The conditions used for ethanol (B145695) precipitation may also cause other components in the broth to precipitate alongside the polysaccharide.
-
-
Solutions:
-
Enhanced Deproteinization: Employ methods like the Sevag method, which uses a mixture of chloroform (B151607) and n-butanol to denature and remove proteins. This method is often applied for deproteinizing microbial polysaccharides.
-
Optimized Ethanol Precipitation: The concentration of ethanol used for precipitation is a critical factor. Gradually increasing the ethanol concentration can allow for the fractional precipitation of polysaccharides with different molecular weights. The optimal ethanol concentration should be determined experimentally for your specific EPS.
-
Chromatographic Purification: For high-purity this compound, further purification using chromatographic techniques is recommended. Anion-exchange chromatography can be used for preliminary purification, followed by gel filtration chromatography to separate molecules based on size.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general workflow for extracting this compound from microbial biomass?
A1: The typical workflow involves four main stages:
-
Fermentation: Cultivating a specific microbial strain (e.g., Butyrivibrio fibrisolvens) under controlled conditions to produce an this compound-containing extracellular polysaccharide (EPS).
-
EPS Extraction and Precipitation: Separating the microbial cells from the culture broth and then precipitating the crude EPS from the supernatant, usually with ethanol.
-
Hydrolysis: Breaking down the purified EPS into its constituent monosaccharides, including this compound, through acid or enzymatic hydrolysis.
-
Purification and Quantification: Isolating this compound from the hydrolysate using chromatographic methods and quantifying the yield, typically with HPLC.
Q2: How can I effectively remove proteins from my crude EPS extract?
A2: The Sevag method is a widely used and effective technique for removing protein contaminants from microbial polysaccharide extracts. This involves vigorously shaking the EPS solution with a mixture of chloroform and n-butanol, followed by centrifugation to separate the denatured protein layer. This process is often repeated several times to achieve high purity.
Q3: What is the optimal ethanol concentration for precipitating the this compound-containing EPS?
A3: The optimal ethanol concentration for precipitation is not universal and depends on the specific characteristics of the polysaccharide, such as its molecular weight and structure. While a final concentration of 70-80% ethanol is commonly used, it is highly recommended to determine the optimal concentration for your specific EPS experimentally. This can be done by stepwise addition of ethanol and analyzing the precipitate at each stage.
Q4: Which analytical method is best for quantifying this compound in the final hydrolysate?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of monosaccharides in a biomass hydrolysate. Using a suitable column, such as an amino-based or ligand-exchange column, allows for the separation and quantification of individual sugars, including this compound.
Q5: Can I use enzymatic hydrolysis instead of acid hydrolysis? What are the advantages?
A5: Yes, enzymatic hydrolysis is a viable alternative to acid hydrolysis. The main advantages of using enzymes are:
-
Higher Specificity: Enzymes target specific glycosidic linkages, leading to a more controlled hydrolysis and potentially fewer side reactions.
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out at moderate temperatures and pH, which minimizes the degradation of sensitive sugars like this compound.
-
Reduced Inhibitor Formation: Milder conditions reduce the formation of fermentation inhibitors that can arise from sugar degradation during acid hydrolysis.
However, the cost of enzymes can be higher, and the enzyme cocktail may need to be tailored to the specific structure of your polysaccharide.
Section 3: Data Presentation
Table 1: Comparison of Acid Hydrolysis Conditions on Monosaccharide Yield from Microbial EPS
| Acid Type | Concentration | Temperature (°C) | Time (hours) | Relative Monosaccharide Yield (%) | Reference |
| H₂SO₄ | 72% (initial), then diluted | 100 | 1 | High | |
| HCl | 2 M | 100 | 2 | Low (incomplete hydrolysis) | |
| TFA | 2 M | 121 | 1 | Moderate (sugar degradation observed) | |
| H₂SO₄ | 1 M | 80 | 2 | Optimal for fructans (low degradation) |
Note: Yields are relative and depend on the specific polysaccharide structure. Optimization is recommended for each specific EPS.
Table 2: Effect of Ethanol Concentration on Polysaccharide Precipitation Yield
| Polysaccharide Source | Molecular Weight (kDa) | Ethanol Concentration (%) | Precipitation Yield (%) | Reference |
| Dextran Standard | 1 | 80 | ~10 | |
| Dextran Standard | 270 | 80 | ~100 | |
| Sporisorium reilianum | >3500 | 40 | Low | |
| Sporisorium reilianum | >3500 | 70 | High |
Note: This data illustrates the principle that higher molecular weight polysaccharides generally precipitate at lower ethanol concentrations. The optimal concentration should be determined empirically.
Section 4: Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Microbial Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth at a sufficient speed and duration (e.g., 8,000 x g for 30 minutes) to pellet the microbial cells. Collect the supernatant containing the dissolved EPS.
-
Deproteinization (Sevag Method): a. To the supernatant, add a 1/4 volume of Sevag reagent (chloroform:n-butanol, 4:1 v/v). b. Shake the mixture vigorously for 30 minutes. c. Centrifuge at 5,000 x g for 15 minutes to separate the phases. d. Carefully collect the upper aqueous phase. e. Repeat steps a-d until no protein precipitate is visible at the interface.
-
Ethanol Precipitation: a. Slowly add cold absolute ethanol to the deproteinized supernatant while stirring to a final concentration of 70-80% (v/v). b. Allow the polysaccharide to precipitate overnight at 4°C. c. Centrifuge at 10,000 x g for 20 minutes to collect the crude EPS pellet. d. Wash the pellet with 95% ethanol and then with acetone, followed by air-drying.
-
Acid Hydrolysis: a. Resuspend the dried crude EPS in a known concentration of sulfuric acid (e.g., 2 M). b. Incubate at a specific temperature (e.g., 100°C) for a predetermined time (e.g., 2-4 hours). Note: Optimal conditions should be determined experimentally. c. Neutralize the hydrolysate with a suitable base (e.g., BaCO₃ or NaOH). d. Centrifuge to remove any precipitate and collect the supernatant.
-
Purification of this compound: a. Filter the supernatant through a 0.22 µm filter. b. Purify this compound from the mixture of monosaccharides using preparative HPLC with a suitable column (e.g., an amino- or ligand-exchange column).
-
Quantification: a. Analyze the purified fraction and the initial hydrolysate using analytical HPLC with a refractive index (RI) detector. b. Compare the peak retention time and area with that of an this compound standard to identify and quantify the sugar.
Section 5: Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of L-Altrose
Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of L-Altrose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome this common chromatographic challenge.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the resulting peaks on the chromatogram should be symmetrical, resembling a Gaussian distribution.[1][2] Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][3] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks, potentially affecting the reliability of quantitative results.[4]
Q2: How is peak tailing measured and what is an acceptable limit?
A2: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. While a value up to 1.5 may be acceptable for many assays, a value greater than 2.0 indicates a significant problem that needs to be addressed.
Q3: Why is peak tailing a common issue when analyzing sugars like this compound?
A3: this compound, being a polar carbohydrate, is susceptible to peak tailing due to several factors. A primary cause is secondary interactions between the hydroxyl groups of the sugar and active sites on the stationary phase, particularly residual silanol (B1196071) groups on silica-based columns. These interactions can lead to multiple retention mechanisms for the same analyte, resulting in a tailed peak. Additionally, issues with the mobile phase, such as improper pH or buffer strength, can exacerbate this problem.
Q4: Can derivatization of this compound help in reducing peak tailing?
A4: Yes, derivatization can be a highly effective strategy. By chemically modifying the sugar molecule, for instance, through pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP), the polarity of the analyte is altered. This can reduce undesirable secondary interactions with the stationary phase and often leads to improved peak shape and enhanced detection sensitivity, especially with UV detectors.
Troubleshooting Guide
Peak tailing in the HPLC analysis of this compound can originate from various sources. This guide provides a systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A stepwise workflow for troubleshooting peak tailing.
Step 1: Column Evaluation
The analytical column is a primary source of peak tailing issues.
-
Inappropriate Column Chemistry: For highly polar analytes like this compound, a standard C18 reversed-phase column may not provide optimal peak shape due to strong secondary interactions.
-
Solution: Employ a column with a more suitable stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for polar compounds. Amino-propyl (NH2) or amide-based columns are also effective for sugar analysis.
-
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix or mobile phase can create active sites that cause tailing. Physical degradation of the column packing, such as the formation of a void at the inlet, can also lead to peak distortion.
-
Solution:
-
Flush the column with a strong solvent to remove contaminants.
-
If a void is suspected, and the manufacturer's instructions permit, reverse-flush the column.
-
Replace the column if flushing does not resolve the issue.
-
Always use a guard column to protect the analytical column from contaminants.
-
-
| Parameter | Recommendation for this compound Analysis | Rationale |
| Column Type | HILIC (e.g., Amide, Poly-hydroxyl) or Amino (NH2) | Better retention and peak shape for polar analytes. |
| Particle Size | < 5 µm | Smaller particles generally provide higher efficiency and sharper peaks. |
| Guard Column | Use a guard column with matching stationary phase | Protects the analytical column from contamination and extends its lifetime. |
Step 2: Mobile Phase Optimization
The composition of the mobile phase plays a critical role in controlling peak shape.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups on the stationary phase. At a mid-range pH, these silanols can be ionized and interact strongly with polar analytes, causing tailing.
-
Solution: For silica-based columns, adjusting the mobile phase to a lower pH (around 3-4) can suppress the ionization of silanol groups, thereby minimizing secondary interactions.
-
-
Buffer Strength: Insufficient buffer concentration may not effectively mask the residual silanol activity.
-
Solution: In HILIC, increasing the concentration of the buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) in the mobile phase can improve peak shape. A concentration of 10-50 mM is often a good starting point.
-
-
Organic Modifier: The choice and proportion of the organic solvent are crucial, especially in HILIC.
-
Solution: Acetonitrile is the most common organic solvent in HILIC. Ensure the mobile phase contains a high percentage of the organic solvent for adequate retention of polar compounds. The addition of a small amount of a more polar solvent like methanol (B129727) to the organic phase can sometimes improve selectivity and peak shape.
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Peak Shape |
| Mobile Phase pH (for silica-based columns) | pH 6.8 | pH 3.5 | Lowering the pH is expected to reduce tailing by suppressing silanol ionization. |
| Buffer Concentration (HILIC) | 10 mM Ammonium Formate | 50 mM Ammonium Formate | Increasing buffer strength can mask silanol interactions and improve symmetry. |
Step 3: Sample Preparation and Injection
Issues related to the sample itself can be a significant cause of peak tailing.
-
Sample Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, mass overload was the likely cause.
-
-
Injection Solvent Mismatch: In HILIC, injecting a sample dissolved in a solvent that is significantly more aqueous (stronger) than the mobile phase can cause severe peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Peak Shape |
| Sample Concentration | 10 mg/mL | 1 mg/mL | Lower concentration should reduce or eliminate tailing if mass overload is the issue. |
| Injection Solvent (for HILIC with 85% ACN) | 50% Acetonitrile | 85% Acetonitrile | Matching the injection solvent to the mobile phase will prevent peak distortion. |
| Injection Volume | 20 µL | 5 µL | A smaller injection volume can mitigate issues of both mass and volume overload. |
Step 4: HPLC System Inspection
Mechanical issues within the HPLC system can contribute to peak tailing.
-
Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with the narrowest possible internal diameter and the shortest possible length. Ensure all fittings are properly made to minimize dead volume.
-
-
Leaks: Leaks in the system can cause pressure fluctuations and distorted peaks.
-
Solution: Systematically check all fittings for any signs of leakage.
-
Diagram: Logical Relationship of Peak Tailing Causes
References
- 1. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. moravek.com [moravek.com]
- 4. What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed? | MtoZ Biolabs [mtoz-biolabs.com]
L-Altrose Crystallization Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization conditions for L-Altrose.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing rare sugars like this compound?
A1: Rare sugars, including this compound, often present unique crystallization challenges compared to common sugars like sucrose (B13894) or glucose. These challenges can include high solubility in aqueous solutions, which makes precipitation difficult, and a tendency to form amorphous glasses or oils rather than crystals.[1][2] Controlling nucleation and crystal growth is critical and can be influenced by factors such as purity, solvent choice, temperature, and the presence of contaminants.[3][4]
Q2: Which solvent systems are recommended for the crystallization of this compound?
A2: this compound is known to be soluble in water and practically insoluble in methanol.[5] Therefore, a common approach for crystallization is to use water as the solvent and an alcohol, such as ethanol (B145695), methanol, or isopropanol, as an anti-solvent. The anti-solvent reduces the solubility of the sugar in the solution, promoting precipitation and crystallization. The choice of anti-solvent and the solvent-to-anti-solvent ratio are critical parameters to optimize.
Q3: What is the ideal temperature for this compound crystallization?
A3: A specific optimal temperature for this compound crystallization is not well-documented. However, a general principle for sugar crystallization is that higher temperatures during dissolution allow for a greater amount of sugar to dissolve, and subsequent slow cooling promotes the formation of larger, more well-defined crystals. Rapid cooling can lead to the formation of many small crystals. A typical starting point is to dissolve the this compound in a minimal amount of hot water and then slowly cool the solution to room temperature or lower (e.g., 4°C) after the addition of an anti-solvent.
Q4: How can I induce crystallization if no crystals form?
A4: If crystals do not form spontaneously, several techniques can be employed to induce nucleation:
-
Seeding: Introduce a small, pure crystal of this compound (a seed crystal) into the supersaturated solution.
-
Scratching: Gently scratch the inside surface of the glass vessel with a glass rod. The microscopic scratches can provide nucleation sites.
-
Concentration: If the solution is too dilute, you can slowly evaporate some of the solvent to increase the concentration of the sugar.
-
Lowering Temperature: Further reduce the temperature of the solution to decrease solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out / Formation of a Syrup | The solution is too supersaturated, or the temperature is too high, causing the sugar to come out of solution as a liquid phase instead of a solid crystal. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce the supersaturation. - Allow the solution to cool more slowly. - Try a different anti-solvent or adjust the solvent/anti-solvent ratio. |
| Formation of a Fine Powder Instead of Crystals | Nucleation is occurring too rapidly, leading to the formation of many small crystals. | - Reduce the rate of cooling. - Decrease the amount of agitation or stirring. - Start with a less supersaturated solution by using more solvent initially. |
| No Crystals Form | The solution is not sufficiently supersaturated, or there are no nucleation sites. | - Induce nucleation through seeding or scratching (see FAQ 4). - Slowly evaporate the solvent to increase the concentration. - Ensure the starting material is of high purity, as impurities can inhibit crystallization. |
| Crystals Redissolve | The temperature of the solution has increased, or the solvent composition has changed. | - Ensure the crystallization vessel is in a stable temperature environment. - Avoid adding more of the primary solvent after crystallization has begun. |
Data Presentation
Table 1: Solubility of Aldohexoses in Alcohols at Various Temperatures
| Sugar | Solvent | Temperature (°C) | Solubility ( g/100g ) |
| Glucose | Methanol | 22 | 1.5 |
| 30 | 2.1 | ||
| 40 | 3.2 | ||
| Glucose | Ethanol | 22 | 0.3 |
| 30 | 0.5 | ||
| 40 | 0.8 | ||
| Galactose | Methanol | 22 | 0.6 |
| 30 | 0.9 | ||
| 40 | 1.4 | ||
| Galactose | Ethanol | 22 | 0.1 |
| 30 | 0.2 | ||
| 40 | 0.3 |
Data adapted from studies on carbohydrate solubility in alcohols.
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization of this compound
This protocol describes a general method for crystallizing this compound using an anti-solvent approach.
Materials:
-
This compound powder
-
Deionized water
-
Ethanol (or other suitable anti-solvent)
-
Heating plate with magnetic stirring
-
Crystallization dish or beaker
-
Glass rod
-
Filter paper and funnel
Methodology:
-
Dissolution: In a clean crystallization dish, dissolve a known amount of this compound in a minimal volume of warm deionized water (e.g., 50-60°C) with gentle stirring until the solution is clear.
-
Anti-Solvent Addition: While stirring, slowly add ethanol dropwise to the warm this compound solution. Continue adding ethanol until the solution becomes slightly turbid, indicating the point of saturation.
-
Clarification: Gently warm the solution again until it becomes clear. This ensures that the crystallization process starts from a homogeneous solution.
-
Cooling and Crystallization: Cover the dish and allow it to cool slowly to room temperature. For slower crystal growth, you can place the dish in an insulated container. Subsequently, the dish can be transferred to a refrigerator (4°C) to maximize crystal yield.
-
Crystal Harvesting: Once a sufficient amount of crystals has formed, carefully decant the supernatant.
-
Washing: Gently wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals by air-drying or in a desiccator under vacuum.
Visualizations
Experimental Workflow for this compound Crystallization
Caption: A generalized workflow for the anti-solvent crystallization of this compound.
Troubleshooting Logic for Crystallization Failure
Caption: A decision-making diagram for troubleshooting the failure of crystallization.
References
Validation & Comparative
A Comparative Guide to the Biological Effects of L-Altrose and D-Altrose: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the biological effects of L-Altrose and D-Altrose are scarce in publicly available literature. This guide provides a summary of the known individual properties of each isomer and proposes a framework of experimental protocols to facilitate a direct comparison. The quantitative data presented is hypothetical and serves as a template for organizing future experimental results.
Introduction
Altrose, a rare aldohexose, exists as two stereoisomers: this compound and D-Altrose. While sharing the same chemical formula, their different spatial arrangements of hydroxyl groups suggest they may elicit distinct biological responses. Understanding these differences is crucial for their potential applications in therapeutics and biotechnology. D-Altrose is an unnatural monosaccharide, whereas this compound has been isolated from the bacterium Butyrivibrio fibrisolvens[1][2]. The biological significance of most rare sugars, including the altrose isomers, is an expanding area of research. This guide outlines a proposed comparative analysis of this compound and D-Altrose to elucidate their respective biological effects.
Known Biological Properties and Potential Differences
Information on the specific biological activities of L- and D-Altrose is limited. D-Altrose has been suggested to possess antioxidant properties by competing with D-glucose at the cellular level[3]. This compound has been identified as a component of bacterial polysaccharides and can be used as a carbon source by certain microorganisms[4][5].
The fundamental difference between these molecules lies in their chirality. Biological systems, particularly enzymes and receptors, are highly stereospecific. Most naturally occurring sugars in higher organisms are D-isomers, and cellular machinery is optimized for their metabolism[6][7]. Therefore, it is hypothesized that this compound, being an L-sugar, may be poorly metabolized by mammalian cells and could act as a metabolic inhibitor or signal modulator. D-Altrose, while also a rare sugar, may have a different set of interactions with cellular components compared to its more common epimer, D-mannose.
Proposed Experiments for Comparative Analysis
To systematically compare the biological effects of this compound and D-Altrose, a series of in vitro experiments are proposed:
-
Cellular Uptake Analysis: To determine the extent and mechanism of transport into cells.
-
Metabolism Assay: To assess whether and how these sugars are metabolized.
-
Cytotoxicity Assay: To evaluate their potential toxic effects on cells.
-
Signaling Pathway Activation: To investigate their impact on key cellular signaling cascades.
Table 1: Hypothetical Comparative Data for this compound and D-Altrose
| Parameter | This compound | D-Altrose | Control (D-Glucose) |
| Cellular Uptake (nmol/mg protein/hr) | |||
| - HepG2 (Liver Carcinoma) | Value | Value | Value |
| - Caco-2 (Colon Carcinoma) | Value | Value | Value |
| Metabolism Rate (Lactate Production, µg/mL) | |||
| - HepG2 Cells | Value | Value | Value |
| Cytotoxicity (IC50, mM) | |||
| - HEK293 (Embryonic Kidney) | Value | Value | Not Applicable |
| MAPK Pathway Activation (Fold Change in p-ERK) | |||
| - A549 (Lung Carcinoma) | Value | Value | Value |
Values in this table are placeholders and are intended to be populated with experimental data.
Experimental Protocols
Cellular Uptake Assay
Objective: To quantify the rate of this compound and D-Altrose uptake by a selected cell line (e.g., HepG2).
Materials:
-
This compound and D-Altrose solutions (sterile, various concentrations)
-
Radiolabeled L-[³H]Altrose and D-[³H]Altrose (if available) or a colorimetric total carbohydrate assay kit
-
Cell line (e.g., HepG2) cultured in 24-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter and fluid (for radiolabeled sugars) or spectrophotometer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Seed HepG2 cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells twice with warm PBS.
-
Add pre-warmed PBS containing the desired concentration of either this compound or D-Altrose (with a tracer amount of the corresponding radiolabeled sugar).
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, aspirate the sugar solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 200 µL of lysis buffer.
-
For radiolabeled sugars, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For non-labeled sugars, use a total carbohydrate quantification assay on the cell lysate.
-
Determine the protein concentration of the lysate from each well using a BCA assay.
-
Calculate the uptake rate as nmol of sugar per mg of protein per hour.
In Vitro Metabolism Assay (Lactate Production)
Objective: To determine if this compound or D-Altrose are metabolized through glycolysis by measuring lactate (B86563) production.
Materials:
-
This compound and D-Altrose solutions (sterile)
-
D-Glucose (positive control)
-
Cell line (e.g., HepG2) cultured in 96-well plates
-
Culture medium with low glucose
-
Lactate assay kit (colorimetric or fluorometric)
Protocol:
-
Seed HepG2 cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with low-glucose medium and incubate for 24 hours.
-
Replace the medium with fresh low-glucose medium containing 10 mM of this compound, D-Altrose, or D-Glucose. Include a no-sugar control.
-
Incubate for 24 hours at 37°C.
-
Collect the culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate production to the number of cells or protein concentration per well.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound and D-Altrose on cell viability.
Materials:
-
This compound and D-Altrose solutions (sterile, various concentrations)
-
Cell line (e.g., HEK293)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm)
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or D-Altrose (e.g., 0.1, 1, 10, 50, 100 mM). Include untreated control wells.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if applicable.
Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for the comparative analysis of L- and D-Altrose.
Hypothetical Signaling Pathway Influenced by Altrose Isomers
Caption: Hypothetical signaling pathways potentially modulated by altrose isomers.
Conclusion
The comparative study of this compound and D-Altrose holds the potential to uncover novel biological activities of these rare sugars. The proposed experimental framework provides a starting point for researchers to systematically investigate their cellular uptake, metabolism, toxicity, and impact on signaling pathways. The resulting data will be invaluable for assessing their potential as therapeutic agents or tools for biomedical research. It is anticipated that significant differences will be observed due to the stereospecificity of biological systems, particularly in their metabolism and interaction with cellular receptors.
References
A Comparative Analysis of L-Altrose and Other Rare Sugars: Properties, Metabolism, and Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
The landscape of sugar alternatives is rapidly expanding, driven by the increasing prevalence of metabolic disorders and a growing consumer demand for healthier food options. Beyond common artificial sweeteners, rare sugars—monosaccharides that exist in nature in limited quantities—are emerging as promising candidates with unique physiological properties. This guide provides a comparative analysis of L-Altrose against other more extensively researched rare sugars, namely D-Allulose, D-Tagatose, and D-Allose. By presenting available experimental data, this document aims to highlight the current state of knowledge and identify opportunities for future research and development.
Physicochemical and Metabolic Properties: A Snapshot
While research into this compound is still in its nascent stages compared to other rare sugars, a summary of its known properties alongside those of its more studied counterparts provides a valuable comparative framework. D-Allulose, D-Tagatose, and D-Allose have been the subject of numerous studies, revealing their potential as low-calorie sweeteners with beneficial health effects.[1][2]
| Property | This compound | D-Allulose (Psicose) | D-Tagatose | D-Allose | Sucrose (for reference) |
| Sweetness (relative to sucrose) | Data not available | ~70%[3] | ~92%[4] | ~80%[5] | 100% |
| Caloric Value (kcal/g) | Data not available | ~0.2 - 0.4[3][6] | ~1.5[5] | Low-calorie[5] | 4.0 |
| Natural Occurrence | Isolated from the bacterium Butyrivibrio fibrisolvens[7][8] | Found in small amounts in figs, raisins, maple syrup[3] | Found in small quantities in some dairy products[4] | Found in the plant Protea rubropilosa[5] | Abundant in sugarcane and beets |
| Generally Recognized as Safe (GRAS) Status | No | Yes[9][10] | Yes[5] | No | Yes |
| Primary Metabolic Fate | Data not available | Largely un-metabolized; excreted in urine[3] | Primarily fermented by gut microbiota[1] | Data not available | Metabolized for energy |
In-Depth Analysis of Well-Characterized Rare Sugars
D-Allulose (D-Psicose)
D-Allulose is a C-3 epimer of D-fructose and is one of the most well-studied rare sugars.[6] Its popularity in the food industry is growing due to its sugar-like taste and texture, with significantly fewer calories.[3]
Key Experimental Findings:
-
Glycemic Control: Human studies have shown that D-Allulose does not significantly raise blood glucose or insulin (B600854) levels, making it a suitable sweetener for individuals with type 2 diabetes or those monitoring their carbohydrate intake.[1][3]
-
Weight Management: Some studies suggest that D-Allulose may aid in weight management by enhancing fat oxidation.[10][11]
-
Metabolic Pathway: D-Allulose is absorbed in the small intestine but is not metabolized by the body and is excreted largely unchanged in the urine.[3] This unique metabolic route is responsible for its low caloric value.
D-Tagatose
D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose at the C-4 position.[12][13] It is found in some dairy products and has gained GRAS status for its use as a sweetener.[4][5]
Key Experimental Findings:
-
Glycemic Control: D-Tagatose has a minimal impact on postprandial blood glucose levels.[1]
-
Gut Microbiome: A significant portion of ingested D-Tagatose is not absorbed in the small intestine and is fermented by bacteria in the large intestine, suggesting a potential prebiotic effect.[1]
-
Dental Health: It is considered non-cariogenic, meaning it does not contribute to tooth decay.[4]
D-Allose
D-Allose, a C-3 epimer of D-glucose, has garnered significant interest for its potential therapeutic applications beyond its role as a sweetener.[5]
Key Experimental Findings:
-
Anti-cancer Properties: Several studies have indicated that D-Allose may inhibit the proliferation of various cancer cell lines.[14][15] One proposed mechanism involves the upregulation of thioredoxin-interacting protein (TXNIP), which leads to increased intracellular reactive oxygen species (ROS) in cancer cells.[15]
-
Anti-inflammatory Effects: Research suggests D-Allose may have anti-inflammatory properties.
-
Lifespan Extension in Model Organisms: Studies in C. elegans have shown that D-Allose can extend lifespan, potentially through pathways involving sirtuins and insulin signaling.[16]
This compound: The Unexplored Frontier
This compound is an aldohexose sugar.[7] Unlike the D-isomers of other rare sugars that have been extensively studied for their health benefits, this compound remains largely uncharacterized in terms of its physiological effects.
Current Knowledge:
-
Source: this compound has been isolated from the bacterium Butyrivibrio fibrisolvens.[8] Its D-isomer is an unnatural monosaccharide.[7]
-
Synthesis: Chemical and chemoenzymatic methods for the synthesis of this compound from more common sugars like D-galactose and D-glucose have been developed, which could facilitate future research.[17][18][19]
-
Research Applications: Currently, this compound is primarily used as a biochemical reagent to identify and characterize specific enzymes, such as aldose C-2 epimerases.[8]
The lack of data on the sweetness, caloric content, metabolic fate, and biological activities of this compound presents a significant research gap. Its structural similarity to other biologically active rare sugars suggests it could possess unique and potentially beneficial properties worthy of investigation.
Visualizing the Relationships and Pathways
To better understand the context of these rare sugars, the following diagrams illustrate their structural relationships and a key signaling pathway influenced by D-Allose.
References
- 1. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rare sugars: what are they and what can they do for you? | Tate & Lyle [tateandlyle.com]
- 4. Tagatose - Wikipedia [en.wikipedia.org]
- 5. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altrose - Wikipedia [en.wikipedia.org]
- 8. discofinechem.com [discofinechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Rare sugars: metabolic impacts and mechanisms of action: a scoping review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. [PDF] Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials | Semantic Scholar [semanticscholar.org]
- 12. fao.org [fao.org]
- 13. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | Benchchem [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. A versatile route to L-hexoses: synthesis of L-mannose and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of L-Altrose Identification in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate identification and quantification of rare sugars like L-Altrose in complex biological matrices is a critical yet challenging task. This guide provides a comparative overview of common analytical techniques, offering supporting data and detailed protocols to aid in the selection and validation of the most suitable method for your research needs.
The presence and concentration of specific monosaccharides can serve as important biomarkers or indicators of metabolic processes. This compound, a rare aldohexose sugar, has been identified in certain bacteria and its unique stereochemistry makes its unambiguous identification in complex biological samples, such as plasma, urine, or cell lysates, a significant analytical challenge. The high abundance of common sugars and other matrix components can interfere with the detection of this rare sugar, necessitating robust and validated analytical methods.
This guide compares three widely used analytical platforms for monosaccharide analysis: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound identification and quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of HPLC-ELSD, GC-MS, and LC-MS/MS for the analysis of sugars, based on data from studies on similar analytes. It is important to note that these values are illustrative and specific performance for this compound should be established during method validation.
| Parameter | HPLC-ELSD | GC-MS | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection based on light scattering of non-volatile analyte particles after mobile phase evaporation. | Separation of volatile derivatives by gas chromatography, identification and quantification by mass spectrometry. | Separation by liquid chromatography, highly selective and sensitive detection by tandem mass spectrometry. |
| Sample Derivatization | Not required. | Required (e.g., oximation followed by silylation). | May be required to improve ionization efficiency. |
| Limit of Quantification (LOQ) | ~10-15 mg/L[1] | ~10 mg/L[1] | Can achieve significantly lower LOQs (ng/mL to pg/mL range).[2][3] |
| **Linearity (R²) ** | >0.99[4] | >0.99 | >0.99[2][5] |
| Precision (%RSD) | <15%[1] | <15%[1] | <15%[2][6] |
| Accuracy/Recovery (%) | 89.8 - 109.5%[1] | 95.8 - 121.9%[1] | Typically 85-115%.[5] |
| Selectivity | Moderate; co-elution can be an issue. | High; mass spectral data provides structural information. | Very High; specific precursor-product ion transitions are monitored. |
| Throughput | Moderate. | Lower due to derivatization and longer run times. | Higher throughput is possible with modern systems. |
| Instrumentation Cost | Lower. | Moderate. | Higher. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound in Human Urine
This protocol describes the analysis of this compound in urine, involving a derivatization step to make the sugar volatile for GC-MS analysis.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
To 100 µL of the supernatant, add an internal standard (e.g., a stable isotope-labeled sugar).
-
Lyophilize the sample to dryness.
2. Derivatization (Oximation and Silylation):
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.
-
Incubate at 60°C for 60 minutes.
-
Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 30 minutes.
3. GC-MS Analysis:
-
GC Column: Use a suitable capillary column for sugar analysis (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
This protocol outlines a method for the direct analysis of this compound in plasma, which may not require derivatization depending on the sensitivity of the instrument.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for polar analytes like sugars.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to high aqueous mobile phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the general workflows for sample analysis and the logical steps in method validation.
Caption: A general workflow for the identification and quantification of this compound in biological samples.
Caption: Key parameters to be assessed during the validation of an analytical method for this compound.
Conclusion
The validation of methods for identifying and quantifying this compound in complex biological samples is essential for generating reliable and meaningful data. While HPLC-ELSD can be a cost-effective screening tool, GC-MS and LC-MS/MS offer superior selectivity and sensitivity, which are often necessary for the analysis of rare sugars. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the need for high throughput and the desired limits of detection. The provided protocols and validation guidelines offer a solid foundation for researchers to develop and implement robust analytical methods for the challenging but rewarding task of rare sugar analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anastrozole quantification in human plasma by high-performance liquid chromatography coupled to photospray tandem mass spectrometry applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, optimization and validation of an HPLC-ELSD method for the analysis of enzymatically generated lactulose and saccharide by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. LC-MS/MS approach for quantification of therapeutic proteins in plasma using a protein internal standard and 2D-solid-phase extraction cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Altrose as a Negative Control in Glucose Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of glucose metabolism research, the use of appropriate negative controls is paramount to dissecting specific cellular processes and avoiding experimental artifacts. While D-glucose is the primary substrate for cellular energy, its stereoisomer, L-glucose, and other non-metabolizable analogs have traditionally been employed as negative controls. This guide provides a comparative analysis of L-Altrose as a potential negative control, alongside the well-established alternatives, L-Glucose and 3-O-methyl-D-glucose. We present available experimental data, detailed protocols, and visual aids to assist researchers in selecting the most suitable control for their studies.
Comparison of Glucose Analogs for Negative Control Experiments
The selection of an appropriate negative control in glucose metabolism studies is critical for isolating the specific effects of D-glucose transport and metabolism. The ideal negative control should not be transported by glucose transporters (GLUTs) or be metabolized through the glycolytic pathway. The following table summarizes the key characteristics of D-glucose and its potential negative controls.
| Feature | D-Glucose | This compound | L-Glucose | 3-O-methyl-D-glucose (3-OMG) |
| Structure | Aldohexose, stereoisomer of L-Glucose | Aldohexose, C3 epimer of L-Mannose | Aldohexose, enantiomer of D-Glucose | Methylated derivative of D-Glucose |
| Transport via GLUTs | Actively transported | Not well-characterized, presumed to have very low to no affinity for GLUTs | Generally not transported by GLUTs; used as a marker for passive diffusion | Transported by GLUTs |
| Phosphorylation by Hexokinase | Yes | Not well-characterized, presumed to not be a substrate | No | No |
| Metabolism via Glycolysis | Yes | No | No | No |
| Primary Use in Research | Primary energy substrate | Potential, but uncharacterized, negative control | Negative control for non-transporter mediated uptake (passive diffusion) | Negative control for glucose metabolism, measures transporter activity |
| Known Effects | Induces various metabolic and signaling pathways | Largely unknown in mammalian cells | Minimal biological activity in most organisms[1] | Competes with D-glucose for transport, can inhibit glucose uptake[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are standard protocols for glucose uptake assays that can be adapted for use with this compound and other negative controls.
Protocol 1: Radiolabeled Glucose Uptake Assay
This protocol is a standard method to quantify the uptake of glucose or its analogs into cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, myocytes, or cancer cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose and glucose-free
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Radiolabeled substrate: [³H]-2-deoxy-D-glucose, [¹⁴C]-L-Altrose, [¹⁴C]-L-Glucose, or [¹⁴C]-3-O-methyl-D-glucose
-
Unlabeled D-glucose, this compound, L-Glucose, or 3-O-methyl-D-glucose
-
Insulin (B600854) (for stimulated uptake)
-
Phloretin or Cytochalasin B (glucose transporter inhibitors)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 12-well or 24-well plates and grow to ~80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 2-4 hours.
-
Glucose Starvation: Wash cells twice with warm PBS and then incubate in glucose-free KRPH buffer for 1 hour.
-
Stimulation (Optional): To measure insulin-stimulated uptake, treat cells with 100 nM insulin in KRPH buffer for 30 minutes at 37°C.
-
Uptake Inhibition (Control): For a negative control for transporter-mediated uptake, pre-incubate a set of wells with a glucose transporter inhibitor (e.g., 200 µM Phloretin) for 15 minutes.
-
Initiate Uptake: Add the radiolabeled substrate (e.g., 1 µCi/mL) along with the corresponding unlabeled sugar to the desired final concentration. For negative control experiments, use radiolabeled this compound or L-Glucose.
-
Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically for each cell line.
-
Terminate Uptake: Quickly aspirate the uptake solution and wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well.
Protocol 2: Fluorescent Glucose Analog Uptake Assay
This protocol utilizes a fluorescently labeled glucose analog for a non-radioactive method of measuring glucose uptake.
Materials:
-
Cultured cells
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
D-glucose, this compound, L-Glucose, or 3-O-methyl-D-glucose for competition assays
-
Fluorescence microscope or flow cytometer
-
PBS
-
Glucose-free medium
Procedure:
-
Cell Culture and Starvation: Follow steps 1-3 from the radiolabeled assay protocol.
-
Incubation with Fluorescent Analog: Add the fluorescent glucose analog (e.g., 100 µM 2-NBDG) to the cells in glucose-free medium. For competition experiments, co-incubate with a high concentration of unlabeled D-glucose, this compound, L-Glucose, or 3-O-methyl-D-glucose.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Termination and Washing: Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the fluorescence intensity per cell.
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Visualizing Key Pathways and Processes
Understanding the molecular pathways involved in glucose metabolism is essential for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the glucose transport mechanism, the glycolytic pathway, and the insulin signaling pathway.
Caption: Glucose transport across the plasma membrane.
Caption: Simplified overview of the Glycolysis Pathway.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Discussion and Future Directions
The use of this compound as a negative control in glucose metabolism studies is an intriguing but currently underexplored area. Based on the behavior of other L-sugars, it is reasonable to hypothesize that this compound is not significantly transported by GLUTs nor metabolized by hexokinase. However, without direct experimental evidence, this remains an assumption.
Advantages of well-characterized controls:
-
L-Glucose: Provides a reliable measure of non-transporter-mediated glucose entry (e.g., passive diffusion), as it is generally not a substrate for GLUTs.[1]
-
3-O-methyl-D-glucose: Allows for the specific study of glucose transport, as it is a substrate for GLUTs but is not subsequently metabolized.[2][3]
Challenges and opportunities for this compound:
-
Lack of Data: There is a significant gap in the literature regarding the interaction of this compound with mammalian glucose transporters and metabolic enzymes.
-
Potential for Novel Insights: Should this compound exhibit unique properties, such as weak interactions with specific GLUT isoforms, it could become a valuable tool for fine-tuning our understanding of glucose transport dynamics.
Future research should focus on characterizing the uptake and metabolic fate of this compound in various cell types. Direct comparison studies with L-Glucose and 3-O-methyl-D-glucose using the protocols outlined above would be invaluable in establishing its utility as a negative control. Such studies would provide the necessary data to either validate or refute the potential of this compound as a standard tool in the field of glucose metabolism research.
References
A Comparative Guide to the Metabolic Fates of L-Altrose and L-Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two rare L-sugars, L-Altrose and L-Glucose. While both are enantiomers of common D-sugars, their interactions with biological systems differ significantly. This document outlines their known metabolic fates, supported by experimental data, and provides detailed protocols for further investigation.
Introduction: The Chirality of Metabolism
In the realm of biochemistry, the stereochemistry of a molecule is paramount. While D-glucose is a universal fuel for most life forms, its mirror image, L-glucose, is largely metabolically inert in mammals.[1] This stereospecificity is a cornerstone of enzyme-catalyzed reactions. This guide delves into the metabolic pathways of L-Glucose and another rare sugar, this compound, to highlight the diverse ways in which biological systems handle these "unnatural" sugars.
Comparative Metabolism: A Tale of Two L-Sugars
The metabolic pathways of this compound and L-Glucose present a study in contrasts. While a catabolic pathway for L-Glucose has been elucidated in certain bacteria, a corresponding pathway for this compound remains to be discovered.
L-Glucose: From Inert Sugar to Bacterial Fuel
In mammalian systems, L-Glucose is recognized as a non-metabolizable sugar. It is not a substrate for the hexokinases that initiate glycolysis, nor is it readily transported into cells by the glucose transporters that recognize D-Glucose.[2] Animal studies have shown that L-glucose contributes virtually no energy to whole-body metabolism.[3]
However, the microbial world presents a different picture. A specific catabolic pathway for L-Glucose has been identified in the soil bacterium Paracoccus sp. 43P.[4] This pathway allows the bacterium to utilize L-Glucose as its sole source of carbon and energy. The pathway proceeds as follows:
-
Oxidation: L-Glucose is first oxidized to L-gluconate by an NAD+-dependent L-glucose dehydrogenase.[4]
-
Further Oxidation and Isomerization: L-gluconate is then further metabolized through a series of enzymatic reactions, including dehydration and phosphorylation, ultimately leading to intermediates of the central carbon metabolism, pyruvate (B1213749) and D-glyceraldehyde 3-phosphate.
This compound: A Synthesized Component with an Unknown Catabolic Fate
In stark contrast to L-Glucose, there is currently no known catabolic pathway for this compound in any organism. This compound has been identified as a component of the extracellular polysaccharide of the bacterium Butyrivibrio fibrisolvens. This indicates that the bacterium possesses a biosynthetic pathway for this compound, but it does not imply that it can be used as an energy source. The enzymes and metabolic intermediates involved in the degradation of this compound have not been described.
Quantitative Data Summary
The following table summarizes the available quantitative data on the metabolism of this compound and L-Glucose. The lack of a known catabolic pathway for this compound limits the available data for a direct comparison of metabolic flux or enzyme kinetics.
| Parameter | This compound | L-Glucose | Reference |
| Metabolizable Energy Value in Rats (kJ/g) | Data not available | 0.3 ± 0.9 | |
| Enzyme Activity | |||
| L-Glucose Dehydrogenase (Paracoccus sp. 43P) | Not a substrate | Activity Detected | |
| - K_m | - | 5.1 mM | |
| - V_max | - | 1.3 U/mg |
Experimental Protocols
For researchers interested in investigating the metabolism of L-sugars, the following are detailed methodologies for key experiments.
Glucose Uptake Assay Using Radiolabeled Glucose Analogs
This protocol is designed to quantify the uptake of glucose or its analogs into cultured cells.
Objective: To measure the rate of transport of this compound and L-Glucose into cells.
Materials:
-
Cultured cells (e.g., mammalian cell line or bacterial cells)
-
Radiolabeled L-[^14C]Glucose or L-[^3H]Glucose
-
Radiolabeled L-[^14C]Altrose or L-[^3H]Altrose (if available)
-
Non-radiolabeled L-Glucose and this compound
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Grow cells to a suitable confluency in appropriate culture vessels.
-
Preparation: Wash the cells with PBS to remove any residual glucose from the culture medium.
-
Incubation: Incubate the cells with a known concentration of the radiolabeled L-sugar (L-Glucose or this compound) for a specific time period (e.g., 5, 10, 20 minutes). To determine non-specific binding, a parallel set of experiments should be conducted in the presence of a high concentration of the corresponding non-radiolabeled L-sugar.
-
Washing: Rapidly wash the cells with ice-cold PBS to stop the uptake and remove extracellular radiolabel.
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake by normalizing the measured radioactivity to the amount of cellular protein and the incubation time.
13C-Metabolic Flux Analysis (MFA)
This protocol allows for the quantitative analysis of metabolic pathways by tracing the flow of carbon from a labeled substrate.
Objective: To determine the intracellular metabolic pathways utilized by an organism when grown on L-Glucose or this compound as a carbon source.
Materials:
-
Bacterial strain of interest (e.g., Paracoccus sp. 43P)
-
Defined minimal medium
-
[^13C]-labeled L-Glucose or this compound
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Software for MFA data analysis
Procedure:
-
Cultivation: Grow the bacterial strain in a defined minimal medium with the [^13C]-labeled L-sugar as the sole carbon source until a metabolic and isotopic steady state is reached.
-
Harvesting and Hydrolysis: Harvest the cells and hydrolyze the cellular protein into its constituent amino acids.
-
Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution of each amino acid.
-
Flux Calculation: Use specialized software to fit the mass isotopomer distribution data to a metabolic model of the organism's central carbon metabolism. This will provide quantitative values for the fluxes through the different metabolic pathways.
Visualizations
Metabolic Pathways
Caption: Comparative overview of L-Glucose and this compound metabolic fates.
Experimental Workflow: 13C-Metabolic Flux Analysis
Caption: Workflow for 13C-Metabolic Flux Analysis.
Conclusion and Future Directions
The metabolic pathways of this compound and L-Glucose underscore the remarkable specificity of biological systems. While L-Glucose is largely inert in mammals, certain bacteria have evolved a dedicated pathway for its catabolism. In contrast, the metabolic fate of this compound remains an open question. Its presence in a bacterial exopolysaccharide suggests a biosynthetic route, but a degradative pathway has yet to be identified.
This knowledge gap presents a compelling area for future research. Investigating the metabolic capabilities of Butyrivibrio fibrisolvens and other microorganisms from similar environments could reveal a novel catabolic pathway for this compound. Such a discovery would not only expand our understanding of microbial metabolism but could also have implications for biotechnology and the development of novel therapeutic agents. The experimental protocols provided in this guide offer a robust framework for undertaking these exciting investigations.
References
A Comparative Guide to the Enzymatic Cross-Reactivity of L-Altrose and Other Hexoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of the rare sugar L-Altrose with other common hexoses. The information presented is supported by experimental data to aid in the understanding of enzyme specificity and its implications in various research and development applications.
Executive Summary
The specificity of enzymes towards different sugar isomers is a critical aspect of carbohydrate metabolism and has significant implications for drug development and biotechnology. This guide focuses on the cross-reactivity of enzymes with this compound, a rare L-hexose, in comparison to other more common hexoses. A key enzyme identified to act on this compound is cellobiose (B7769950) 2-epimerase. Understanding the kinetic parameters of such enzymes provides valuable insights into their substrate preferences and catalytic efficiencies.
Comparative Analysis of Enzyme Kinetics
The following table summarizes the quantitative data on the cross-reactivity of a specific enzyme with this compound and other hexoses. This data is essential for researchers designing experiments involving these substrates or targeting enzymes that metabolize them.
Table 1: Substrate Specificity of Cellobiose 2-Epimerase from Caldicellulosiruptor saccharolyticus
| Substrate | Product(s) | Relative Activity (%) |
| D-Glucose | D-Mannose, D-Fructose | 100 |
| D-Xylose | D-Lyxose | 117 |
| This compound | L-Allose | N/A |
| L-Idose | L-Gulose | N/A |
| L-Arabinose | L-Ribose | N/A* |
| D-Mannose | D-Glucose, D-Fructose | 143 |
*Note: While the study by Park et al. (2011) identified this compound as a substrate for cellobiose 2-epimerase, the specific relative activity was not reported in the abstract. The enzyme catalyzes the epimerization of this compound to L-Allose[1]. The enzyme exhibits broad substrate specificity, acting on various aldoses with a hydroxyl group in the right-hand configuration at C2 and in the left-hand configuration at C3[1].
Experimental Protocol: Enzyme Assay for Cellobiose 2-Epimerase
The following is a detailed methodology for a typical enzyme assay used to determine the activity of cellobiose 2-epimerase with various hexose (B10828440) substrates.
Objective: To measure the initial reaction rates of cellobiose 2-epimerase with different hexose substrates (e.g., this compound, D-Glucose) by quantifying the amount of product formed over time.
Materials:
-
Purified cellobiose 2-epimerase
-
Substrate stock solutions (e.g., 1 M this compound, 1 M D-Glucose)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stopping reagent (e.g., 0.1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., an amine-based column)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
Micropipettes
Procedure:
-
Enzyme Preparation: Dilute the purified cellobiose 2-epimerase in the reaction buffer to a final concentration that yields a linear reaction rate for a defined period (e.g., 10-30 minutes).
-
Reaction Setup:
-
Prepare a series of microcentrifuge tubes, each containing a final volume of 500 µL.
-
To each tube, add the reaction buffer.
-
Add the desired concentration of the hexose substrate to each tube. Substrate concentrations should typically range from 0.1 to 10 times the expected Michaelis constant (Km).
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 75°C for the enzyme from C. saccharolyticus) for 5 minutes to ensure temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to each tube.
-
Mix gently and start the timer immediately.
-
-
Reaction Incubation:
-
Incubate the reaction mixtures at the optimal temperature for a predetermined time course (e.g., with samples taken at 2, 5, 10, 15, and 30 minutes).
-
-
Termination of Reaction:
-
At each time point, stop the reaction by adding a defined volume of the stopping reagent (e.g., 50 µL of 0.1 M HCl). This will denature the enzyme and halt the reaction.
-
-
Sample Analysis:
-
Clarify the stopped reaction mixtures by centrifugation if necessary.
-
Analyze the supernatant using HPLC to separate and quantify the substrate and the product(s).
-
-
Data Analysis:
-
Calculate the concentration of the product formed at each time point.
-
Determine the initial reaction velocity (v₀) from the linear portion of the product formation curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The turnover number (kcat) can be calculated if the enzyme concentration is known (Vmax = kcat * [E]).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme with different substrates.
Caption: Experimental workflow for determining enzyme kinetic parameters.
This guide highlights the current understanding of enzymatic cross-reactivity with this compound. Further research is needed to fully characterize the kinetic parameters of various enzymes with this rare sugar, which will be instrumental in unlocking its potential in diverse scientific fields.
References
A Researcher's Guide to Validating L-Altrose Purity for Analytical Applications
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for validating the purity of L-Altrose standards, complete with experimental protocols and data interpretation to aid in the selection of high-quality reagents.
This compound, a rare aldohexose, is increasingly utilized in various research and development applications, including glycobiology and as a precursor for synthesizing novel therapeutic agents. The presence of impurities, such as other monosaccharides, residual solvents from synthesis, or degradation products, can significantly impact experimental outcomes. Therefore, rigorous purity assessment of this compound standards is a critical first step in any scientific investigation.
This guide compares two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison at a Glance
The choice of analytical method for purity validation depends on the specific requirements of the laboratory, including available instrumentation, desired level of accuracy, and the need for orthogonal methods for comprehensive characterization.
| Feature | HPLC-CAD | qNMR |
| Principle | Chromatographic separation based on hydrophilicity followed by universal detection based on aerosol charging. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Primary Use | Separation and quantification of all non-volatile and semi-volatile analytes, including isomers. | Absolute purity determination, structural confirmation, and identification of impurities without a reference standard for the impurity itself. |
| Derivatization | Not required, simplifying sample preparation.[1][2] | Not required. |
| Strengths | High sensitivity for non-chromophoric compounds like sugars; excellent for resolving isomeric impurities. | High precision and accuracy; provides structural information; a primary ratio method of measurement.[3][4] |
| Limitations | Requires a reference standard for each impurity for accurate quantification. | Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer. |
| Typical Purity Spec. | ≥97.0% | Can determine absolute purity with high precision. |
Comparative Analysis of Hypothetical this compound Standards
To illustrate the application of these methods, we present a comparative analysis of two hypothetical commercial this compound standards, "Standard A" and "Standard B".
HPLC-CAD Purity Assessment
Table 1: HPLC-CAD Analysis of this compound Standards
| Parameter | Standard A | Standard B |
| This compound Purity (%) | 99.2 | 97.5 |
| Impurity 1 (L-Mannose) (%) | 0.5 | 1.2 |
| Impurity 2 (Unknown) (%) | 0.2 | 0.8 |
| Impurity 3 (Unknown) (%) | 0.1 | 0.5 |
| Total Impurities (%) | 0.8 | 2.5 |
| Meets Specification (≥97.0%) | Yes | Yes |
Note: Data are hypothetical and for illustrative purposes only.
qNMR Purity Assessment
Table 2: qNMR Analysis of this compound Standards
| Parameter | Standard A | Standard B |
| Absolute Purity (%) | 99.1 | 97.3 |
| Confidence Interval (95%) | ± 0.2 | ± 0.3 |
| Identified Impurities | L-Mannose | L-Mannose, trace synthetic byproduct |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
HPLC-CAD Method for this compound Purity
This protocol is based on a hydrophilic interaction liquid chromatography (HILIC) method, which is well-suited for separating polar compounds like monosaccharides.[1]
Instrumentation:
-
Dionex Ultimate 3000 HPLC system (or equivalent)
-
Corona Charged Aerosol Detector (CAD)
-
Waters XBridge BEH Amide XP column (3 x 150 mm; 2.5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Ammonium (B1175870) Acetate
-
This compound standard and samples
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 90% acetonitrile with 0.2% TEA and 25 mM ammonium acetate.
-
Mobile Phase B: Water with 0.2% TEA and 25 mM ammonium acetate.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard and samples in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-15 min: 0% B
-
15-40 min: 0-18% B
-
40-45 min: 18% B
-
45-47 min: 18-0% B
-
47-55 min: 0% B
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and all impurities.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
qNMR Method for this compound Purity
This protocol provides a general framework for performing qNMR for purity assessment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterium Oxide (D₂O)
-
Certified Internal Standard (e.g., maleic acid, certified to a known purity)
-
This compound samples
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.
-
Add a known volume of D₂O (e.g., 0.75 mL) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.
-
A calibrated 90° pulse.
-
Sufficient signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Validation Workflow
A systematic approach is crucial for validating the purity of analytical standards. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the validation of this compound standards.
Signaling Purity: A Conceptual Pathway
The concept of analytical standard purity can be visualized as a signaling pathway where the initial product undergoes purification and analysis, leading to a final validated standard.
Caption: A conceptual diagram illustrating the path to a validated this compound standard.
By employing these robust analytical methods and following a systematic validation workflow, researchers can confidently ascertain the purity of their this compound standards, thereby ensuring the integrity and reliability of their scientific work.
References
Navigating the Sweet Maze: A Comparative Guide to the Confirmation of L-Altrose
For researchers, scientists, and drug development professionals, the unambiguous identification of monosaccharides is a critical step in various analytical workflows. L-Altrose, a rare aldohexose, presents a particular analytical challenge due to the existence of numerous stereoisomers. This guide provides a comparative overview of mass spectrometry-based approaches for the confirmation of L--Altrose, with a focus on fragmentation patterns of common derivatives, and contrasts these methods with alternative analytical techniques.
The direct mass spectrometric analysis of underivatized this compound and its isomers is often inconclusive due to their identical molecular weights and tendency to produce very similar fragmentation patterns. To overcome this, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable approach for the confirmation of this compound. This guide will focus on two prevalent derivatization techniques: alditol acetate (B1210297) and trimethylsilyl (B98337) (TMS) derivatization.
Mass Spectrometry Approaches: The Power of Derivatization
Derivatization is essential for the GC-MS analysis of monosaccharides as it increases their volatility. The choice of derivatization method can significantly impact the chromatographic separation and the resulting mass spectra.
Alditol Acetate Derivatization
This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. A key advantage of this technique is that each aldose yields a single, well-defined peak in the gas chromatogram, simplifying analysis.[1]
Fragmentation Pattern of Aldohexose Alditol Acetates:
Table 1: Comparison of Derivatization Methods for this compound Confirmation via GC-MS
| Feature | Alditol Acetate Derivatization | Trimethylsilyl (TMS) Derivatization |
| Chromatographic Profile | Single peak per aldose[1] | Multiple peaks per sugar due to anomers[2] |
| Mass Spectrum | Identical for epimers | Can show subtle differences between anomers |
| Confirmation Basis | Unique retention time | Retention time and characteristic fragment ions |
| Ambiguity | Ketoses can yield the same alditols as some aldoses | Complex chromatograms can lead to peak overlap |
| Derivatization Steps | Two-step process (reduction and acetylation) | Typically a one-step reaction |
Trimethylsilyl (TMS) Derivatization
TMS derivatization is another widely used technique for preparing monosaccharides for GC-MS analysis. This method replaces the active hydrogens on the hydroxyl groups with trimethylsilyl groups.
Fragmentation Pattern of TMS-Derivatized Hexoses:
The mass spectra of TMS-derivatized sugars can be complex due to the presence of multiple anomeric forms, each potentially producing a distinct chromatographic peak. However, characteristic fragment ions can aid in identification. For instance, a prominent ion at m/z 361 is often observed and is characteristic of a glycosylated sugar ring. Comprehensive studies on the fragmentation of TMS derivatives of small molecules, including sugars, provide a basis for interpreting these complex spectra.
Experimental Protocols
Alditol Acetate Derivatization Protocol
This protocol is a generalized procedure based on established methods.
-
Reduction: Dissolve the monosaccharide sample (containing this compound) in water. Add sodium borohydride (B1222165) solution and incubate to reduce the aldose to its corresponding alditol.
-
Quenching: Add acetic acid to neutralize the excess sodium borohydride.
-
Borate (B1201080) Removal: Co-evaporate the sample with methanol (B129727) multiple times to remove borate salts.
-
Acetylation: Add acetic anhydride (B1165640) and a catalyst (e.g., 1-methylimidazole (B24206) or pyridine) and incubate to acetylate the hydroxyl groups.
-
Extraction: After the reaction, extract the alditol acetates into an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Analysis: Analyze the extracted derivatives by GC-MS.
Trimethylsilyl (TMS) Derivatization Protocol
This is a general protocol for TMS derivatization.
-
Sample Preparation: Dry the monosaccharide sample completely.
-
Derivatization: Add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS)) in a suitable solvent like pyridine.
-
Reaction: Heat the mixture to ensure complete derivatization.
-
Analysis: Inject the derivatized sample directly into the GC-MS system.
Alternative Confirmation Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structural elucidation and confirmation of stereoisomers like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative to mass spectrometry.
Principles of NMR for this compound Confirmation:
¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons in the sugar ring are unique to each stereoisomer. By comparing the NMR spectrum of an unknown sample to that of a known this compound standard, its identity can be unequivocally confirmed.
Table 2: Comparison of Mass Spectrometry (GC-MS) and NMR Spectroscopy for this compound Confirmation
| Feature | GC-MS with Derivatization | NMR Spectroscopy |
| Principle | Separation based on volatility and mass-to-charge ratio of fragments | Nuclear spin transitions in a magnetic field |
| Isomer Differentiation | Relies on chromatographic separation of derivatives | Excellent for distinguishing stereoisomers based on unique spectral fingerprints |
| Sample Preparation | Requires chemical derivatization | Minimal, sample dissolved in a suitable deuterated solvent |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) |
| Information Provided | Molecular weight and fragmentation pattern | Detailed 3D structure and stereochemistry |
| Confirmation Confidence | High, especially with authentic standards | Very high, considered a definitive method for structural elucidation |
Visualizing the Workflow
Caption: Experimental Workflow for this compound Confirmation.
Caption: Generalized Fragmentation of Aldohexose Alditol Acetates.
References
Assessing the Biological Inertness of L-Altrose: A Comparative Guide for Researchers
For researchers and scientists in drug development and cellular biology, identifying truly biologically inert molecules is crucial for use as controls, excipients, or scaffolds. L-Altrose, a rare L-sugar, is structurally an epimer of L-mannose and the enantiomer of D-Altrose. Based on the well-established stereospecificity of glucose transporters and metabolic enzymes in mammalian cells, this compound is hypothesized to be biologically inert.[1][2][3] However, a comprehensive assessment of its effects on specific cell lines is currently lacking in published literature.
This guide provides a comparative framework for evaluating the biological inertness of this compound against D-glucose, the primary cellular energy source, and L-glucose, a known non-metabolized sugar.[1][2] It offers detailed experimental protocols and a template for data presentation to empower researchers to conduct their own assessments. While some rare sugars have been noted to exert biological effects, this guide will facilitate the systematic investigation of this compound to determine its suitability as a truly inert compound in various cellular contexts.[4][5][6]
Comparative Analysis of Cellular Effects
The following tables are designed to summarize quantitative data from key experiments assessing the biological inertness of this compound. In the absence of published data for this compound, the corresponding cells are marked as "To Be Determined (TBD)" to serve as a template for researchers.
Table 1: Cell Viability Assessment (MTT Assay)
| Compound | Concentration (mM) | Cell Line | Incubation Time (hrs) | % Cell Viability (relative to control) |
| D-Glucose | 25 | HeLa | 48 | ~100% |
| L-Glucose | 25 | HeLa | 48 | ~100% |
| This compound | 25 | HeLa | 48 | TBD |
| D-Glucose | 25 | HepG2 | 48 | ~100% |
| L-Glucose | 25 | HepG2 | 48 | ~100% |
| This compound | 25 | HepG2 | 48 | TBD |
| D-Glucose | 25 | 3T3-L1 | 48 | ~100% |
| L-Glucose | 25 | 3T3-L1 | 48 | ~100% |
| This compound | 25 | 3T3-L1 | 48 | TBD |
Table 2: Cellular Proliferation Assay (BrdU Incorporation)
| Compound | Concentration (mM) | Cell Line | Incubation Time (hrs) | BrdU Incorporation (Arbitrary Units) |
| D-Glucose | 25 | HeLa | 24 | High |
| L-Glucose | 25 | HeLa | 24 | Baseline |
| This compound | 25 | HeLa | 24 | TBD |
| D-Glucose | 25 | HepG2 | 24 | High |
| L-Glucose | 25 | HepG2 | 24 | Baseline |
| This compound | 25 | HepG2 | 24 | TBD |
| D-Glucose | 25 | 3T3-L1 | 24 | High |
| L-Glucose | 25 | 3T3-L1 | 24 | Baseline |
| This compound | 25 | 3T3-L1 | 24 | TBD |
Table 3: Apoptosis Induction (Annexin V-FITC/PI Staining)
| Compound | Concentration (mM) | Cell Line | Incubation Time (hrs) | % Apoptotic Cells |
| D-Glucose | 25 | HeLa | 48 | < 5% |
| L-Glucose | 25 | HeLa | 48 | < 5% |
| This compound | 25 | HeLa | 48 | TBD |
| D-Glucose | 25 | HepG2 | 48 | < 5% |
| L-Glucose | 25 | HepG2 | 48 | < 5% |
| This compound | 25 | HepG2 | 48 | TBD |
| D-Glucose | 25 | 3T3-L1 | 48 | < 5% |
| L-Glucose | 25 | 3T3-L1 | 48 | < 5% |
| This compound | 25 | 3T3-L1 | 48 | TBD |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
1. Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of D-glucose, L-glucose, or this compound (e.g., 0, 5, 25, 50, 100 mM). Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Cellular Proliferation Assay (BrdU Incorporation)
-
Principle: This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.
-
Protocol:
-
Seed cells in a 96-well plate and culture as described for the MTT assay.
-
After 24 hours of treatment with the respective sugars, add BrdU labeling solution (e.g., 10 µM) to each well and incubate for 2-4 hours.
-
Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Add the anti-BrdU antibody conjugated to a peroxidase and incubate.
-
Add the substrate solution and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Express the results as a fold change relative to the control.
-
3. Apoptosis Induction (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and propidium (B1200493) iodide (PI), which stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the sugars as described above for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visualizing the Hypothesized Inertness of this compound
Experimental Workflow for Assessing Biological Inertness
Caption: Experimental workflow for assessing the biological inertness of this compound.
Glycolysis Pathway: D-Glucose vs. This compound
Caption: Hypothesized differential entry of D-Glucose and this compound into glycolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Health Effects of Rare Sugars in a CACO-2/HepG2 Coculture Model [mdpi.com]
- 6. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Altrose: A Step-by-Step Guide for Laboratory Professionals
L-Altrose, a monosaccharide, is generally considered a non-hazardous chemical.[1][2] Proper disposal is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for the safe and efficient disposal of this compound in a laboratory setting.
I. Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including eye shields and gloves. Although this compound is not classified as hazardous, these precautions are essential for maintaining good laboratory practice.
II. Disposal Procedures for Solid this compound
Solid this compound waste should be disposed of following the guidelines for non-hazardous solid laboratory chemicals.[2][3]
Step-by-Step Protocol:
-
Containment: Place the solid this compound waste into a securely sealed container.
-
Labeling: Clearly label the container as "Non-hazardous Waste" and specify the contents ("this compound").
-
Disposal: The sealed container can typically be disposed of in the regular laboratory trash.[2][4] However, it is crucial to consult your institution's specific guidelines, as some may require it to be placed directly into a dumpster to avoid handling by custodial staff.[3]
III. Disposal Procedures for this compound Solutions
For aqueous solutions of this compound, disposal down the sanitary sewer is generally acceptable, provided the solution meets the criteria for non-hazardous liquid waste.[4][5]
Step-by-Step Protocol:
-
Verification: Confirm that the this compound solution does not contain any other hazardous materials.
-
Dilution: Dilute the this compound solution with a generous amount of water (at least 20 parts water to 1 part solution).[5]
-
Disposal: Pour the diluted solution down the drain, followed by flushing with additional water.[5]
Important Considerations:
-
Always check with your local environmental health and safety (EHS) office for specific institutional and municipal regulations.[4]
-
Never dispose of chemical waste, even non-hazardous, in storm drains.[2]
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making flowchart for the proper disposal of this compound waste.
References
- 1. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 2. acs.org [acs.org]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
